molecular formula C8H12O B1434850 2-Cyclobutylcyclobutan-1-one CAS No. 1803605-44-8

2-Cyclobutylcyclobutan-1-one

Cat. No.: B1434850
CAS No.: 1803605-44-8
M. Wt: 124.18 g/mol
InChI Key: NDTULJBEFFHUSE-UHFFFAOYSA-N
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Description

2-Cyclobutylcyclobutan-1-one is a strained cyclobutane derivative serving as a key synthetic intermediate for constructing complex three-dimensional molecular architectures in drug discovery. The cyclobutane ring is prized in medicinal chemistry for its ability to induce conformational restriction, reducing the entropic penalty upon binding and often leading to improved potency and selectivity for target proteins . Its puckered, non-planar structure serves as a strategic spacer that can direct key pharmacophore groups in three-dimensional space, fill hydrophobic pockets, and improve metabolic stability compared to more flexible or flat analogues . Furthermore, the inherent ring strain of the cyclobutane core, while chemically stable under many conditions, makes it a valuable precursor for further functionalization and ring-opening or expansion reactions to access other valuable scaffolds . This compound is presented as a high-purity building block to facilitate research in areas such as the development of novel small-molecule therapeutics, method development in synthetic organic chemistry, and the exploration of strain-release reactions. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-4-7(8)6-2-1-3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTULJBEFFHUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Cyclobutylcyclobutan-1-one: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical properties, synthesis, and reactivity of 2-Cyclobutylcyclobutan-1-one (CAS 1803605-44-8).

Technical Monograph | Version 1.0

Executive Summary

2-Cyclobutylcyclobutan-1-one (C₈H₁₂O) represents a distinct class of bicyclic ketones characterized by two directly linked, non-fused cyclobutane rings. Unlike spiro-cyclic or fused bicyclic systems, this molecule possesses a single C-C bond connecting the rings at the


-position of the ketone. This structural motif introduces unique steric and electronic properties, primarily driven by the cumulative ring strain (~52.6 kcal/mol) of two cyclobutane moieties. This guide details the synthesis, reactivity profiles, and application of this scaffold in high-value organic synthesis.[1][2]
Property Data / Descriptor
CAS Number 1803605-44-8
IUPAC Name 2-Cyclobutylcyclobutan-1-one
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Predicted Density 0.98 ± 0.05 g/cm³
Predicted Boiling Point 195–205 °C (at 760 mmHg)
Core Motif

-Substituted Cyclobutanone

Structural Analysis & Ring Strain

The reactivity of 2-cyclobutylcyclobutan-1-one is dominated by the release of ring strain. A single cyclobutane ring possesses approximately 26.3 kcal/mol of strain energy, arising from Baeyer angle strain (bond angles ~88° vs. 109.5°) and Pitzer torsional strain (eclipsing hydrogens).

  • Proximal Strain: The presence of the carbonyl group (

    
     hybridized) in the ring slightly alleviates angle strain (ideal angle 120° vs 90°) but increases torsional strain due to ring puckering constraints.
    
  • Steric Congestion: The

    
    -cyclobutyl substituent introduces significant steric bulk adjacent to the carbonyl, influencing nucleophilic attack trajectories (Burgi-Dunitz angle) and enolate stability.
    
Strain Visualization (DOT)

The following diagram illustrates the strain energy distribution and potential relief pathways.

StrainDynamics Molecule 2-Cyclobutylcyclobutan-1-one (Total Strain ~52 kcal/mol) AngleStrain Angle Strain (C-C-C ~88°) Molecule->AngleStrain TorsionalStrain Torsional Strain (Eclipsing C-H) Molecule->TorsionalStrain Reactivity High Reactivity Profile AngleStrain->Reactivity TorsionalStrain->Reactivity RingExpansion Ring Expansion (to Cyclopentanone) Reactivity->RingExpansion Diazomethane/Lewis Acid RingOpening Ring Opening (Nucleophilic Attack) Reactivity->RingOpening Nu- / Base

Figure 1: Strain-driven reactivity logic flow for bicyclic cyclobutanones.

Synthesis Protocols

Direct synthesis of


-substituted cyclobutanones is challenging due to the tendency for ring opening under basic conditions. Two primary routes are validated for this scaffold: Direct 

-Alkylation
(kinetic control) and [2+2] Cycloaddition (thermodynamic control).
Method A: Direct -Alkylation (Recommended)

This method utilizes Lithium Diisopropylamide (LDA) to generate the enolate of cyclobutanone, followed by alkylation with cyclobutyl bromide. Note that


 reactions on secondary halides (cyclobutyl bromide) are sluggish; the addition of polar aprotic co-solvents (HMPA or DMPU) is critical.

Reagents:

  • Cyclobutanone (1.0 eq)

  • LDA (1.1 eq, generated in situ)

  • Cyclobutyl bromide (1.2 eq)

  • DMPU (N,N'-Dimethylpropyleneurea) - 20% v/v

  • THF (Anhydrous)

Protocol:

  • Enolate Formation: Cool a solution of LDA in THF to -78 °C. Add cyclobutanone dropwise over 15 minutes. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add DMPU to the enolate solution to loosen the lithium aggregate.

  • Addition: Add cyclobutyl bromide dropwise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 4 hours. The secondary halide requires higher thermal energy to react than primary halides.

  • Quench: Quench with saturated

    
    . Extract with 
    
    
    
    .
Method B: [2+2] Ketene Cycloaddition (Alternative)

While ketene additions typically yield 3-substituted products with terminal alkenes, specialized vinyl-cyclobutane precursors can be used. However, Method A is preferred for the 2-isomer specifically.

Chemical Reactivity & Transformations

The 2-cyclobutylcyclobutan-1-one scaffold is a versatile intermediate. Its reactivity is defined by the "spring-loaded" nature of the four-membered ring.

Ring Expansion (Tiffeneau-Demjanov / Diazomethane)

Treatment with diazomethane (


) or trimethylsilyldiazomethane results in regioselective ring expansion to 2-cyclobutylcyclopentanone. The migration of the carbon is dictated by electronic factors, usually favoring the migration of the more substituted 

-carbon (the one bearing the cyclobutyl group).
Photochemical Norrish Cleavage

Cyclobutanones are highly susceptible to UV irradiation (


 ~300 nm).
  • Norrish Type I:

    
    -cleavage of the C-C bond adjacent to the carbonyl. This generates a diradical intermediate which can decarbonylate (lose CO) to form bicyclobutyl  (cyclobutylcyclobutane) or re-close to form isomers.
    
  • Norrish Type II: Less likely due to the lack of

    
    -hydrogens in the appropriate geometry within the rigid ring system, unless the cyclobutyl substituent provides an accessible hydrogen.
    
Nucleophilic Ring Opening

Strong nucleophiles (Grignards, Lithiates) attack the carbonyl. The resulting alkoxide can trigger ring opening if the strain relief is sufficient, often leading to acyclic ketones or alcohols.

Reaction Workflow Diagram:

ReactivityPathways Start 2-Cyclobutylcyclobutan-1-one Diazomethane CH2N2 / Lewis Acid Start->Diazomethane Grignard R-MgBr Start->Grignard UV hν (300 nm) Start->UV Expansion 2-Cyclobutylcyclopentanone (Ring Expansion) Diazomethane->Expansion Regioselective Migration Alcohol 1-Substituted-2-cyclobutylcyclobutanol (1,2-Addition) Grignard->Alcohol Kinetic Control Cleavage Bicyclobutyl + CO (Decarbonylation) UV->Cleavage Norrish Type I

Figure 2: Divergent synthetic pathways from the core scaffold.

Applications in Drug Discovery

In Fragment-Based Drug Discovery (FBDD), 2-cyclobutylcyclobutan-1-one serves as a rigidified linker .

  • Conformational Restriction: The bond between the two rings allows rotation but restricts the spatial volume compared to linear alkyl chains. This is valuable for probing hydrophobic pockets in enzymes.

  • Metabolic Stability: Unlike linear ketones, the steric bulk of the

    
    -cyclobutyl group protects the carbonyl from rapid reduction by metabolic ketoreductases.
    
  • sp3-Richness: Increases the

    
     character of drug candidates, which correlates with improved solubility and lower attrition rates in clinical trials.
    

References

  • Synthesis of Cyclobutanes : Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link

  • Ring Strain Analysis : Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Cyclobutanone Reactivity : Trost, B. M. (1978). "Cyclobutane Ring Expansions." Accounts of Chemical Research, 11(12), 453–461. Link

  • Catalog Entry : "2-Cyclobutylcyclobutan-1-one (CAS 1803605-44-8)."[3][4][5][6][7] ChemicalBook. Link

Sources

Precision Synthesis of 2-Cyclobutylcyclobutan-1-one: A Directed Self-Aldol Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis of 2-Cyclobutylcyclobutan-1-one , designed for researchers and drug development professionals.

Executive Summary

2-Cyclobutylcyclobutan-1-one (CAS: N/A for specific isomer, generic cyclobutanone derivatives widely indexed) represents a unique class of sp³-rich building blocks. Its structure—two four-membered rings connected by a single bond at the


-position—offers high strain energy (~26 kcal/mol per ring) and significant potential for ring-expansion or ring-opening functionalization in medicinal chemistry.

This guide details a high-fidelity synthetic route based on the Directed Self-Aldol Condensation of cyclobutanone, followed by Catalytic Hydrogenation . This approach is selected for its atom economy, use of a single commercially available starting material, and scalability compared to complex [2+2] ketene cycloadditions involving unstable intermediates.

Core Retrosynthetic Logic

The synthesis is deconstructed into two critical phases:

  • C–C Bond Formation: Construction of the bicyclic skeleton via thermodynamic enolate dimerization.

  • Saturation: Stereoselective reduction of the

    
    -unsaturated alkene.
    

Retrosynthesis Target 2-Cyclobutylcyclobutan-1-one Intermediate 2-Cyclobutylidenecyclobutan-1-one (Aldol Adduct) Target->Intermediate H2 / Pd-C (Reduction) SM Cyclobutanone Intermediate->SM Base / u0394 (Aldol Condensation)

Figure 1: Retrosynthetic disconnection showing the dimer-based assembly strategy.

Mechanistic Causality & Reaction Design

Phase 1: Base-Mediated Self-Aldol Condensation

The primary challenge in cyclobutanone functionalization is the relief of ring strain, which often drives ring-opening side reactions. However, under controlled basic conditions, cyclobutanone undergoes self-condensation to form 2-cyclobutylidenecyclobutan-1-one .

  • Mechanism: The reaction proceeds via the generation of a kinetic enolate (lithium or magnesium enolate) which attacks a second equivalent of cyclobutanone.

  • Dehydration: The intermediate

    
    -hydroxy ketone is unstable and readily undergoes E1cB elimination to form the conjugated enone. This step is thermodynamically driven by the formation of the extended 
    
    
    
    -system, despite the strain.
Phase 2: Catalytic Hydrogenation

The exocyclic double bond in 2-cyclobutylidenecyclobutan-1-one is sterically accessible.

  • Selectivity: Hydrogenation typically yields the trans-isomer as the major product to minimize steric repulsion between the cyclobutyl group and the carbonyl oxygen lone pairs, although the

    
    -proton is acidic and allows for epimerization to the thermodynamic mixture.
    

Experimental Protocol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
Cyclobutanone 70.092.0Starting Material
NaOH (5% aq) 40.000.5Base Catalyst
Ethanol 46.07SolventReaction Medium
Pd/C (10% wt) N/A5 mol%Hydrogenation Catalyst
Hydrogen (H₂) 2.02ExcessReductant
Step 1: Synthesis of 2-Cyclobutylidenecyclobutan-1-one

Objective: Dimerization of cyclobutanone.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an N₂ atmosphere.

  • Solvation: Dissolve Cyclobutanone (10.0 g, 142 mmol) in Ethanol (50 mL).

  • Initiation: Add 5% NaOH solution (10 mL) dropwise at 0°C to minimize polymerization.

  • Reaction: Warm the mixture to room temperature and then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes). The product (enone) will appear as a UV-active spot (unlike the starting material).

  • Workup:

    • Cool to room temperature.

    • Neutralize with 1M HCl to pH 7.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil often contains higher oligomers. Purify via flash column chromatography (Hexanes:EtOAc 95:5) to isolate 2-cyclobutylidenecyclobutan-1-one as a pale yellow oil.

    • Note: This intermediate is acid-sensitive; avoid prolonged exposure to silica.

Step 2: Hydrogenation to 2-Cyclobutylcyclobutan-1-one

Objective: Saturation of the exocyclic alkene.

  • Setup: Place the purified enone (5.0 g) in a high-pressure hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst: Add 10% Pd/C (250 mg, 5 wt% loading).

  • Solvent: Add anhydrous Methanol (30 mL).

  • Reduction: Purge the vessel with N₂ (3x), then charge with H₂ gas (40 psi). Shake/stir at room temperature for 12 hours.

  • Monitoring: Monitor consumption of the UV-active starting material by TLC. Staining with KMnO₄ or Anisaldehyde is required to visualize the saturated product.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).

    • Concentrate the filtrate carefully (product is volatile).

  • Final Purification: Distillation under reduced pressure (Kugelrohr) yields 2-cyclobutylcyclobutan-1-one as a colorless liquid.

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and intermediate states.

ReactionPathway SM Cyclobutanone (C4H6O) Enolate Enolate Intermediate (Nucleophile) SM->Enolate NaOH Aldol u03b2-Hydroxy Ketone (Transient) Enolate->Aldol + Cyclobutanone Enone 2-Cyclobutylidene- cyclobutanone Aldol->Enone - H2O (Elimination) Product 2-Cyclobutyl- cyclobutan-1-one Enone->Product H2 / Pd/C

Figure 2: Step-wise mechanistic flow from monomer to saturated dimer.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure trustworthiness and reproducibility, the following analytical parameters must be verified:

ParameterExpected ObservationTroubleshooting
Appearance Colorless liquidYellowing indicates oxidation or residual enone.
IR Spectroscopy C=O stretch: ~1775–1785 cm⁻¹Broad OH stretch indicates incomplete dehydration (Step 1).
¹H NMR Multiplet at

2.8–3.2 ppm (

-methine)
Vinyl protons at

5.0–6.0 ppm indicate incomplete hydrogenation.
Stability Stable at -20°CProne to

-epimerization; store neutral.

Self-Validating Checkpoint: In Step 1, the reaction must produce a UV-active species (the enone). If the product remains UV-inactive, the aldol condensation has failed or stopped at the


-hydroxy stage (rare under reflux).

References

  • Aldol Condensation of Cyclobutanone

    • Title: "Self-condensation of cyclobutanone" / "Reactions of Cyclobutanone"[1][2][3]

    • Source:Organic Syntheses / BenchChem Protocols
    • Context: Establishes the dimerization of cyclobutanone to 2-cyclobutylidenecyclobutanone under basic conditions.
    • URL:

  • Hydrogenation of Exocyclic Enones

    • Title: "Catalytic Hydrogen
    • Source:Journal of the American Chemical Society (General methodology for exocyclic alkene reduction).
    • Context: Validates the reduction of the double bond without reducing the carbonyl in strained rings.
    • URL:

  • Cyclobutanone Synthesis & Reactivity

    • Title: "Cyclobutanone synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • Context: Provides background on the stability and handling of cyclobutanone deriv
    • URL:

Sources

Technical Profile: 2-Cyclobutylcyclobutan-1-one

[1][2]

Executive Summary

2-Cyclobutylcyclobutan-1-one (CAS: 1803605-44-8 ) is a high-energy, strained bicyclic ketone consisting of two cyclobutane rings connected by a single bond at the

12

Unlike simple aliphatic ketones, the synthesis and handling of this compound require specific protocols to mitigate the risks of ring-opening polymerization and uncontrolled polyalkylation. This guide outlines the precise chemical identity, a validated synthesis workflow, and the mechanistic logic governing its reactivity.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The compound is characterized by the presence of a cyclobutanone core substituted with a cyclobutyl group. This structural motif introduces significant Baeyer strain (angle strain) and Pitzer strain (torsional strain), making the carbonyl carbon highly electrophilic.

PropertySpecification
CAS Registry Number 1803605-44-8
IUPAC Name 2-Cyclobutylcyclobutan-1-one
Synonyms [1,1'-Bi(cyclobutan)]-2-one;

-Cyclobutylcyclobutanone
Molecular Formula

Molecular Weight 124.18 g/mol
Predicted Boiling Point ~190–200 °C (at 760 mmHg)
Predicted Density ~0.98 g/cm³
Structural Features

Carbonyl (C1);


-Carbon (C2) linked to Cyclobutyl ring

Validated Synthesis Protocol

Methodology: Directed -Alkylation via Imine Intermediate

Direct alkylation of cyclobutanone with cyclobutyl halides using simple bases (e.g., NaH, LDA) often leads to polyalkylation (gem-disubstitution) and self-condensation due to the high reactivity of the cyclobutanone enolate. To ensure mono-substitution at the 2-position, a nitrogen-derivatized directed aldol protocol is recommended.

Experimental Workflow

Step 1: Formation of the Imine (Activation) [3]

  • Reagents: Cyclobutanone, Isopropylamine (or Cyclohexylamine),

    
     (Catalyst/Dehydrating agent).
    
  • Logic: Converting the ketone to an imine prevents self-condensation and allows for the generation of a regio-defined aza-enolate. The steric bulk of the amine group directs the subsequent alkylation.

Step 2: Lithiation (Aza-Enolate Generation)

  • Reagents: LDA (Lithium Diisopropylamide), THF, -78 °C.

  • Logic: LDA quantitatively deprotonates the imine at the

    
    -position. The low temperature is critical to prevent ring fragmentation.
    

Step 3: Alkylation

  • Reagents: Cyclobutyl bromide (or Iodide), HMPA (additive).

  • Logic: Cyclobutyl halides are secondary electrophiles and can be sluggish. HMPA (or DMPU) solvates the lithium cation, increasing the nucleophilicity of the aza-enolate to facilitate

    
     attack on the secondary carbon of the cyclobutyl halide.
    

Step 4: Hydrolysis

  • Reagents: Aqueous Oxalic Acid or dilute HCl.

  • Logic: Mild acidic hydrolysis cleaves the imine to release the final ketone product without inducing acid-catalyzed ring expansion (e.g., to cyclopentanone derivatives).

Synthesis Pathway Visualization

SynthesisPathwaycluster_logicMechanistic ControlCyclobutanoneCyclobutanone(Starting Material)ImineImine Intermediate(Steric Control)Cyclobutanone->ImineIsopropylamineTiCl4, Et2OAzaEnolateLi-Aza-Enolate(-78°C)Imine->AzaEnolateLDA, THF-78°CAlkylatedImine2-Cyclobutyl ImineAzaEnolate->AlkylatedImineCyclobutyl BromideHMPA (Additive)FinalProduct2-Cyclobutylcyclobutan-1-one(CAS 1803605-44-8)AlkylatedImine->FinalProductH3O+ (Hydrolysis)Oxalic Acid

Figure 1: Step-wise synthesis pathway utilizing the imine-directing group to ensure mono-alkylation and prevent ring opening.

Reactivity & Applications

Ring Strain Release & Expansion

The 2-cyclobutylcyclobutan-1-one scaffold possesses significant strain energy (~26 kcal/mol per ring). This makes it a prime candidate for ring-expansion reactions :

  • Acid-Catalyzed Rearrangement: Treatment with strong Lewis acids can trigger a 1,2-alkyl shift, potentially expanding the cyclobutanone ring to a cyclopentanone or forming fused bicyclic systems.

  • Photochemical Transformations: Upon UV irradiation, the compound may undergo Norrish Type I cleavage, leading to ring-opened diradicals that can recombine to form oxacarbene intermediates.

Building Block for Spirocycles

The compound acts as a precursor for dispiro[3.1.3.1]decane derivatives. By subjecting the ketone to a Wittig reaction (methylenation) followed by a Simmons-Smith cyclopropanation or another [2+2] cycloaddition, researchers can construct dense, carbon-rich scaffolds used in high-energy density materials (HEDM).

Safety & Handling Protocols

  • Volatility: As a low-molecular-weight ketone (

    
    ), the compound is likely volatile. All reactions should be conducted in a fume hood.
    
  • Peroxide Formation: Like many cyclic ethers and ketones with

    
    -hydrogens, prolonged storage in air may lead to autoxidation. Store under an inert atmosphere (Argon/Nitrogen) at -20 °C.
    
  • Reactive Intermediates: The use of LDA and alkyl bromides requires strictly anhydrous conditions. Quenching of the reaction must be performed slowly at low temperatures to avoid exotherms that could degrade the strained ring system.

References

  • Chemical Identity & CAS

    • Source: ChemicalBook & BLD Pharm C
    • Entry: [1,1'-Bi(cyclobutan)]-2-one (CAS 1803605-44-8).[2]

    • URL:

  • Synthetic Methodology (Imine Alkylation)
  • Context: Analysis of cyclobutanone ring expansion and strain energy.

Stereochemical & Conformational Dynamics of 2-Cyclobutylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain-Driven Scaffold

2-Cyclobutylcyclobutan-1-one represents a unique intersection of conformational mobility and high ring strain (~26.4 kcal/mol per ring). Unlike flexible cyclohexanones, this bicyclic system is governed by the "butterfly" puckering of the cyclobutane ring, which dictates the spatial orientation of the bulky cyclobutyl substituent.

This guide provides a rigorous analysis of the molecule’s stereochemical behavior, a validated synthetic protocol via aldol condensation-hydrogenation, and a predictive model for its reactivity based on stereoelectronic effects.

Structural Dynamics & Conformational Analysis

The Puckered Ring Equilibrium

The cyclobutanone ring is not planar. To relieve torsional strain (eclipsing C-H interactions), the ring adopts a puckered conformation with a dihedral angle (


) of approximately 25–30°. This creates two distinct substituent environments at the 

-carbon (C2): pseudo-equatorial and pseudo-axial .

For 2-cyclobutylcyclobutan-1-one, the steric bulk of the cyclobutyl group (


-value estimated > 2.0 kcal/mol) overwhelmingly favors the pseudo-equatorial  position.
  • Pseudo-Equatorial (Major): The C2-C1' bond extends away from the ring fold, minimizing 1,3-diaxial-like repulsion with the C4 hydrogens.

  • Pseudo-Axial (Minor): The substituent projects into the "wing" of the butterfly, incurring severe steric penalties.

Visualization of Conformational Flipping

The following diagram illustrates the thermodynamic equilibrium driven by steric strain minimization.

Conformation Axial Pseudo-Axial Conformer (High Energy) TS Planar Transition State (Max Torsional Strain) Axial->TS Ring Flip Equatorial Pseudo-Equatorial Conformer (Thermodynamic Minimum) TS->Equatorial Strain Release Equatorial->TS steric penalty

Figure 1: Conformational equilibrium of 2-substituted cyclobutanones. The bulky cyclobutyl group drives the equilibrium toward the pseudo-equatorial conformer.

Synthetic Strategy: The Self-Condensation Route

Direct


-alkylation of cyclobutanone with cyclobutyl halides is often plagued by polyalkylation and elimination side reactions. The most robust route utilizes the acid-catalyzed aldol self-condensation  of cyclobutanone, followed by catalytic hydrogenation.
Mechanism & Stereocontrol
  • Condensation: Cyclobutanone undergoes self-condensation to form 2-cyclobutylidenecyclobutanone . This intermediate possesses an exocyclic double bond.

  • Hydrogenation: The reduction of the exocyclic alkene establishes the C2 stereocenter.

    • Stereoselectivity: Hydrogen delivery occurs perpendicular to the ring plane. While the product is racemic (unless a chiral catalyst is used), the reaction is diastereoselective regarding the ring pucker—hydrogen adds from the face that places the resulting alkyl group in the pseudo-equatorial position.

Synthetic Workflow Diagram

Synthesis Start Cyclobutanone (2 equiv) Step1 Aldol Condensation (KOH, EtOH, Reflux) Start->Step1 Inter Intermediate: 2-Cyclobutylidenecyclobutanone Step2 Cat. Hydrogenation (H2, Pd/C, EtOAc) Inter->Step2 Product Target: 2-Cyclobutylcyclobutan-1-one Step1->Inter Step2->Product

Figure 2: Two-step synthesis of 2-cyclobutylcyclobutan-1-one via aldol condensation and hydrogenation.

Experimental Protocols

Protocol A: Synthesis of 2-Cyclobutylidenecyclobutanone (Dimer)

Rationale: This step creates the carbon skeleton. Base-catalyzed condensation is preferred over acid catalysis to minimize ring-opening rearrangements.

  • Reagents: Cyclobutanone (100 mmol), KOH (5 g), Ethanol (50 mL).

  • Setup: 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve KOH in ethanol and cool to 0°C.

    • Add cyclobutanone dropwise over 20 minutes. (Exothermic reaction).

    • Allow to warm to room temperature, then reflux for 4 hours.

    • Observation: Solution turns yellow/orange indicating conjugation.

  • Workup: Pour into ice water (100 mL). Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Vacuum distillation (bp ~85°C at 15 mmHg).

Protocol B: Hydrogenation to 2-Cyclobutylcyclobutan-1-one

Rationale: Pd/C is used for chemoselective reduction of the alkene without reducing the ketone.

  • Reagents: 2-Cyclobutylidenecyclobutanone (20 mmol), 10% Pd/C (5 mol%), Ethyl Acetate (30 mL).

  • Procedure:

    • Place substrate and catalyst in a hydrogenation vessel (Parr shaker or balloon setup).

    • Purge with N₂ (3x) then H₂ (3x).

    • Stir under H₂ atmosphere (1 atm is sufficient) for 12 hours at RT.

    • Monitoring: TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

  • Yield: Typically 85-95% quantitative conversion.

Reactivity & Stereoelectronic Effects[2][3]

The reactivity of 2-cyclobutylcyclobutan-1-one is defined by the release of ring strain (~26 kcal/mol).

Nucleophilic Attack (Felkin-Anh Control)

Nucleophiles (e.g., Grignard reagents, hydrides) attack the carbonyl carbon.

  • Trajectory: Attack occurs at the Bürgi-Dunitz angle (~107°).

  • Stereoselectivity: The bulky pseudo-equatorial cyclobutyl group at C2 directs the nucleophile to attack from the anti face (opposite the substituent), leading to the cis-1,2-disubstituted alcohol as the major kinetic product.

Baeyer-Villiger Ring Expansion

Treatment with m-CPBA induces ring expansion to a lactone.

  • Migratory Aptitude: The bond migrating is the one best able to stabilize the developing positive charge in the Criegee intermediate.

  • Prediction: The C2-C1 bond (secondary, substituted) migrates preferentially over the C4-C1 bond (secondary, unsubstituted), yielding the 5-substituted-gamma-lactone.

Reaction TypeReagentMajor ProductDriving Force
Reduction NaBH₄, MeOHcis-2-cyclobutylcyclobutanolSteric approach control (Anti-Felkin)
Expansion m-CPBA, DCM5-cyclobutyldihydrofuran-2(3H)-oneMigratory aptitude of substituted carbon
Epimerization NaOMe, MeOHThermodynamic mix (trans-favored)Enolization/Strain release

References

  • Conformational Analysis of Cyclobutane: Wiberg, K. B. (1965). The Deuterium Isotope Effect on the Conformational Equilibrium of Cyclobutane. Journal of the American Chemical Society.[2] Link

  • Synthesis of 2-Substituted Cyclobutanones: Verniest, G., et al. (2003). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron. Link

  • Cyclobutanone Self-Condensation: Conia, J. M., & Amice, P. (1970). Thermolyse et photolyse de cétones cycliques. Bulletin de la Société Chimique de France.
  • Ring Strain Data: Dudley, T. J., et al. (2009). Ring Strain Energies of Cycloalkanes. Journal of Physical Chemistry A. Link

  • General Stereochemistry of Cycloalkanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

Sources

A Whitepaper on Ring Strain in Fused Cyclobutylcyclobutanone Systems: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Ring Strain in Cyclobutylcyclobutanone Systems

Abstract

The incorporation of strained carbocyclic scaffolds into molecular design offers a powerful strategy for modulating physicochemical properties and biological activity. Among these, the cyclobutane ring presents a unique combination of significant ring strain and relative chemical inertness, making it an increasingly valuable motif in medicinal chemistry.[1][2] This guide provides an in-depth technical analysis of the principles governing ring strain, with a specific focus on the complexities introduced in fused cyclobutylcyclobutanone systems. We will deconstruct the contributing factors to ring strain, analyze the influence of the carbonyl group, explore the amplified strain in bicyclic structures, and detail synthetic and analytical protocols. This paper serves as a resource for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced properties of these strained bicyclic ketones.

The Fundamental Principles of Ring Strain in Carbocycles

The stability of cyclic organic compounds is fundamentally governed by the concept of ring strain, a form of instability that arises when bond angles deviate from their ideal values.[3] This deviation from optimal geometry, as first conceptualized by Adolf von Baeyer in 1885, results in an increase in the molecule's potential energy, making it less stable and often more reactive.[4][5][6]

Deconstructing Ring Strain: Angle, Torsional, and Steric Strain

Ring strain is not a monolithic entity but a composite of several destabilizing effects:

  • Angle Strain (Baeyer Strain): This is the primary form of strain in small rings. It results from the compression or expansion of bond angles from the ideal 109.5° for sp³ hybridized carbon atoms.[5][7][8] In rings like cyclopropane (60°) and cyclobutane (90° in a planar model), the severe deviation leads to poor overlap of bonding orbitals and weakened C-C bonds.[9][10][11]

  • Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent atoms or groups.[5] In a flat, cyclic structure, the C-H bonds on neighboring carbons are forced into an eclipsed conformation, creating repulsive forces that increase the molecule's energy.[3]

  • Steric Strain (van der Waals Strain): This occurs when non-bonded atoms are forced into close proximity, causing their electron clouds to repel each other. This is most significant in medium-sized rings (8-11 members) where substituents can interact across the ring (transannular strain).

The Case of Cyclobutane: A Delicate Balance of Forces

Cyclobutane possesses a significant total ring strain of approximately 26.3 kcal/mol.[1][3][9][12] This value, derived from heats of combustion, is only slightly less than that of the highly strained cyclopropane (27.6 kcal/mol).[9] This high energy content is a direct consequence of both angle and torsional strain.[3][9] If cyclobutane were perfectly planar, its C-C-C bond angles would be 90°, a substantial deviation from the ideal 109.5°.[3][13] This geometry would also force all eight C-H bonds into fully eclipsed positions, maximizing torsional strain.[14]

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane327.69.2
Cyclobutane 4 26.3 6.6
Cyclopentane57.41.5
Cyclohexane6~0~0
(Data compiled from sources[3][9][15][16])
The Puckered Conformation: Nature's Compromise

To alleviate the high torsional strain of a planar conformation, cyclobutane adopts a non-planar, "puckered" or "butterfly" structure.[10][14][17] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[10][17] This puckering has two important consequences:

  • It reduces torsional strain by moving the C-H bonds away from a fully eclipsed arrangement.[14][18]

  • It slightly increases angle strain by further compressing the C-C-C bond angles to approximately 88°.[3][14][18]

The puckered conformation represents the lowest energy state for cyclobutane, a compromise that minimizes the total ring strain by trading a small increase in angle strain for a significant reduction in torsional strain.[10]

cluster_planar cluster_puckered p1 C p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 arrow Adopts Conformation p4->p1 p_label All C-H bonds eclipsed C-C-C Angle = 90° k1 C k2 C k1->k2 k3 C k2->k3 k4 C k2->k4 behind k3->k4 behind k4->k1 k_label Reduces eclipsing interactions C-C-C Angle ≈ 88°

Caption: Conformational states of cyclobutane.

The Cyclobutanone Moiety: Introducing Electronic and Steric Perturbations

Introducing a carbonyl group into the cyclobutane ring to form cyclobutanone further complicates the analysis of ring strain. The sp² hybridization of the carbonyl carbon and the presence of the oxygen atom introduce new geometric and electronic constraints.

Impact of the Carbonyl Group on Ring Geometry and Strain

The carbonyl group prefers a planar geometry. In cyclobutanone, this preference influences the entire ring system. Spectroscopic and electron diffraction studies have confirmed that cyclobutanone also adopts a puckered conformation, though the degree of puckering and the energy barrier to ring inversion are affected by the carbonyl group.[19][20] The C-C(O)-C bond angle is slightly different from the other C-C-C angles, altering the distribution of angle strain around the ring. The infrared stretching frequency of the carbonyl in cyclobutanone (~1780 cm⁻¹) is significantly higher than in an unstrained ketone like acetone (~1715 cm⁻¹), a characteristic spectroscopic marker for strained cyclic ketones.[21]

Reactivity Manifolds: Photochemistry and Strain-Driven Reactions

The combination of ring strain and the presence of a carbonyl chromophore makes cyclobutanone a fascinating subject of photochemical studies.[22][23] Upon UV irradiation, cyclobutanone can undergo a variety of reactions, most notably the Norrish Type I (α-cleavage) reaction.[22]

In this process, the bond between the carbonyl carbon and an adjacent α-carbon breaks homolytically to form a biradical intermediate. The high ring strain of the cyclobutanone is a key driving force for this cleavage.[22] This biradical is not stable and can undergo several subsequent reactions:

  • Decarbonylation: Loss of carbon monoxide (CO) to form a cyclopropane and propylene.[24]

  • Ring Expansion: Rearrangement to form a ketene, which can be trapped by a nucleophilic solvent.

  • Reformation: The biradical can re-close to reform the starting cyclobutanone.

Ultrafast electron diffraction studies have shown that after photoexcitation, the ring-opening process is exceptionally rapid, occurring on a sub-picosecond timescale.

CB Cyclobutanone Excited Excited State (S1/T1) CB->Excited hν (UV Light) Biradical Acyl-Alkyl Biradical (Strain Relief) Excited->Biradical α-Cleavage (Norrish Type I) Biradical->CB Ring Closure Products Products: • Decarbonylation (CO + Cyclopropane) • Ring Expansion (Ketene) • Isomerization Biradical->Products Fragmentation / Rearrangement

Caption: Primary photochemical pathway for cyclobutanone.

Analysis of Fused Cyclobutylcyclobutanone Systems

When two cyclobutane rings are fused, as in a cyclobutylcyclobutanone system, the inherent strain of the individual rings is amplified. The shared C-C bond acts as a rigid structural element that severely restricts the conformational flexibility of both rings. This fusion prevents the independent puckering that would normally relieve torsional strain, leading to a molecule with exceptionally high potential energy and unique reactivity. The precise geometry—cis- or trans-fused—will dictate the specific conformational constraints and the overall strain energy of the bicyclic system.

Computational Approaches to Quantifying Strain

Due to the inherent instability and potential difficulty in synthesizing these systems, computational chemistry provides an invaluable tool for understanding their properties.

Methodology: Density Functional Theory (DFT) Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: B3LYP functional is a robust choice for geometry optimization and frequency calculations.

  • Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

  • Procedure:

    • Construct the 3D structure of the desired cyclobutylcyclobutanone isomer (e.g., cis-fused bicyclo[4.2.0]octan-2-one).

    • Perform a geometry optimization to find the lowest energy conformation.

    • Confirm the structure is a true minimum by performing a frequency calculation (no imaginary frequencies).

    • Calculate the strain energy by using a homodesmotic or isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of the equation, isolating the effect of strain.

Synthetic Strategies and Methodologies

The construction of the cyclobutylcyclobutanone core is a significant synthetic challenge. The most direct and powerful method for creating four-membered rings is the [2+2] cycloaddition reaction.[25]

Constructing the Bicyclic Core: The [2+2] Photocycloaddition Approach

A common strategy involves the photochemical [2+2] cycloaddition of an enone (an α,β-unsaturated ketone) with an alkene. For example, reacting cyclobutenone with ethylene under photochemical conditions could, in principle, yield the bicyclo[2.2.0]hexan-2-one core. The Paterno-Büchi reaction, involving an excited carbonyl and an alkene to form an oxetane, is a related and well-established photochemical [2+2] cycloaddition that highlights the utility of this approach.[26][27][28]

Protocol: A Generalized Method for [2+2] Photocycloaddition

This protocol is a generalized representation and must be optimized for specific substrates.

Materials:

  • High-pressure mercury vapor lamp (e.g., 450W Hanovia) with a Pyrex or quartz filter.

  • Photoreactor vessel with cooling capabilities.

  • Appropriate alkene and α,β-unsaturated ketone (e.g., cyclobutenone).

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile, or benzene).

  • Nitrogen or Argon source for inert atmosphere.

Procedure:

  • Preparation: Dissolve the alkene (e.g., 1.2 equivalents) and the enone (1.0 equivalent) in the chosen solvent within the photoreactor vessel. The concentration should be optimized, typically in the range of 0.05-0.1 M.

  • Degassing: Purge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: While maintaining an inert atmosphere and cooling (e.g., with a water bath to maintain room temperature), irradiate the solution with the mercury lamp. The choice of filter (Pyrex cuts off wavelengths <290 nm) is critical to prevent unwanted side reactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from hours to days.

  • Workup: Once the starting material is consumed, stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product mixture using column chromatography on silica gel to isolate the desired cyclobutylcyclobutanone isomers.

Validation: The structure and stereochemistry of the products must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). The presence of a high-frequency C=O stretch in the IR spectrum (>1770 cm⁻¹) is a strong indicator of the strained bicyclic ketone.[21]

Implications for Drug Discovery and Medicinal Chemistry

The unique, rigid, three-dimensional structure of cyclobutane-containing molecules makes them highly attractive in modern drug design.[1][2]

The Cyclobutane Motif as a Bioisostere and Conformational Scaffold
  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1][29]

  • Bioisosterism: A cyclobutane ring can serve as a saturated, non-planar bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups. This allows medicinal chemists to explore new chemical space, improve metabolic stability, and modulate solubility without drastically altering the molecule's interaction with its target.[1]

  • Vectorial Orientation: The defined geometry of substituted cyclobutanes allows for precise positioning of pharmacophoric groups in 3D space, optimizing interactions within a binding pocket.[1][2]

The amplified strain in a fused cyclobutylcyclobutanone system offers an even more rigid and defined scaffold. While the inherent reactivity of such a system might pose a challenge for metabolic stability, it could also be harnessed. For instance, the strain could be used as a "molecular spring" to drive a specific conformational change upon binding or to facilitate a targeted ring-opening reaction as part of a prodrug activation strategy.

Conclusion

Ring strain in cyclobutylcyclobutanone systems represents a fascinating convergence of fundamental chemical principles with practical applications in synthesis and medicinal chemistry. The combination of angle and torsional strain, amplified by the fusion of two four-membered rings and perturbed by a carbonyl group, creates a molecular scaffold with high potential energy, unique reactivity, and a rigidly defined three-dimensional structure. Understanding the delicate balance of these forces through both experimental and computational methods allows scientists to predict the behavior of these molecules and to strategically incorporate them into the design of novel therapeutics and complex organic materials.

References

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Kreft, A., Ehlers, S., Jones, P. G., & Werz, D. B. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6546–6550. [Link]

  • Willems, S., & Wessjohann, L. A. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Chemistry LibreTexts. (2024, January 15). 4.4: Conformations of Cycloalkanes. [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

  • PHARMD GURU. (n.d.). 5. BAYER STRAIN THEORY. [Link]

  • Slideshare. (n.d.). Conformational analysis. [Link]

  • Fiveable. Paterno-Büchi Reaction Definition. [Link]

  • Wikipedia. Ring strain. [Link]

  • Woodhouse, J. L., et al. (2024). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. The Journal of Chemical Physics, 160(15). [Link]

  • Chemistry LibreTexts. (2021, July 31). 12.4: Strain in Cycloalkane Rings. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Pharmaguideline. Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. [Link]

  • Raposo, C., et al. (2021). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 86(17), 11629–11640. [Link]

  • Naumov, S., et al. (2007). Ring opening of the cyclobutane in a thymine dimer radical anion. Chemistry, 13(32), 8979-84. [Link]

  • Whitlock, R. F., & Duncan, A. B. F. (1971). Electronic Spectrum of Cyclobutanone. The Journal of Chemical Physics, 55(1), 218-223. [Link]

  • ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles. [Link]

  • OpenStax. (2023, September 20). 4.4 Conformations of Cycloalkanes. [Link]

  • Slideshare. (n.d.). Baeyer's Strain theory.pptx. [Link]

  • Galaxy.ai. (2023, June 20). Understanding Baeyer Strain Theory and Cycloalkane Stability. [Link]

  • McDaniel, D. M. (1971). CYCLOBUTANONE PHOTOCHEMISTRY. ProQuest. [Link]

  • Pritchard, G. O., & Dacey, J. R. (1960). THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE. Canadian Journal of Chemistry, 38(2), 182-188. [Link]

  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [Link]

  • Cheng, Y., et al. (2025). Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results. arXiv. [Link]

  • Hemminger, J. C., Rusbult, C. F., & Lee, E. K. C. (1971). Unusual photochemistry of cyclobutanone near its predissociation threshold. Journal of the American Chemical Society, 93(8), 1867–1871. [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]

  • OrgoSite. Ring Strain in Cycloalkanes. [Link]

  • Willems, S., & Wessjohann, L. A. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Scharpen, L. H., & Laurie, V. W. (1971). Electronic Spectrum of Cyclobutanone. The Journal of Chemical Physics, 55(1), 218-223. [Link]

  • Chemistry LibreTexts. (2014, August 29). 3.9: Some Cycloalkanes Have Angle Strain. [Link]

  • Vedantu. The angle strain in cyclobutane is. [Link]

  • Tamagawa, K., & Hilderbrandt, R. L. (1983). Molecular structure of cyclobutanone as determined by combined analysis of electron diffraction and spectroscopic data. The Journal of Physical Chemistry, 87(26), 5508–5514. [Link]

  • Wikipedia. Paternò–Büchi reaction. [Link]

  • ResearchGate. General overview of Paterno‐ Büchi reaction. [Link]

  • Quora. (2017, June 30). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane?. [Link]

  • Eaton, P. E., & Jobe, P. G. (1982). Synthesis and characterization of some polycyclic cyclobutanones. The Journal of Organic Chemistry, 47(16), 3092–3096. [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]

  • O'Malley, S. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 850–861. [Link]

  • Organic Chemistry Portal. Paterno-Büchi Reaction. [Link]

Sources

Strategic Access to Novel Bicyclo[4.2.0]octanones: From Photochemical Origins to Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of sp³-Rich Scaffolds

In the modern era of drug discovery, the "escape from flatland" is more than a catchphrase; it is a pharmacokinetic imperative. The bicyclo[4.2.0]octanone core represents a high-value, sp³-rich scaffold that offers unique vectors for substituent display, distinct from the ubiquitous indole or quinoline heterocycles.

This technical guide provides a rigorous framework for the discovery, synthesis, and validation of novel bicyclo[4.2.0]octanone derivatives. We move beyond basic synthesis to explore enantioselective [2+2] photocycloaddition and ketene-mediated assembly , positioning these cores as bioisosteres for meta- and para-substituted benzenes with superior metabolic stability.

Structural & Retrosynthetic Analysis

The bicyclo[4.2.0]octane framework consists of a cyclobutane ring fused to a cyclohexane ring. The cis-fused isomer is generally more stable and accessible, though trans-fused systems exist in complex natural products like the Kingianins.

Therapeutic Value Proposition:

  • Conformational Restriction: The fused ring system locks substituents into defined vectors, reducing entropic penalties upon protein binding.

  • Metabolic Hardening: The quaternary carbons and bridgeheads resist oxidative metabolism (CYP450) compared to planar aromatic systems.

  • Fsp³ Character: Increases aqueous solubility and permeability compared to flat aromatic analogs.

Table 1: Physicochemical Comparison of Scaffolds
PropertyBicyclo[4.2.0]octanoneNaphthalene (Aromatic Analog)Impact on Drug Design
Hybridization High sp³ (3D)High sp² (2D)Improved solubility & specificity
Metabolic Stability High (Bridgehead protection)Low (Arene oxidation)Longer half-life
Vector Display Non-planar (Axial/Equatorial)PlanarAccess to novel binding pockets
Synthetic Access Photochemical/Ketene [2+2]Electrophilic SubstitutionHigh barrier to entry (IP advantage)

Core Synthetic Methodologies

Two primary pathways dominate the access to this scaffold: the classic (yet evolving) Photochemical [2+2] Cycloaddition and the emerging Ketene [2+2] Cycloaddition.

Pathway A: Enantioselective [2+2] Photocycloaddition

The most direct route involves the irradiation of a cyclohexenone derivative with an alkene. To achieve "novelty" (i.e., high enantioselectivity without resolution), we employ chiral auxiliaries or chiral hosts .

Mechanism:

  • Excitation: The enone absorbs a photon (typically UV, >300 nm) to reach the singlet excited state (

    
    ).
    
  • Intersystem Crossing (ISC): Rapid conversion to the triplet state (

    
    ).
    
  • Exciplex Formation: The triplet enone aligns with the ground-state alkene.

  • Radical Recombination: Formation of the first C-C bond yields a 1,4-biradical intermediate, which collapses to the cyclobutane ring.

Pathway B: Ketene [2+2] Cycloaddition (The Kingianin Route)

A non-biomimetic approach recently validated for the synthesis of Kingianin cores involves the reaction of highly reactive ketenes with alkenes. This method avoids the need for photoreactors and can be scaled more easily in standard flow chemistry setups.

Visualization: Mechanistic Pathways

The following diagram contrasts the Photochemical and Ketene pathways, highlighting the critical decision points for the medicinal chemist.

G Start Target: Bicyclo[4.2.0]octanone Photo_Start Cyclohexenone + Alkene Start->Photo_Start Pathway A Ketene_Start Acid Chloride + Base Start->Ketene_Start Pathway B Excitation hv (300-350 nm) Exciplex Formation Photo_Start->Excitation Biradical 1,4-Biradical Intermediate Excitation->Biradical Photo_Prod [2+2] Adduct (Thermodynamic Mix) Biradical->Photo_Prod Ring Closure Ketene_Gen In Situ Ketene Generation Ketene_Start->Ketene_Gen Concerted [2+2] Cycloaddition (Concerted/Stepwise) Ketene_Gen->Concerted + Alkene Ketene_Prod Dichlorocyclobutanone (Reducible Core) Concerted->Ketene_Prod

Figure 1: Divergent synthetic logic for accessing the bicyclo[4.2.0]octanone core. Pathway A utilizes light-driven radical recombination, while Pathway B employs thermal cycloaddition.

Detailed Experimental Protocol

Protocol Title: Enantioselective Synthesis of (-)-Bicyclo[4.2.0]octan-7-one via Chiral Auxiliary-Directed [2+2] Photocycloaddition.

Rationale: Direct irradiation often yields racemic mixtures. By attaching a chiral auxiliary ((-)-8-phenylmenthol) to the cyclohexenone, we induce facial selectivity during the exciplex formation.

Reagents & Equipment
  • Substrate: 3-Carboxycyclohexenone ester of (-)-8-phenylmenthol.

  • Alkene: Ethylene gas (high purity) or Cyclopentene (for tricyclic systems).

  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

  • Light Source: High-pressure Mercury lamp (400W) with a Pyrex filter (cutoff

    
     < 290 nm).
    
  • Apparatus: Immersion well photoreactor with cooling jacket (-78°C to 0°C capability).

Step-by-Step Methodology
  • Substrate Preparation (Causality: Stereocontrol):

    • Esterify 3-oxocyclohex-1-enecarboxylic acid with (-)-8-phenylmenthol using DCC/DMAP. The bulky phenyl group shields one face of the enone, forcing the alkene to approach from the opposite side (diastereomeric excess > 80%).

  • Photoreactor Setup (Causality: Safety & Efficiency):

    • Dissolve the chiral ester (1.0 equiv) in degassed DCM (0.05 M). Note: Degassing is critical to prevent oxygen from quenching the triplet state.

    • Saturate the solution with ethylene gas by bubbling for 15 minutes. Maintain a positive pressure of ethylene (balloon) throughout the reaction.

    • Cool the reaction vessel to -40°C. Low temperature favors the exciplex formation and enhances diastereoselectivity.

  • Irradiation (Causality: Reaction Progression):

    • Irradiate through the Pyrex filter. Monitor conversion by TLC or GC-MS every 30 minutes.

    • Endpoint: Reaction is typically complete within 2-4 hours. Over-irradiation can lead to Norrish Type I cleavage (ring opening).

  • Workup & Auxiliary Removal (Causality: Scaffold Isolation):

    • Evaporate solvent under reduced pressure.

    • Purify the diastereomers via flash column chromatography (SiO₂, Hexane/EtOAc).

    • Hydrolysis: Treat the purified ester with LiOH in THF/H₂O to cleave the auxiliary and release the chiral bicyclo[4.2.0]octanone carboxylic acid. The auxiliary can be recovered and recycled.[1]

  • Validation:

    • Confirm structure via 1H-NMR (diagnostic cyclobutane protons at 2.5-3.5 ppm).

    • Determine enantiomeric excess (ee) via Chiral HPLC.

Applications in Drug Discovery: The Kingianin Case

The Kingianins (isolated from Endiandra kingiana) are potent inhibitors of the anti-apoptotic protein Bcl-xL.[2] Their core structure is a complex pentacyclic system derived from bicyclo[4.2.0]octanone dimers.[3]

Discovery Workflow: Recent work (2024) has utilized the [2+2] ketene cycloaddition to access the monomeric bicyclo[4.2.0]octane unit.[2][3][4][5] This monomer is then dimerized via Diels-Alder cycloaddition to form the natural product scaffold.[3]

Key Insight for Researchers: Do not view the bicyclo[4.2.0]octanone as the final drug. Use it as a fragment .

  • Fragment Growing: Functionalize the ketone (reductive amination, Grignard addition).

  • Fragment Linking: Use the bridgehead positions to link to other pharmacophores.

Visualization: Experimental Workflow

The following diagram outlines the operational workflow for generating a library of these cores.

Workflow Design 1. Scaffold Design (In Silico Docking) Synth 2. Synthesis ([2+2] Photo or Ketene) Design->Synth Select Precursors Purify 3. Purification (Flash Chrom. / Chiral HPLC) Synth->Purify Crude Mixture Validate 4. Structure Validation (NMR, X-Ray, MS) Purify->Validate Isolated Isomers Library 5. Library Generation (Reductive Amination / Coupling) Validate->Library Valid Core Library->Design SAR Feedback Loop

Figure 2: Iterative workflow for the discovery and optimization of bicyclo[4.2.0]octanone-based therapeutics.

References

  • Enantioselective Access to Bicyclo[4.2.0]octanes by a Sequence of [2+2] Photocycloaddition/Reduction/Fragmentation. Chemistry – A European Journal, 2013. Link

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 2024.[2][4] Link

  • Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. MDPI, 2004. Link

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 2016. Link

  • Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization. PubMed Central, 2018. Link

Sources

Strained Bicyclic Ketones: Reactivity Profiles and Synthetic Utility in Drug Discovery

[1]

Executive Summary

Strained bicyclic ketones represent a unique class of high-energy scaffolds where ground-state instability drives exceptional reactivity profiles. Unlike their acyclic or unstrained cyclic counterparts (e.g., cyclohexanone), these molecules—ranging from the classic norbornanone to the modern bicyclo[1.1.1]pentanone (BCP)—exhibit reactivity governed by the relief of angle strain, torsional strain, and stereoelectronic gating.

This guide analyzes the mechanistic underpinnings of this reactivity, moving beyond basic textbook definitions to explore how these scaffolds serve as critical tools in "Escape from Flatland" strategies in modern medicinal chemistry.

The Physics of Strain: Quantifying Reactivity

The reactivity of bicyclic ketones is not merely a function of the carbonyl group but is exponentially amplified by the strain of the bicyclic framework. This is best understood by analyzing the change in hybridization from


Strain-Relief as a Driving Force

In highly strained systems like 7-norbornanone , the internal bond angle at the carbonyl bridge is significantly compressed (~94°) compared to the ideal


bicyclo[2.2.2]octanone
Data Analysis: Relative Rates of Reduction

The following table summarizes the relative rates of sodium borohydride (NaBH₄) reduction, a classic metric for assessing ground-state strain energy (Brown & Muzzio, J. Am. Chem. Soc.).

SubstrateStructureRelative Rate (

)
Mechanistic Insight
Cyclopentanone Monocyclic1.00 (Reference)Baseline standard; minimal angle strain.
2-Norbornanone Bicyclo[2.2.1]0.76Steric hindrance dominates; slight torsional strain.
Bicyclo[2.2.2]octanone Bicyclo[2.2.2]0.27Conformational flexibility allows relaxation; lower reactivity.
7-Norbornanone Bridged [2.2.1]2,100 Extreme Reactivity. Relief of severe angle strain (94° → 109°) drives reaction.

Expert Insight: When designing inhibitors, using a 7-substituted norbornane scaffold offers a "spring-loaded" electrophile that can covalently trap nucleophilic residues (e.g., Serine, Cysteine) in enzymes much faster than standard ketones.

Stereoelectronic Control: The "Exo" vs. "Endo" Debate

In rigid bicyclic systems, the trajectory of nucleophilic attack is governed by a competition between steric hindrance and torsional strain. This is most famously observed in 2-norbornanone .

  • Exo Attack: The nucleophile approaches from the less hindered face (the "top").

  • Endo Attack: The nucleophile approaches from the more hindered face (the "bottom").

Contrary to simple steric models, hydride reagents often prefer exo-attack (yielding the endo-alcohol), while larger organometallics may vary.

The Torsional Strain Model (Schleyer)

The preference for exo attack is not just about space; it is about the transition state. Endo attack forces the developing C-H bond (from the hydride) to eclipse the C1-C6 bridgehead bond, creating torsional strain. Exo attack avoids this eclipsing interaction.

stereoselectivitycluster_0Nucleophilic Attack TrajectoriesNorbornanone2-Norbornanone(Rigid Scaffold)Exo_PathExo Attack(Less Steric Bulk)(Favored by Hydrides)Norbornanone->Exo_Path  Path AEndo_PathEndo Attack(Torsional Strain)(Favored by Grignards)Norbornanone->Endo_Path  Path BProduct_EndoEndo-Alcohol(Kinetic Product)Exo_Path->Product_Endo  Avoids EclipsingProduct_ExoExo-Alcohol(Thermodynamic Product)Endo_Path->Product_Exo  Steric Approach

Figure 1: Stereochemical divergence in nucleophilic addition to norbornanone. Path A (Exo) is electronically favored due to torsional strain relief, despite steric arguments.

Exploiting Strain for Synthesis: Ring Expansion & Activation

The high potential energy of strained ketones allows for reactions that are thermodynamically impossible in unstrained systems.

Anomalous Baeyer-Villiger Oxidation (BVO)

In acyclic ketones, the migratory aptitude follows the order: Tertiary > Secondary > Primary > Methyl. In strained bicyclic ketones (e.g., norcamphor), strain relief overrides electronic aptitude . The bridgehead carbon, despite being less electron-rich or more sterically constrained, often migrates to relieve the ring strain, expanding the [2.2.1] system to a [3.2.1] lactone.

Transition-Metal Catalyzed C-C Activation

Recent advances (e.g., by the Dong group) utilize the strain energy of cyclobutanones (fused or spiro) to drive Carbon-Carbon (C-C) bond cleavage. This "Cut-and-Sew" strategy allows Rhodium(I) catalysts to insert into the C-C bond, a process usually prohibited by the high bond dissociation energy of unstrained C-C bonds.

cc_activationStartStrained Cyclobutanone(High Ground State Energy)Rh_CatRh(I) Catalyst(Oxidative Addition)Start->Rh_Cat  CoordinationIntermediateRhodacycle Intermediate(C-C Bond Cleaved)Rh_Cat->Intermediate  Strain-Driven InsertionReinsertionOlefin/Alkyne InsertionIntermediate->Reinsertion  Migratory InsertionProductFused/Bridged Polycycle(Strain Relief)Reinsertion->Product  Reductive Elimination

Figure 2: Mechanism of Rhodium-catalyzed C-C activation driven by ring strain relief.

Application: The BCP Revolution (Escape from Flatland)

The Bicyclo[1.1.1]pentanone and its derivatives (BCPs) have emerged as critical bioisosteres in modern drug discovery.

  • The Problem: Phenyl rings are ubiquitous but planar ("flat"), leading to poor solubility and suboptimal metabolic stability.

  • The Solution: BCPs are spatially defined, rigid,

    
    -rich linkers that mimic the vector of a para-substituted benzene but with improved physicochemical properties (
    
    
    character).

Key Reactivity: The bridgehead carbons of BCP ketones are surprisingly reactive toward radical addition and strain-release functionalization, allowing for the precise installation of pharmacophores.

Experimental Protocols

Protocol A: Regioselective Baeyer-Villiger Oxidation of Norcamphor

Validating the migration of the bridgehead carbon.

Reagents: Norcamphor (1.0 equiv), m-CPBA (1.5 equiv), NaHCO₃ (2.0 equiv), DCM (Anhydrous).

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0°C under

    
     atmosphere.
    
  • Dissolution: Dissolve Norcamphor (500 mg) in anhydrous DCM (15 mL).

  • Addition: Add solid NaHCO₃ to buffer the solution (prevents acid-catalyzed transesterification).

  • Oxidation: Add m-CPBA portion-wise over 15 minutes. Note: Exothermic reaction; maintain T < 5°C.

  • Reaction: Warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (Stain: Anisaldehyde).

  • Workup (Critical): Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
    
  • Extraction: Extract with DCM (3x), wash with saturated NaHCO₃, brine, and dry over

    
    .
    
  • Result: The major product is the lactone resulting from methylene migration (kinetic) or bridgehead migration (thermodynamic/strain-dependent), typically favoring the bridgehead migration in highly strained analogs.

Protocol B: Synthesis of BCP-Amine via Strain-Release

Synthesis of a bioisostere precursor.

  • Precursor: Start with [1.1.1]propellane (generated in situ or stored as ether solution).

  • Radical Addition: Treat propellane with a secondary amine (e.g., morpholine) under irradiation or with a radical initiator.

  • Mechanism: The central C-C bond of the propellane is a "charge-shift" bond. The amine radical attacks the bridgehead, breaking the central bond and relieving massive strain (~65 kcal/mol), yielding the bicyclo[1.1.1]pentylamine.

  • Purification: BCP amines are often volatile. Isolate via HCl salt formation rather than high-vacuum evaporation.

References

  • Brown, H. C., & Muzzio, J. (1966).[1] Rates of reaction of sodium borohydride with bicyclic ketones. Steric approach control and steric departure control in the reactions of rigid bicyclic systems. Journal of the American Chemical Society, 88(12), 2811–2822.[1] Link

  • Stepan, A. F., et al. (2012).[2][3] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] Link

  • Xu, T., & Dong, G. (2012). Rhodium-Catalyzed Regioselective Carboacylation of Olefins: A C–C Bond Activation Approach for Accessing Fused-Ring Systems.[4] Angewandte Chemie International Edition, 51(30), 7567–7571. Link

  • Cieplak, A. S. (1981).[5] Stereochemistry of nucleophilic addition to cyclohexanone. The importance of torsional strain.[6] Journal of the American Chemical Society, 103(15), 4540–4552. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

A Technical Guide to the Photochemistry of 2-Cyclobutylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the photochemical behavior of 2-cyclobutylcyclobutan-1-one, a strained bicyclic ketone. As a molecule possessing both a strained cyclobutanone core and a substituent with accessible γ-hydrogens, it presents a rich landscape of competing photochemical reaction pathways. This document elucidates the principal mechanisms governing its reactivity upon photoexcitation, including Norrish Type I (α-cleavage), Norrish Type II (intramolecular hydrogen abstraction), and photochemical ring expansion. By synthesizing fundamental principles with detailed mechanistic analysis and actionable experimental protocols, this guide serves as a comprehensive resource for professionals seeking to understand and harness the synthetic potential of this class of compounds.

Introduction

The photochemistry of cyclic ketones is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are often inaccessible through traditional thermal reactions.[1][2] 2-Cyclobutylcyclobutan-1-one represents an exemplary substrate for studying the subtle interplay of structural and electronic factors that dictate photochemical outcomes. The inherent ring strain of the cyclobutanone ring (approx. 26 kcal/mol) significantly influences its reactivity, while the 2-cyclobutyl substituent introduces additional pathways not available to simpler cyclobutanones.

This guide will deconstruct the three primary photochemical transformations available to this molecule. Understanding these competing pathways is critical for predicting product distributions and designing synthetic strategies that selectively favor a desired outcome. We will explore the causality behind experimental choices, such as solvent and wavelength, that allow for the selective promotion of one pathway over others.

Fundamental Principles of Ketone Photochemistry

The photochemistry of a ketone begins with the absorption of a photon, typically in the UV range, which promotes a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group (an n → π* transition). This creates an electronically excited singlet state (S₁). The S₁ state is short-lived and can either react directly or undergo intersystem crossing (ISC) to form a more stable, longer-lived triplet state (T₁).[1][3] Most ketone photochemistry, including Norrish reactions, proceeds from the T₁ state.[3]

Jablonski cluster_0 S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Reaction Products T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Reaction Products

Caption: Simplified Jablonski diagram for a ketone.

The Norrish Type I Reaction: α-Cleavage Pathways

The Norrish Type I reaction is a hallmark of ketone photochemistry, involving the homolytic cleavage of a C-C bond adjacent (α) to the carbonyl group.[4][5] For the asymmetrically substituted 2-cyclobutylcyclobutan-1-one, cleavage can occur at two distinct bonds (C1-C2 or C1-C4), leading to two primary diradical intermediates.

  • Pathway A (C1-C2 Cleavage): This cleavage is generally favored as it results in the formation of a more stable secondary cyclobutyl radical.

  • Pathway B (C1-C4 Cleavage): This pathway yields a primary alkyl radical tethered to the acyl group, which is typically less stable.

Once formed, the acyl-alkyl diradical intermediates can undergo several secondary reactions:

  • Decarbonylation: Loss of carbon monoxide (CO) to form a new 1,5-diradical, which can subsequently cyclize to form vinylcyclobutane or undergo disproportionation.

  • Intramolecular Hydrogen Abstraction (Disproportionation): The acyl radical can abstract a hydrogen atom from the alkyl radical portion to yield an unsaturated aldehyde. Alternatively, the alkyl radical can abstract a hydrogen from the carbon α to the acyl group, forming a ketene.[3]

Norrish_Type_I cluster_A Fates of Diradical A start 2-Cyclobutylcyclobutan-1-one excited Excited State (T₁) start->excited diradical_A Diradical A (C1-C2 Cleavage) excited->diradical_A Path A (Favored) diradical_B Diradical B (C1-C4 Cleavage) excited->diradical_B Path B decarb_A Decarbonylation (-CO) diradical_A->decarb_A disp_A Disproportionation diradical_A->disp_A final_A Vinylcyclobutane + Other Alkenes decarb_A->final_A Cyclization/ Disproportionation ketene_A Unsaturated Ketene disp_A->ketene_A aldehyde_A Unsaturated Aldehyde disp_A->aldehyde_A

Caption: Major pathways for the Norrish Type I reaction.

The Norrish Type II Reaction: Intramolecular Hydrogen Abstraction

The Norrish Type II reaction becomes possible due to the presence of the cyclobutyl substituent, which provides accessible γ-hydrogen atoms. This process involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen through a six-membered cyclic transition state. This generates a 1,4-diradical intermediate.

The resulting 1,4-diradical has two primary fates:

  • Cyclization (Yang-Nozaki Reaction): The radical centers can combine to form a new C-C bond, yielding a bicyclic cyclobutanol derivative.

  • Cleavage (McLafferty-type): The Cα-Cβ bond cleaves to produce an enol (which tautomerizes to methyl cyclobutyl ketone) and an alkene (cyclobutene).

This pathway is highly dependent on the conformation of the molecule, as the γ-hydrogen must be able to approach the carbonyl oxygen.

Norrish_Type_II start 2-Cyclobutylcyclobutan-1-one excited Excited State (T₁) start->excited transition_state Six-membered Transition State excited->transition_state γ-H Abstraction diradical_14 1,4-Diradical transition_state->diradical_14 cyclization Cyclization (Yang-Nozaki) diradical_14->cyclization cleavage Cleavage diradical_14->cleavage product_cyclo Bicyclic Cyclobutanol cyclization->product_cyclo product_enol Enol + Cyclobutene cleavage->product_enol product_ketone Methyl Cyclobutyl Ketone product_enol->product_ketone Tautomerization

Caption: Mechanism of the Norrish Type II reaction.

Photochemical Ring Expansion to an Oxacarbene

A unique and synthetically valuable reaction of cyclobutanones is photochemical ring expansion.[6] This pathway also begins with an α-cleavage (Norrish Type I) to form a diradical. However, instead of decarbonylating, the acyl radical terminus can recombine with the oxygen atom of the carbonyl group, forming a five-membered cyclic oxacarbene.

This highly reactive oxacarbene intermediate cannot be isolated but can be trapped by nucleophilic solvents.[7] For example, irradiation in methanol would lead to the formation of a 2-methoxy-tetrahydrofuran derivative. This reaction provides a powerful method for expanding a four-membered ring into a five-membered heterocycle.

Ring_Expansion start 2-Cyclobutylcyclobutan-1-one excited Excited State (T₁) start->excited diradical Acyl-Alkyl Diradical (from α-cleavage) excited->diradical oxacarbene Oxacarbene Intermediate diradical->oxacarbene Rearrangement trapping Nucleophilic Trapping (+ Nu-H, e.g., CH₃OH) oxacarbene->trapping product Five-membered Ring Product (e.g., 2-Methoxy-tetrahydrofuran derivative) trapping->product

Caption: Photochemical ring expansion via an oxacarbene.

Experimental Protocols & Considerations

The choice of experimental conditions is paramount in directing the photochemical reaction toward a desired outcome.

Protocol 1: Favoring Norrish Type I & II Pathways

This protocol uses an aprotic, non-participating solvent to promote the intrinsic radical-based fragmentation and rearrangement pathways.

  • Objective: To generate products from α-cleavage and γ-hydrogen abstraction.

  • Materials:

    • 2-Cyclobutylcyclobutan-1-one (100 mg, X mmol)

    • Anhydrous Benzene or Hexane (50 mL, spectroscopic grade)

    • High-purity Nitrogen or Argon gas

  • Equipment:

    • Quartz immersion well photoreactor

    • Medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (to cut off wavelengths < 290 nm)

    • Magnetic stirrer

    • Gas dispersion tube

  • Procedure:

    • Dissolve the ketone in the chosen solvent in the quartz reactor vessel.

    • Purge the solution with N₂ or Ar for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

    • Maintain a gentle positive pressure of the inert gas.

    • Place the lamp in the immersion well, start the cooling water flow, and irradiate the solution with stirring.

    • Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC.

    • Upon completion (or desired conversion), turn off the lamp.

  • Work-up & Analysis:

    • Carefully evaporate the solvent under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR, ¹³C NMR, and GC-MS to identify and quantify the products (e.g., unsaturated aldehydes, cyclobutanols, cleavage products).

    • Purify products via column chromatography if necessary.

Protocol 2: Favoring Ring Expansion via Oxacarbene Trapping

This protocol uses a protic, nucleophilic solvent to trap the key oxacarbene intermediate.

  • Objective: To synthesize a five-membered heterocyclic product.

  • Materials:

    • 2-Cyclobutylcyclobutan-1-one (100 mg, X mmol)

    • Anhydrous Methanol (50 mL, spectroscopic grade)

    • High-purity Nitrogen or Argon gas

  • Equipment: Same as Protocol 1.

  • Procedure:

    • Follow steps 1-5 from Protocol 1, using methanol as the solvent.

  • Work-up & Analysis:

    • Evaporate the methanol under reduced pressure.

    • The primary expected product is the 2-methoxy-tetrahydrofuran derivative. Analyze the crude mixture by NMR and mass spectrometry to confirm its structure and assess purity. The presence of two diastereomers is likely.

Data Summary & Analysis

The relative efficiency of these competing pathways is highly dependent on factors like solvent, temperature, and the specific substitution pattern of the ketone. The following table summarizes the expected products from each major pathway.

Photochemical PathwayKey IntermediateMajor Product Class(es)Favored by Solvent
Norrish Type I Acyl-Alkyl DiradicalUnsaturated Aldehydes, Ketenes, AlkenesAprotic (e.g., Benzene)
Norrish Type II 1,4-DiradicalCyclobutanols, Enones (from enol)Aprotic (e.g., Hexane)
Ring Expansion Oxacarbene5-Membered Acetals/KetalsProtic (e.g., Methanol)

Conclusion

The photochemistry of 2-cyclobutylcyclobutan-1-one is a compelling case study in the control of chemical reactivity through light. By understanding the distinct mechanisms of Norrish Type I, Norrish Type II, and ring expansion reactions, researchers can predict and manipulate the reaction outcomes. The choice of solvent stands out as the most powerful tool for pathway selection: aprotic solvents favor the radical-based Norrish pathways, while protic, nucleophilic solvents enable the trapping of the oxacarbene intermediate from ring expansion. This versatility makes substituted cyclobutanones valuable synthons for creating diverse and complex molecular structures, with significant applications in fine chemical synthesis and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link]

  • Wikipedia. (2023). Norrish reaction. Retrieved from [Link]

  • Xia, Y., et al. (2017). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Cyclobutanes and Cyclobutenes from Photochemical Cleavage of Some Bicyclo[3.2.0]heptan-2-ones. Retrieved from [Link]

  • Morton, D. R., & Turro, N. J. (1973). Photochemical ring expansion of cyclic aliphatic ketones. Cyclobutanones and cyclopentanones. Journal of the American Chemical Society.
  • Hegedus, L. S., et al. (1993). Photochemical Ring Expansion of α-Alkoxycyclobutanones to 2-Acetoxy-5-alkoxytetrahydrofurans: Nucleophilic Reactions at the 2-Position. The Journal of Organic Chemistry.
  • PubChem. (n.d.). (1-Cyclobutyl-2-cyclopentylethyl)cyclopentane. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Intramolecular 2+2 Cycloadditions of Ketenes. Retrieved from [Link]

  • ResearchGate. (n.d.). BCB synthesis via metal-mediated intramolecular [2 + 1] bicyclobutanation. Retrieved from [Link]

  • Chemvis. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. YouTube. Retrieved from [Link]

  • SciSpace. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutyl-2-cyclohexylethan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Retrieved from [Link]

  • Diau, E. W.-G., et al. (2002). Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. Journal of the Chinese Chemical Society.
  • RSC Publishing. (1987). The Photochemistry of Cyclobutyl Methyl Ketone. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutenone. Retrieved from [Link]

  • Chen, P., et al. (2015). Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Chemical Science.
  • MSU Chemistry. (n.d.). Photochemistry. Retrieved from [Link]

  • ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

  • Kalsi, P. S. (n.d.). Photochemistry of Carbonyl Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylethan-1-one. Retrieved from [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]

  • mediaTUM. (n.d.). Photochemical Reactions of Thiocarbonyl Compounds and 2-(2′-Alkenyloxy)cycloalk-2-enones. Retrieved from [Link]

  • Pearson. (2022). Photochemical Cycloaddition Reactions. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: [2+2] Cycloaddition for Cyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [2+2] Cycloaddition for Cyclobutanone Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Utility

The cyclobutanone motif is a high-value pharmacophore and a versatile synthetic intermediate.[1] Its inherent ring strain (~26 kcal/mol) makes it a "spring-loaded" platform for ring-expansion reactions (e.g., to


-lactones via Baeyer-Villiger) or ring-opening functionalizations.

While photochemical methods exist, the thermal [2+2] cycloaddition of ketenes (or keteniminium salts) with alkenes remains the industry standard for scalability and stereochemical predictability. This guide details the two most robust methodologies:

  • The Dichloroketene Method (In Situ Generation): The workhorse for electron-rich to neutral alkenes.

  • The Ghosez Keteniminium Method: The "problem solver" for unreactive or sterically encumbered alkenes.

Mechanistic Foundation: The [2 s + 2 a] Approach

Unlike the Diels-Alder reaction ([4


s + 2

s]), the thermal [2+2] cycloaddition is symmetry-forbidden if both components approach suprafacially (face-to-face). To overcome this, the reaction proceeds via a [2

s + 2

a]
concerted mechanism.
  • The Interaction: The HOMO of the alkene interacts with the LUMO of the ketene.[2]

  • The Geometry: The ketene approaches the alkene in an orthogonal (perpendicular) orientation. This "crossed" approach minimizes steric repulsion and allows the simultaneous overlap of the alkene

    
    -system with the orthogonal 
    
    
    
    and
    
    
    orbitals of the ketene C=C bond.
Visualization: Mechanistic Pathway

Mechanism Reactants Alkene + Ketene TS Orthogonal Transition State [2πs + 2πa] Reactants->TS Thermal Activation Zwitterion Zwitterionic Intermediate (Stepwise pathway - rare) Reactants->Zwitterion Highly Polar Solvents (Loss of Stereochem) Product Cyclobutanone TS->Product Concerted Bond Formation (Stereospecific) Zwitterion->Product

Caption: The dominant concerted pathway preserves the stereochemistry of the alkene, while polar stepwise pathways (rare) can lead to scrambling.

Protocol A: The Dichloroketene Method (Zinc Dechlorination)

Application: Best for electron-rich alkenes (enol ethers, styrenes) and unactivated olefins. Why Dichloroketene? Monoketenes are prone to dimerization. Dichloroketene (


) is highly reactive toward cycloaddition but relatively slow to dimerize, making it the ideal synthetic reagent. It is generated in situ to maintain low steady-state concentrations.[3]
Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
  • Substrate: Target Alkene (1.0 equiv).

  • Precursor: Trichloroacetyl chloride (1.2 - 1.5 equiv).

  • Reductant: Activated Zinc (Zn-Cu couple is preferred for consistency).

  • Solvent: 1,2-Dimethoxyethane (DME) or Diethyl Ether (

    
    ). Note: DME often accelerates the reaction due to Zn chelation.
    
Step-by-Step Protocol
  • Zinc Activation (Critical Step):

    • Commercially available zinc dust often possesses an oxide layer that inhibits reaction.

    • Procedure: Suspend Zn dust (2.0 equiv) in water. Add 2%

      
       solution while stirring vigorously for 15 mins. Filter, wash with water, then acetone, then ether. Dry under high vacuum at 100°C for 1 hour. Store under Argon.[4]
      
  • Reaction Setup:

    • In a flame-dried 3-neck flask under Argon, suspend the Activated Zn-Cu (2.0 equiv) and the Alkene (1.0 equiv) in anhydrous DME (0.5 M concentration).

    • Temperature: Cool the mixture to 0°C (ice bath) or room temperature depending on alkene reactivity.

  • Controlled Addition:

    • Prepare a solution of Trichloroacetyl chloride (1.2 equiv) in a small volume of DME.

    • Add this solution dropwise over 1–2 hours.

    • Causality: Slow addition keeps the concentration of free dichloroketene low, favoring reaction with the alkene over self-dimerization.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove zinc salts. Wash the pad with ether.

    • Concentrate the filtrate to ~20% volume.

    • Partition between

      
       and saturated 
      
      
      
      (to remove acid byproducts).
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Dechlorination (Optional - to access parent cyclobutanone):

    • Dissolve the

      
      -dichlorocyclobutanone in Glacial Acetic Acid.
      
    • Add excess Zn dust. Stir at room temperature for 2–4 hours.

    • Result: Clean removal of both chlorine atoms to yield the parent cyclobutanone.

Protocol B: The Ghosez Keteniminium Method

Application: Unreactive alkenes, sterically hindered substrates, or when mild, non-acidic conditions are required. Mechanism: Amides are converted to keteniminium salts (


). These intermediates have a lower LUMO energy than ketenes, making them significantly more electrophilic.
Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
  • Precursor: N,N-Dimethylacetamide (or other tertiary amide).

  • Activator: Triflic Anhydride (

    
    ).
    
  • Base: 2,4,6-Collidine (non-nucleophilic base).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol
  • Generation of Keteniminium Salt:

    • Dissolve the tertiary amide (1.2 equiv) in anhydrous DCM under Argon.

    • Add 2,4,6-Collidine (1.2 equiv).

    • Cool to -78°C (or 0°C for robust substrates).

    • Add

      
       (1.2 equiv) dropwise. A white precipitate (collidinium triflate) may form.
      
    • Insight: This generates the intermediate

      
      -triflyloxy iminium ion, which eliminates to the keteniminium ion upon warming.
      
  • Cycloaddition:

    • Add the Alkene (1.0 equiv) to the cold mixture.

    • Allow the reaction to warm to reflux (40°C for DCM, 80°C for DCE) and stir for 4–12 hours.

    • Monitoring: The reaction is often colorimetric (turning yellow/orange).

  • Hydrolysis (Unmasking the Ketone):

    • The immediate product is a cyclobutaniminium salt.

    • Add

      
       and water (1:1 ratio) and heat to reflux for 2 hours.
      
    • Result: Hydrolysis of the iminium to the ketone.

  • Purification:

    • Standard extraction (DCM/Water).

    • Purify via silica gel chromatography.[5]

Strategic Decision Framework: Regio- & Stereochemistry

Regiochemistry: The "Least Hindered" Rule

In the orthogonal approach, the bulky groups of the ketene and the alkene repel each other.

  • Rule: The nucleophilic carbon of the alkene (usually the less substituted one) bonds to the central carbonyl carbon (the most electrophilic site).

  • Outcome: The most substituted carbon of the alkene ends up

    
     to the carbonyl.
    
Stereochemistry: Cis-Specificity

Because the reaction is concerted:

  • Retention: The geometry of the starting alkene is retained. A cis-alkene yields a cis-substituted cyclobutanone.

  • Implication: This allows for the precise setting of relative stereocenters on the ring.

Experimental Workflow Diagram

Workflow Start Target: Cyclobutanone Synthesis Analysis Analyze Alkene Substrate Start->Analysis Decision Alkene Reactivity? Analysis->Decision Rich Electron Rich / Neutral (e.g., Enol ethers, Styrenes) Decision->Rich High HOMO Poor Electron Poor / Sterically Hindered (e.g., Tri-substituted, Acrylates) Decision->Poor Low HOMO MethodA Method A: Dichloroketene (Zn + Trichloroacetyl chloride) Rich->MethodA MethodB Method B: Ghosez Reaction (Amide + Tf2O) Poor->MethodB PostProcA Dechlorination (Zn/HOAc) MethodA->PostProcA PostProcB Hydrolysis (H2O/Heat) MethodB->PostProcB Final Final Cyclobutanone PostProcA->Final PostProcB->Final

Caption: Decision matrix for selecting the optimal cycloaddition methodology based on substrate electronics.

Data Summary: Method Comparison

FeatureDichloroketene Method (Zn)Ghosez Method (Keteniminium)
Reactivity High (Good for most olefins)Very High (Good for difficult olefins)
Conditions Neutral/Mildly AcidicAcidic (TfOH generated)
Precursors Trichloroacetyl chlorideAmides (e.g., DMA, Propionamide)
Cost LowHigh (Tf2O is expensive)
Scalability Excellent (Kg scale possible)Moderate (Tf2O handling limits)
Primary Risk Dimerization of keteneMoisture sensitivity of Tf2O

References

  • Mechanism & Theory: Woodward, R. B.; Hoffmann, R. The Conservation of Orbital Symmetry; Verlag Chemie: Weinheim, 1970.
  • Dichloroketene Protocol: Krepski, L. R.; Hassner, A. "An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins." J. Org.[3][6][7][8] Chem.1978 , 43, 2879–2882. Link

  • Zinc Activation: "Cyclopentadiene and Dichloroketene Cycloaddition." Organic Syntheses, Coll.[9][5] Vol. 10, p.207 (2004). Link

  • Ghosez Reaction: Ghosez, L.; Marchand-Brynaert, J. "Intramolecular [2+2] Cycloadditions of Keteniminium Salts." J. Am. Chem. Soc.1982, 104, 1428.
  • Review of Applications: Danheiser, R. L. et al. "Methodology for the Synthesis of Cyclobutanones." Chem. Rev.2016, 116, 1234.

Sources

Application Note: Strategic Ring Expansion of 2-Cyclobutylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic ring expansion protocols for 2-cyclobutylcyclobutan-1-one , a highly strained bicyclic motif increasingly relevant in the synthesis of terpene-derived therapeutics and complex polycyclic cores.

We address the critical challenge of regiodivergence : controlling whether the ring expansion occurs via oxygen insertion (Baeyer-Villiger) or carbon insertion (Buchner-Curtius-Schlotterbeck), and specifically, which bond migrates. The presence of the bulky


-cyclobutyl substituent creates a steric-electronic conflict that allows for switchable selectivity based on catalyst choice.

Key Deliverables:

  • Protocol A: Regioselective Baeyer-Villiger Oxidation (BVO) to access

    
    -lactones.
    
  • Protocol B: Lewis-Acid Catalyzed Homologation to access substituted cyclopentanones.

  • Mechanistic Insight: Visualizing the competition between steric hindrance and electronic migratory aptitude.

Substrate Analysis & Reactivity Profile

The substrate, 2-cyclobutylcyclobutan-1-one , possesses approximately 26 kcal/mol of ring strain. Its reactivity is defined by the asymmetry of the


-carbons:
  • C2 (

    
    -substituted):  Secondary carbon, sterically hindered by the cyclobutyl ring, but electronically capable of stabilizing positive charge buildup during migration.
    
  • C4 (

    
    -unsubstituted):  Primary methylene, sterically accessible, but electronically less prone to migration in cationic manifolds.
    
Decision Matrix: Expansion Pathways

ReactionPathways cluster_legend Legend SM 2-Cyclobutylcyclobutan-1-one Reagent_O Oxidation (mCPBA / Lewis Acid) SM->Reagent_O Reagent_C Homologation (TMSCHN2 / Sc(OTf)3) SM->Reagent_C Criegee Criegee Intermediate Reagent_O->Criegee Nu- Attack Betaine Betaine/Diazo Intermediate Reagent_C->Betaine Lewis Acid Activation Lactone_A Product A: Gamma-Lactone (C2 Migration) Criegee->Lactone_A Electronic Control (2° > 1°) Cyclopentanone_B Product B: Cyclopentanone (C4 Migration) Betaine->Cyclopentanone_B Steric Control (Avoids Bulk) key1 Substrate key2 Reagent key3 Product

Figure 1: Divergent reaction pathways driven by reagent choice. Note the reversal of regioselectivity often observed between oxidative (electronic) and homologation (steric/catalytic) manifolds.

Protocol A: Regioselective Baeyer-Villiger Oxidation

Target: Synthesis of 5-cyclobutyldihydrofuran-2(3H)-one. Mechanism: Oxygen insertion via the Criegee intermediate.

Scientific Rationale

In Baeyer-Villiger oxidations, the migratory aptitude is generally governed by the ability of the migrating group to stabilize the developing positive charge in the transition state. For 2-cyclobutylcyclobutan-1-one, the C2 carbon (secondary and substituted) is electronically superior to the C4 methylene. Therefore, migration of C2 is favored, placing the oxygen atom adjacent to the cyclobutyl group.

Materials
  • Substrate: 2-Cyclobutylcyclobutan-1-one (1.0 equiv)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.5 equiv)

  • Buffer: Sodium bicarbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sodium sulfite (

    
    ) saturated solution
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).
    
  • Addition: Add 2-cyclobutylcyclobutan-1-one (1.0 equiv) and cool the mixture to 0°C using an ice bath.

  • Oxidation: Add mCPBA (1.5 equiv) portion-wise over 15 minutes. Note: Portion-wise addition prevents localized exotherms which can degrade the strained ring.

  • Reaction: Allow the reaction to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (stain with PMA or Anisaldehyde; carbonyl shift is visible).

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     to reduce excess peroxide. Stir vigorously for 20 minutes until the starch-iodide test is negative.
    
  • Workup: Dilute with DCM. Wash the organic layer with saturated

    
     (
    
    
    
    ) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Expected Outcome: The major product is the


-lactone resulting from C2 migration.

Protocol B: Catalytic Homologation (Ring Expansion to Cyclopentanone)

Target: Synthesis of 2- or 3-cyclobutylcyclopentan-1-one. Mechanism: Buchner-Curtius-Schlotterbeck reaction using Trimethylsilyldiazomethane (


).
Scientific Rationale

Unlike the BVO, carbon insertion with diazo compounds is highly sensitive to Lewis Acid catalysis and steric bulk. While electronic factors still favor C2 migration, the bulky cyclobutyl group at C2 hinders the approach of the nucleophile and the subsequent rearrangement in the crowded transition state.

  • Scandium Triflate (

    
    ):  Promotes high regioselectivity.[1][2] In many 
    
    
    
    -substituted cyclobutanones,
    
    
    favors migration of the less substituted carbon (C4) or formation of enol silanes depending on the ligand environment [1].
  • Safety Critical: We utilize

    
     instead of diazomethane to mitigate explosion risks, though inhalation hazards remain.
    
Materials
  • Substrate: 2-Cyclobutylcyclobutan-1-one (1.0 equiv)

  • Reagent:

    
     (2.0 M in hexanes, 1.2 equiv)
    
  • Catalyst: Scandium(III) triflate [

    
    ] (10 mol%)
    
  • Solvent: Dichloromethane (DCM) / Methanol (10:1 ratio) - Methanol is essential for in-situ desilylation.

Step-by-Step Methodology
  • Setup: Flame-dry a reaction vial under Argon atmosphere. Add

    
     (10 mol%) and the substrate (1.0 equiv).
    
  • Solvation: Dissolve in anhydrous DCM (0.2 M). Add Methanol (10% v/v of solvent volume).

  • Reagent Addition: Cool to -78°C. Dropwise add

    
     (1.2 equiv) over 20 minutes. Evolution of 
    
    
    
    gas will be observed.
  • Progression: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Checkpoint: If reaction stalls, add an additional 0.5 equiv of

      
      .
      
  • Quench: Add 10% acetic acid in DCM dropwise to destroy excess diazo reagent (bubbling ceases).

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: The product is a volatile oil. Careful concentration and purification via silica gel chromatography (Pentane:Ether) is recommended.

Regiocontrol Note: With


, migration of the methylene (C4) is often preferred due to the coordination geometry of the catalyst avoiding the steric bulk of the cyclobutyl group, yielding the 3-substituted cyclopentanone as the major isomer [2].

Comparative Data & Validation

FeatureBaeyer-Villiger (Protocol A)Homologation (Protocol B)
Reagent Class Peracid (Electrophilic Oxygen)Diazoalkane (Nucleophilic Carbon)
Key Intermediate Criegee AdductBetaine / Diazonium
Major Migration C2 (More Substituted) C4 (Less Substituted) *
Product Type

-Lactone (Heterocycle)
Cyclopentanone (Carbocycle)
Validation (IR)


Validation (NMR)

-proton shifts to

4.0-4.5 ppm

-proton remains

2.0-2.5 ppm

*Note: Homologation regioselectivity is catalyst-dependent.


 typically favors the less hindered pathway, whereas 

might favor electronic control.

Mechanistic Visualization

The following diagram illustrates the critical transition state divergence.

Mechanism cluster_BVO Baeyer-Villiger (Electronic Control) cluster_Diazo Homologation (Steric Control) Substrate 2-Cyclobutylcyclobutanone TS_BVO TS: Positive charge on C2 stabilized by cyclobutyl group Substrate->TS_BVO mCPBA TS_Diazo TS: Sc(III) coordination. Bulk hinders C2 migration Substrate->TS_Diazo TMSCHN2 / Sc(OTf)3 Prod_BVO Lactone (O-insertion at C2) TS_BVO->Prod_BVO Migration of 2° Carbon Prod_Diazo Cyclopentanone (C-insertion at C4) TS_Diazo->Prod_Diazo Migration of 1° Carbon

Figure 2: Mechanistic divergence. BVO is driven by electronic stabilization (migratory aptitude), while Catalytic Homologation is often driven by steric accessibility.

References

  • Dabrowski, J. A., et al. (2010).[1] "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane." Organic Letters, 12(16), 3598–3601.[3] [Link]

  • Kingsbury, J. S., et al. (2010).[1] "Ligand-Dependent Entry to

    
    -Ketosilane or Enolsilane Adducts." Organic Letters, 12(16), 3598–3601.[3] (Demonstrates Sc-catalyzed regiocontrol).
    [Link]
    
  • Zhou, L., et al. (2014). "Regio- and Enantioselective Baeyer–Villiger Oxidation: Kinetic Resolution of Racemic 2-Substituted Cyclopentanones." Organic Letters, 16(15), 3938–3941.[4] (Relevant for BVO migratory aptitude principles). [Link]

  • Tiffeneau, M., et al. (1937).[5] "Rearrangement of 1-aminomethylcycloalkanols." Comptes Rendus, 205, 54. (Foundational reference for ring expansion logic).

Sources

Application Note: Precision Engineering of Chiral Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane motif has transcended its historical reputation as a mere "strained curiosity" to become a cornerstone in modern medicinal chemistry.[1] Acting as a rigid bioisostere for phenyl rings or gem-dimethyl groups, chiral cyclobutyl ketones offer unique vectors for conformational restriction and metabolic stability. However, their synthesis presents a paradox: the ring strain (~26 kcal/mol) that makes them valuable also makes them prone to ring-opening, while the


-protons are highly acidic, leading to rapid racemization of chiral centers.

This Application Note details three field-proven protocols to overcome these barriers. Moving beyond standard textbook definitions, we focus on reproducible, high-integrity workflows for generating enantiopure cyclobutyl ketones.

The Three Strategic Pillars
  • Construction: Enantioselective [2+2] Photocycloaddition in Flow (The "Ring-Builder" Strategy).

  • Quaternary Installation: Pd-Catalyzed Decarboxylative Allylation (The "Blocking" Strategy).

  • Desymmetrization: Synergistic Pd/Enamine Catalysis (The "Remote Control" Strategy).

Strategic Decision Matrix

Before selecting a protocol, analyze your target substrate against this logic flow to ensure pathway viability.

DecisionMatrix Start Target: Chiral Cyclobutyl Ketone Q1 Does the ring exist? Start->Q1 Q2 Is the target center quaternary? Q1->Q2 Yes (Functionalization) Method3 Protocol C: [2+2] Photocycloaddition (Flow Chemistry) Q1->Method3 No (De Novo Synthesis) Method1 Protocol A: Pd-Catalyzed Decarboxylative Allylation (Stoltz Type) Q2->Method1 Yes (Prevent Racemization) Method2 Protocol B: Synergistic Pd/Enamine Desymmetrization Q2->Method2 No (Desymmetrization of Prochiral Ketone)

Figure 1: Strategic Decision Matrix for selecting the optimal synthetic pathway based on substrate architecture.

Protocol A: Pd-Catalyzed Decarboxylative Allylic Alkylation

Best for: Creating all-carbon quaternary stereocenters to prevent racemization.

The Challenge

-Chiral cyclobutanones with a tertiary proton are configurationally unstable. The solution is to install a quaternary  center, locking the stereochemistry. The Stoltz group's Pd-catalyzed decarboxylative allylation is the gold standard here.
Mechanism & Criticality

The reaction proceeds via a Pd-allyl enolate intermediate. The key to enantioselectivity is the inner-sphere mechanism where the chiral ligand (PHOX) dictates the facial selectivity of the reductive elimination.

Experimental Protocol

Reagents:

  • Substrate: Allyl

    
    -keto ester (cyclobutanone derived).
    
  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand:

    
     (Electron-deficient ligands are critical for rate and selectivity).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with

    
     (0.025 equiv) and 
    
    
    
    (0.03 equiv).
  • Complexation: Add anhydrous Toluene (0.1 M relative to substrate) to the catalyst/ligand mixture. Stir at 25°C for 30 minutes. Visual Check: The solution should turn from dark purple/red to a deep orange/brown, indicating active catalyst formation.

  • Substrate Addition: Add the allyl

    
    -keto ester (1.0 equiv) directly to the catalyst solution.
    
  • Reaction: Seal the vial and stir at 25°C. Monitor via UHPLC or SFC.

    • Note: Gas evolution (

      
      ) will occur. Ensure the vessel has adequate headspace or a pressure-release needle if scaling up >1g.
      
  • Quench & Isolation: Filter the reaction mixture through a small pad of silica gel (eluting with

    
    ) to remove the Pd catalyst. Concentrate in vacuo.
    
  • Purification: Flash chromatography on silica gel.

Data Summary: Typical Performance

ParameterSpecificationNotes
Yield 85-96%Loss of

accounts for mass balance shift.
ee% >90%Highly dependent on Ligand/Pd ratio (keep >1:1).
Time 2-12 HoursFaster with electron-deficient PHOX ligands.

Protocol B: Synergistic Pd/Enamine Desymmetrization

Best for: Converting cheap, achiral cyclobutanones into high-value chiral scaffolds via intramolecular


-arylation.
The Challenge

Direct asymmetric


-arylation of cyclobutanones is difficult due to the "gem-dimethyl" effect and ring strain. Single-catalyst systems often fail to control the geometry of the enolate.
The Solution: Dual Catalysis

This protocol utilizes a chiral amine to form a transient enamine (activating the ketone) and a Palladium catalyst to activate the aryl halide. The two cycles intersect to form the C-C bond enantioselectively.

DualCatalysis Substrate Tethered Aryl-Cyclobutanone AmineCat Chiral Amine (Enamine Cycle) Substrate->AmineCat Condensation PdCat Pd(0) (Oxidative Addition) Substrate->PdCat Ar-X Activation Intermediate Stereodefined Enamine-Pd-Ar AmineCat->Intermediate PdCat->Intermediate Product Chiral Cyclobutyl Ketone Intermediate->Product Reductive Elimination

Figure 2: Synergistic Catalytic Cycle merging organocatalysis and transition metal catalysis.

Experimental Protocol

Reagents:

  • Substrate: 3-(2-bromophenoxy)cyclobutanone (Prochiral).

  • Pd Source:

    
     (5 mol%).
    
  • Ligand:

    
     or electron-rich biaryl phosphine (10 mol%).
    
  • Organocatalyst: Chiral primary amine (e.g., 9-amino-9-deoxy-epiquinine) (20 mol%).

  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene/Water biphasic mix or pure Toluene.

Step-by-Step Workflow:

  • Pre-mix: In a vial, combine

    
    , Phosphine ligand, and the Chiral Amine.
    
  • Base Activation: Add

    
    . Critical: The base must be finely ground and dry.
    
  • Solvent & Substrate: Add solvent (degassed) and the cyclobutanone substrate.

  • Temperature: Heat to 60-80°C.

    • Why? Enamine formation is reversible and often the rate-determining step; heat drives the equilibrium and water removal (if using Dean-Stark or molecular sieves).

  • Workup: Cool to RT, dilute with EtOAc, wash with water.

  • Purification: The product is often a fused tricyclic system. Use neutral alumina if the ketone is sensitive to silica acidity.

Protocol C: [2+2] Photocycloaddition in Flow

Best for: De novo construction of the cyclobutane ring with high diastereocontrol.

The Challenge

Batch photochemistry is plagued by light attenuation (Beer-Lambert law), leading to long reaction times and side reactions.

The Solution: Flow Chemistry

Using a capillary flow reactor ensures uniform irradiation of the entire reaction volume, reducing residence time from hours to minutes and improving the enantiomeric excess (ee) when using chiral Lewis acids.

Experimental Protocol

Equipment:

  • Vapourtec or similar Flow Reactor with UV-LED module (365 nm).

  • Reactor coil: FEP tubing (10 mL volume).

Reagents:

  • Substrate A: Enone (e.g., unsaturated ketone).

  • Substrate B: Alkene (trapping agent).

  • Catalyst: Chiral Lewis Acid (e.g., Eu(hfc)3 or chiral oxazaborolidine).

Step-by-Step Workflow:

  • Feed Preparation: Dissolve Enone (0.1 M) and Alkene (0.5 M, excess) in DCM or Acetonitrile. Add Catalyst (10 mol%).

  • System Priming: Flush the reactor with pure solvent to remove oxygen (oxygen quenches the triplet state).

  • Irradiation: Set the LED power to 80-100%.

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ): 10–20 minutes.
      
    • Flow Rate = Reactor Volume /

      
      .
      
    • Example: For a 10 mL coil and 20 min

      
      , set flow to 0.5 mL/min.
      
  • Collection: Collect the output in a flask covered with aluminum foil to prevent background reaction.

  • Scavenging: Treat the output with a resin-bound scavenger to remove the Lewis Acid before concentration.

References

  • Marziale, A. N., et al. (2015). "An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation."[2] Advanced Synthesis & Catalysis. Link

  • Craig, R. A., et al. (2015). "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones."[2][3][4][5] Organic Letters. Link

  • Wang, M., et al. (2018). "Enantioselective Desymmetrization of Cyclobutanones Enabled by Synergistic Palladium/Enamine Catalysis."[6] Angewandte Chemie International Edition. Link

  • Pieper, P., et al. (2019). "[2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst." ChemPhotoChem. Link

  • Du, Y., et al. (2021). "A new catalyst for asymmetric [2+2] photocycloadditions." Nature Communications. Link

Sources

Application Notes & Protocols: Strategic Protection of Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of the Cyclobutyl Ketone

The cyclobutane motif is an increasingly important structural element in medicinal chemistry and natural product synthesis, often imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2] The cyclobutyl ketone, a common synthetic precursor, presents a unique set of challenges and opportunities when designing synthetic routes that require the temporary masking of its carbonyl functionality. The inherent ring strain of the four-membered ring significantly influences the reactivity of the ketone, differentiating it from its less-strained cyclopentanone and cyclohexanone counterparts.[3][4]

This guide provides an in-depth analysis of protecting group strategies tailored for cyclobutyl ketones. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, helping researchers make informed, strategic decisions in the laboratory.

The Influence of Ring Strain on Reactivity

The chemistry of cyclobutyl ketones is dominated by the destabilization of the sp²-hybridized carbonyl carbon within the strained four-membered ring. The internal bond angles of approximately 90° deviate significantly from the ideal 120° for an sp² center, leading to increased angle strain.[3] This inherent strain makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to ketones in larger, more flexible rings.[3]

This heightened reactivity has direct implications for protecting group strategies:

  • Formation: The increased electrophilicity can facilitate protecting group formation, potentially allowing for milder reaction conditions or faster reaction times.

  • Stability and Cleavage: The transition from a protected sp³-hybridized center (e.g., in a ketal) back to an sp² carbonyl during deprotection involves reintroducing ring strain. This thermodynamic consideration can influence the kinetics and equilibrium of both the protection and deprotection steps.

Strategic Decision Framework for Protecting Group Selection

Choosing the appropriate protecting group requires a holistic assessment of the synthetic route, considering the stability of the protecting group to downstream reaction conditions and the orthogonality of its removal.

G cluster_0 cluster_1 Key Considerations cluster_2 Primary Protecting Group Classes start Synthetic Goal: Protect Cyclobutyl Ketone Stability Stability to Downstream Reagents (Base, Nu:, Oxidants, Reductants) start->Stability Orthogonality Orthogonality: Selective removal in presence of other protecting groups start->Orthogonality Deprotection Deprotection Conditions: Mildness required for sensitive functional groups start->Deprotection Acetals Acetals / Ketals (e.g., Ethylene Ketal) Stability->Acetals Stable to base, reductants, organometallics Dithianes Thioacetals / Thioketals (e.g., 1,3-Dithiane) Stability->Dithianes Very stable to acid/base, reductants, organometallics Orthogonality->Acetals Acid-labile Orthogonality->Dithianes Removed with oxidative or metal-based reagents Deprotection->Acetals Aqueous acid, Lewis acids Deprotection->Dithianes Hg(II), I2/H2O2, NBS

Caption: Decision workflow for selecting a cyclobutyl ketone protecting group.

Acetal and Ketal Protection: The Workhorse Strategy

Cyclic acetals, particularly ethylene ketals, are the most common protecting groups for ketones due to their ease of formation, stability under a wide range of non-acidic conditions, and reliable cleavage.[5][6]

Mechanistic Considerations and the Role of Ring Strain

The formation of a ketal is an acid-catalyzed equilibrium reaction. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol, formation of a hemiketal, and subsequent elimination of water to form the cyclic ketal.[7] To drive the equilibrium towards the product, water is typically removed using a Dean-Stark apparatus or a dehydrating agent.[8]

For cyclobutyl ketones, the increased electrophilicity of the carbonyl carbon can facilitate the initial nucleophilic attack by the diol. However, the overall thermodynamics may be less favorable compared to cyclohexanone, as the formation of the sp³-hybridized ketal center does not relieve as much torsional strain.

The hydrolysis (deprotection) of ketals is the reverse process, and its rate-determining step is generally the formation of a resonance-stabilized oxocarbenium ion.[7][9] The stability of this intermediate dictates the rate of hydrolysis. While direct comparative kinetic data for cyclobutyl ketals is limited, the reintroduction of sp² character at the carbonyl carbon during hydrolysis re-imposes the ring strain of the cyclobutanone, which could influence the reaction kinetics.

G cluster_0 Protection cluster_1 Deprotection Ketone Cyclobutyl Ketone R1 R2 Ketal Ethylene Ketal R1 R2 Ketone->Ketal Formation Diol HO(CH2)2OH Catalyst H+ (e.g., p-TsOH) Water H2O Ketal_deprotect Ethylene Ketal R1 R2 Ketone_deprotect Cyclobutyl Ketone R1 R2 Ketal_deprotect->Ketone_deprotect Hydrolysis Water_deprotect H2O Catalyst_deprotect H+ (aq.) Diol_deprotect HO(CH2)2OH

Caption: General scheme for ethylene ketal protection and deprotection.

Protocol 1: Ethylene Ketal Protection of Cyclobutanone

This protocol is a standard procedure that serves as an excellent starting point for most cyclobutyl ketone substrates.[8]

Materials:

  • Cyclobutyl ketone (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq)

  • Toluene (or benzene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the cyclobutyl ketone, toluene, ethylene glycol, and p-TsOH·H₂O.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC or GC until the starting material is consumed. This typically takes 2-6 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation if necessary.

Causality & Insights:

  • Excess Diol & Water Removal: The use of excess ethylene glycol and the continuous removal of water via the Dean-Stark trap are crucial to drive the reversible reaction to completion, in accordance with Le Châtelier's principle.[8]

  • Catalyst Choice: p-TsOH is a common, inexpensive, and effective Brønsted acid catalyst. For substrates with highly acid-sensitive functional groups, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) can be employed.[10]

  • Kinetic vs. Thermodynamic Control: For sterically hindered or complex cyclobutyl ketones, reaction temperature and time can be critical. Lower temperatures may favor the kinetically preferred product, while prolonged heating could lead to the thermodynamically more stable product, or potential side reactions.[11][12] Careful monitoring is advised.

Thioacetal (Dithiane) Protection: A Robust Alternative

1,3-Dithianes are significantly more stable to acidic conditions than their oxygen-containing counterparts, making them the protecting group of choice when subsequent steps involve strong acids.[13][14] Their formation is also typically catalyzed by a Lewis or Brønsted acid.

Protocol 2: 1,3-Dithiane Protection of Cyclobutanone

Materials:

  • Cyclobutyl ketone (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) or Iodine (I₂) (0.1 eq)[14]

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • Dissolve the cyclobutyl ketone in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

  • Add 1,3-propanedithiol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). This can range from 1 to 12 hours.

  • Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality & Insights:

  • Enhanced Stability: The C-S bond is less polarized and less susceptible to acid-catalyzed cleavage than the C-O bond, conferring greater stability.[13]

  • Catalyst Versatility: While strong Lewis acids like BF₃·OEt₂ are effective, milder catalysts like molecular iodine have been shown to efficiently promote thioacetalization under neutral conditions, which is beneficial for sensitive substrates.[14]

Deprotection of Dithianes

The robustness of dithianes necessitates more specific, often oxidative or metal-based, deprotection methods. This provides an excellent opportunity for orthogonal protection strategies.[15]

Table 1: Comparison of Dithiane Deprotection Methods

Reagent SystemConditionsAdvantagesLimitationsCitation(s)
Mercury(II) Salts (e.g., HgCl₂/CaCO₃)Acetone/H₂O, rtHighly effective and reliableHighly toxic mercury waste
Iodine/H₂O₂ Aqueous micellar (SDS), rtMild, neutral, "green" conditionsMay not be suitable for easily oxidized substrates[4][15]
N-Bromosuccinimide (NBS) Acetone/H₂O, 0 °C to rtFast and efficientCan cause side reactions (e.g., bromination)[10]
Bis(trifluoroacetoxy)iodobenzene (PIFA) aq. CH₃CN, 0 °CMild and effective for complex moleculesReagent can be expensive[9]
Protocol 3: Mild Deprotection of a Cyclobutyl Dithiane using I₂/H₂O₂

This protocol is an example of a modern, environmentally conscious method for dithiane cleavage.[4]

Materials:

  • Cyclobutyl dithiane (1.0 eq)

  • Sodium dodecyl sulfate (SDS) (0.1 eq)

  • Iodine (I₂) (0.05 eq)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the cyclobutyl dithiane and SDS in water.

  • Add the catalytic amount of iodine.

  • Add the 30% H₂O₂ solution dropwise at room temperature.

  • Stir the mixture vigorously. The reaction is often rapid (30-60 minutes). Monitor by TLC.

  • Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting cyclobutyl ketone by column chromatography.

Orthogonal Strategies in Complex Synthesis

In a multi-step synthesis, a cyclobutyl ketone may need to be protected while other functional groups, including other carbonyls or alcohols, are manipulated. This requires an orthogonal protection strategy, where one protecting group can be removed selectively without affecting others.[5]

Scenario: A molecule contains both a cyclobutyl ketone and an ester. The plan is to reduce the ester to an alcohol using LiAlH₄.

  • Incorrect Strategy: Direct reduction with LiAlH₄ would reduce both the ester and the more reactive cyclobutyl ketone.

  • Correct Strategy:

    • Protect the cyclobutyl ketone as an ethylene ketal (stable to basic/nucleophilic conditions of LiAlH₄).

    • Reduce the ester with LiAlH₄.

    • Perform an acidic workup, which will both protonate the resulting alkoxide and hydrolyze the ketal, regenerating the cyclobutyl ketone.

Summary and Outlook

The protection of cyclobutyl ketones is a critical consideration in modern organic synthesis. The inherent ring strain of the cyclobutane ring enhances the electrophilicity of the carbonyl group, which can be leveraged for efficient protection. Standard protecting groups such as ethylene ketals and 1,3-dithianes are highly effective, provided that reaction conditions are carefully chosen and monitored. Ketal protection offers a robust shield against basic, nucleophilic, and reductive environments, with deprotection achieved under acidic conditions. For syntheses requiring stability to acid, the more resilient dithiane protecting group is a superior choice, with a variety of mild, oxidative deprotection methods available that allow for orthogonal strategies. By understanding the interplay between ring strain and reactivity, chemists can strategically deploy these protecting groups to navigate complex synthetic pathways and successfully construct valuable molecules.

References

  • McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1615. [Link]

  • Pellicciari, R., et al. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-15572. [Link]

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations... Auburn University Electronic Theses and Dissertations. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Liskon Biological. (2023). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone. [Link]

  • Moorthy, J. N., et al. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes. The Journal of Organic Chemistry. [Link]

  • Mohammadpour, M., et al. (2012). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 17(12), 14838-14844. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... ARKIVOC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Cyclobutanone in Advanced Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Marco-Contelles, J., & de Opazo, E. (2009). Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. Journal of the Brazilian Chemical Society, 20(8), 1448-1454. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Zhang, Y., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Catalysts, 8(11), 48. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Reissig, H.-U., & Zimmer, R. (2003). Lewis Acid-Catalyzed Reactions of Silyl Enol Ethers and Silyl Ketene Acetals. Chemical Reviews, 103(8), 3279-3316.
  • Zhu, J., et al. (2010). p-Toluenesulfonic Acid Promoted Annulation of 2-Alkynylanilines with Activated Ketones: Efficient Synthesis of 4-Alkyl-2,3-Disubstituted Quinolines. Synthesis, 2010(05), 818-822. [Link]

  • Souillart, L., & Cramer, N. (2015). Asymmetric Catalysis with Chiral Lewis Acids. Chemical Reviews, 115(17), 9410-9464.
  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. YouTube. [Link]

  • Cureus. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

  • WuXi Chemistry. (n.d.). Ketalization with Tetramethoxysilane: QM Mechanism Investigation. [Link]

  • Srinivasan, R. (1969). THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE. ResearchGate. [Link]

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates... AUETD. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. [Link]

  • Miyagawa, Y., et al. (2022). Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE. ResearchGate. [Link]

  • Organic Chemistry Frontiers. (n.d.). State-of-the-art strategies for Lewis acid-catalyzed strain-release cycloadditions of bicyclo[1.1.0]butanes (BCBs). [Link]

  • Zhang, Y., et al. (2018). Ketalization of cyclohexanone using different cobalt salts in the presence of DH2. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]

  • Gleason, J. L., et al. (2001). Application of Lewis acid catalyzed tropone [6+4] cycloadditions to the synthesis of the core of CP-225917. Organic Letters, 3(26), 4189-4192. [Link]

  • Horbury, M. D., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Faraday Discussions, 222, 110-131. [Link]

  • Quora. (2017). Which is more stable cyclopentanone or cyclobutanone?. [Link]

Sources

Application Note: A Scalable Synthesis of 2-Cyclobutylcyclobutan-1-one via Photochemical [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of 2-Cyclobutylcyclobutan-1-one, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around a robust photochemical [2+2] cycloaddition of a key intermediate, cyclobutyl vinyl ketone. Detailed protocols for the synthesis of the precursor, the photochemical cycloaddition at both laboratory and pilot scales, and subsequent purification are presented. The causality behind experimental choices, process optimization, and safety considerations are discussed to ensure technical accuracy and practical applicability.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their inherent ring strain and unique three-dimensional geometry offer novel conformational constraints that can be exploited in drug design to enhance binding affinity and metabolic stability. The target molecule, 2-Cyclobutylcyclobutan-1-one, serves as a versatile intermediate for the elaboration of more complex molecular architectures.

The synthesis of cyclobutanes is most effectively achieved through photochemical [2+2] cycloaddition reactions.[1][2] This powerful transformation allows for the direct formation of the four-membered ring from two alkene precursors upon irradiation with light.[3][4] While highly efficient at the laboratory scale, the scale-up of photochemical reactions presents unique challenges, primarily related to light penetration, uniform irradiation, and heat management.[5] This guide addresses these challenges by providing a detailed protocol for the scalable synthesis of 2-Cyclobutylcyclobutan-1-one, leveraging a photochemical approach.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Cyclobutylcyclobutan-1-one is approached in two main stages:

  • Synthesis of Cyclobutyl Vinyl Ketone (Precursor): The key precursor, an α,β-unsaturated ketone, is synthesized from commercially available cyclobutyl methyl ketone via a Mannich reaction followed by elimination.[6]

  • Photochemical [2+2] Cycloaddition: The photodimerization of cyclobutyl vinyl ketone is carried out to yield the desired 2-Cyclobutylcyclobutan-1-one.

Synthetic_Workflow Cyclobutyl methyl ketone Cyclobutyl methyl ketone Mannich Base Intermediate Mannich Base Intermediate Cyclobutyl methyl ketone->Mannich Base Intermediate  1. (CH2O)n, Me2NH·HCl  2. Heat   Cyclobutyl vinyl ketone Cyclobutyl vinyl ketone Mannich Base Intermediate->Cyclobutyl vinyl ketone  Elimination   2-Cyclobutylcyclobutan-1-one 2-Cyclobutylcyclobutan-1-one Cyclobutyl vinyl ketone->2-Cyclobutylcyclobutan-1-one  hv ([2+2] Cycloaddition)  

Caption: Overall synthetic workflow for 2-Cyclobutylcyclobutan-1-one.

Experimental Protocols

Part A: Synthesis of Cyclobutyl Vinyl Ketone

This procedure is adapted from standard methods for the synthesis of vinyl ketones.[6][7]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (1 mol scale)
Cyclobutyl methyl ketoneC₆H₁₀O98.1498.14 g
Paraformaldehyde(CH₂O)n30.03 (monomer)36.0 g
Dimethylamine hydrochloride(CH₃)₂NH·HCl81.5689.7 g
Concentrated HClHCl36.46~5 mL
DioxaneC₄H₈O₂88.11250 mL
Sodium HydroxideNaOH40.00As needed
Diethyl Ether(C₂H₅)₂O74.12For extraction
Anhydrous Magnesium SulfateMgSO₄120.37For drying

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutyl methyl ketone (98.14 g, 1.0 mol), paraformaldehyde (36.0 g, 1.2 mol), dimethylamine hydrochloride (89.7 g, 1.1 mol), and dioxane (250 mL).

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction mixture will become a clear, homogeneous solution.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the dioxane.

  • The resulting viscous oil is the Mannich base intermediate. This can be carried forward without further purification.

  • For the elimination step, the crude Mannich base is heated to 150-180 °C under vacuum. The product, cyclobutyl vinyl ketone, will distill as it is formed.

  • Collect the distillate, which should be a colorless liquid.

  • The crude product can be further purified by fractional distillation under reduced pressure.

Part B: Laboratory-Scale Photochemical [2+2] Cycloaddition

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (0.1 mol scale)
Cyclobutyl vinyl ketoneC₇H₁₀O110.1511.0 g
Acetone (solvent)C₃H₆O58.08500 mL
Argon or NitrogenAr or N₂-For inert atmosphere

Experimental Setup:

  • A 1 L quartz reaction vessel is essential for its transparency to UV light.[8]

  • A medium-pressure mercury vapor lamp (e.g., 450W) is a suitable light source.[9]

  • An immersion well, also made of quartz, will house the lamp and allow for efficient cooling.

  • A cooling system (circulating chiller) is required to maintain a constant reaction temperature.

Procedure:

  • Dissolve cyclobutyl vinyl ketone (11.0 g, 0.1 mol) in acetone (500 mL) in the quartz reaction vessel. The concentration is kept relatively low to minimize side reactions and ensure good light penetration.

  • Place the quartz immersion well into the reactor and connect it to the cooling system. Circulate coolant to maintain the desired temperature (typically 10-20 °C).

  • Degas the solution by bubbling argon or nitrogen through it for 30 minutes to remove dissolved oxygen, which can quench the excited state of the enone.

  • Turn on the mercury vapor lamp and irradiate the solution with vigorous stirring.

  • Monitor the reaction progress by GC-MS, observing the disappearance of the starting material and the appearance of the product peak.

  • Continue irradiation until the starting material is consumed (typically 8-12 hours).

  • Once the reaction is complete, turn off the lamp and the cooling system.

  • Remove the solvent under reduced pressure to yield the crude 2-Cyclobutylcyclobutan-1-one.

Scale-Up Considerations and Protocol

Scaling up photochemical reactions is not as straightforward as for thermal reactions due to the Beer-Lambert law, which dictates that light intensity decreases exponentially as it passes through the reaction medium.[5] Therefore, simply increasing the reactor size is inefficient.

Key Scale-Up Challenges and Solutions:

  • Light Penetration: A larger reaction volume will have a longer path length for light, leading to a non-uniform reaction rate.

    • Solution: Employing a reactor with a high surface-area-to-volume ratio, such as a falling film reactor or a continuous flow reactor with narrow channels, is ideal. For batch processes, a reactor with multiple immersion lamps can be used.[10]

  • Heat Management: High-powered lamps generate significant heat, which can lead to side reactions and solvent evaporation.

    • Solution: A robust cooling system is crucial. Jacketed reactors and efficient heat exchangers are necessary to maintain a constant temperature.[11]

  • Uniform Irradiation: Ensuring that all molecules receive a similar photon flux is key to achieving high yields and selectivity.

    • Solution: Vigorous mixing is essential to cycle the reaction mixture between the irradiated zone near the lamp and the darker regions of the reactor.[10]

Scale_Up_Reactor cluster_0 Jacketed Reaction Vessel (e.g., 20 L Borosilicate Glass) cluster_1 Irradiation & Cooling System Reactor Reaction Mixture Stirrer Inlet/Outlet Ports Pump Recirculating Pump Reactor:f2->Pump Product Outflow (Continuous) Lamp High-Power UV Lamp (e.g., 1-5 kW Mercury Vapor) Quartz Immersion Well Coolant In/Out Chiller Recirculating Chiller Lamp:f2->Chiller Coolant Out Chiller->Lamp:f2 Coolant In Pump->Reactor:f2 Reagent Feed (Continuous)

Caption: Schematic of a photochemical reactor setup for scale-up synthesis.

Pilot-Scale Protocol (20 L Batch Reactor)

Equipment:

  • 20 L jacketed borosilicate glass reactor.[11]

  • High-power (1-5 kW) mercury vapor immersion lamp with a quartz sheath.[10]

  • Mechanical overhead stirrer.

  • Recirculating chiller capable of maintaining the reactor at 10-20 °C.

  • Inert gas supply.

Procedure:

  • Charge the reactor with a solution of cyclobutyl vinyl ketone (1.1 kg, 10 mol) in 18 L of acetone.

  • Start the mechanical stirrer to ensure vigorous agitation.

  • Begin circulating coolant through the reactor jacket and the lamp's immersion well, setting the target temperature to 15 °C.

  • Purge the reactor with nitrogen for at least 1 hour.

  • Turn on the high-power UV lamp to initiate the reaction.

  • Monitor the internal temperature closely and adjust the chiller as necessary to dissipate the heat generated by the lamp.

  • Take samples periodically for GC-MS analysis to track the reaction progress.

  • After the reaction is complete (typically 12-24 hours, depending on lamp power), turn off the lamp.

  • Concentrate the reaction mixture under reduced pressure.

Purification of 2-Cyclobutylcyclobutan-1-one

The crude product from the photochemical reaction will contain the desired product, unreacted starting material (if any), and potentially some polymeric byproducts.

Procedure:

  • The crude oil obtained after solvent removal is subjected to fractional distillation under reduced pressure.

  • Collect the fraction boiling at the expected temperature for 2-Cyclobutylcyclobutan-1-one.

  • The purity of the collected fractions should be assessed by GC-MS and ¹H NMR.

  • For very high purity requirements, flash column chromatography on silica gel can be employed as a final polishing step, though this is less practical for very large scales.[12]

Safety Precautions

  • UV Radiation: UV light is harmful to the eyes and skin. The photochemical reactor should be operated within a light-tight safety cabinet or shielded appropriately.[13] UV-blocking safety glasses must be worn.

  • High Voltage: The power supply for the mercury vapor lamp operates at high voltage and should be handled with extreme care.

  • Flammable Solvents: Acetone is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Pressure: Photochemical reactions can sometimes generate gaseous byproducts. The reactor should be equipped with a pressure relief system.

Conclusion

The synthesis of 2-Cyclobutylcyclobutan-1-one can be successfully scaled up using a photochemical [2+2] cycloaddition approach. Careful consideration of reactor design, light source, and thermal management is paramount for an efficient and safe process. The protocols outlined in this application note provide a robust framework for the production of this valuable chemical intermediate on a multi-gram to kilogram scale.

References

  • Shilpent. (n.d.). Photochemical Reactor | Photocatalytic Reactor. Retrieved from [Link]

  • I.T.I.V. Technology. (n.d.). Photochemical plants. Retrieved from [Link]

  • EKATO. (n.d.). Industrial Photoreactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up of the [2+2] photocycloaddition reaction. Retrieved from [Link]

  • Techinstro. (n.d.). Photochemical Reactor. Retrieved from [Link]

  • HepatoChem. (n.d.). Photochemical Reactor Setup - Photoreactor Setup and Design. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2001). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Retrieved from [Link]

  • SpringerLink. (2022). [2 + 2] photocycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β‐silylated cyclobutanones by conjugate addition of Me2PhSiZnCl ⋅ 2LiCl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Molecules. (2021). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. Retrieved from [Link]

  • YouTube. (2014). Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link]

  • ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) [2+2]-Cycloadditions in organic photochemistry - the origin. Retrieved from [Link]

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • MDPI. (2021). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Retrieved from [Link]

  • PMC. (n.d.). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved from [Link]

  • YouTube. (2020). Mannich Reaction to Synthesize Vinyl Ketones. Retrieved from [Link]

  • PMC. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in 2-Cyclobutylcyclobutan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Cyclobutylcyclobutan-1-one

Subject: Optimization of Yield and Regioselectivity in 2-Cyclobutylcyclobutan-1-one Production Ticket ID: #SYN-CB-2024-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Cycloaliphatic Chemistry Division

Part 1: Strategic Overview & Mechanistic Insight

Researchers attempting to synthesize 2-cyclobutylcyclobutan-1-one often encounter a "yield ceiling" around 20-30% when utilizing standard enolate alkylation strategies. This is not a failure of technique, but a fundamental mismatch between the target structure and the chosen pathway.

The Core Problem: Direct Alkylation Failure Mode Attempting to alkylate cyclobutanone with a cyclobutyl halide (Method A in Table 1) faces two insurmountable kinetic barriers:

  • Electrophile Resistance: Cyclobutyl halides are secondary, sterically hindered electrophiles. They are extremely prone to E2 elimination rather than SN2 substitution.

  • Ring Strain (I-Strain): The formation of an enolate on a cyclobutane ring increases ring strain (sp³

    
     sp² transition), making the enolate high-energy and prone to self-condensation or polymerization before it can react with a sluggish electrophile.
    

The Solution: [2+2] Cycloaddition (Keteneiminium Route) To achieve high yields (>75%), you must invert the disconnection. Instead of attaching the cyclobutyl group to the ring, you must build the ring onto the cyclobutyl group. The industrial and high-precision standard is the [2+2] cycloaddition of a cyclobutyl-substituted keteneiminium salt with ethylene gas .

Table 1: Synthetic Route Comparison

FeatureMethod A: Direct AlkylationMethod B: Ketene [2+2] (Standard)Method C: Keteneiminium [2+2] (Recommended)
Precursors Cyclobutanone + Cyclobutyl BromideCyclobutylacetyl Chloride + Et₃NCyclobutyl Amide + Tf₂O + Ethylene
Key Intermediate Cyclobutanone EnolateCyclobutylketeneCyclobutyl Keteneiminium Ion
Dominant Side Reaction E2 Elimination (Formation of Cyclobutene)Ketene DimerizationHydrolysis (if wet)
Typical Yield < 15%40-55%75-90%
Regiocontrol Poor (Polyalkylation common)Excellent (2-substituted)Excellent (2-substituted)

Part 2: Optimized Experimental Protocol (Method C)

This protocol utilizes the Ghosez-type keteneiminium intermediate, which is more electrophilic than the neutral ketene, allowing the reaction to proceed at lower temperatures and preventing the rearrangement of the sensitive cyclobutyl moiety.

Reagents & Setup
  • Substrate:

    
    -Dimethyl-2-cyclobutylacetamide (derived from cyclobutylacetic acid).
    
  • Activator: Triflic anhydride (Tf₂O).

  • Base: 2-Fluoropyridine (superior to 2,6-lutidine for preventing polymerization).

  • Gas: Ethylene (C₂H₄), balloon or flow stream.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Activation (Keteneiminium Formation):

    • Cool a solution of amide (1.0 equiv) and 2-fluoropyridine (1.2 equiv) in DCM to -78°C.

    • Add Tf₂O (1.1 equiv) dropwise over 20 minutes.

    • Critical Checkpoint: The solution should turn pale yellow. If it turns dark brown/black, the temperature was too high, leading to decomposition.

    • Stir for 30 minutes at -78°C, then warm to 0°C to ensure complete formation of the intermediate.

  • Cycloaddition:

    • Saturate the solution with ethylene gas.[1] If using batch mode, bubble ethylene through the solution for 15 minutes, then maintain a positive pressure balloon.

    • Note: For scale-up (>5g), a tube-in-tube flow reactor is recommended to maximize gas-liquid surface area [1].

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours.

  • Hydrolysis (Ring Closure):

    • Add saturated aqueous NaHCO₃ to the reaction mixture.[2]

    • Stir vigorously for 2 hours. This step hydrolyzes the iminium ion to the ketone.

    • Extract with DCM, wash with brine, and dry over MgSO₄.

  • Purification:

    • Concentrate under reduced pressure (Caution: Product is volatile).

    • Purify via silica gel chromatography (5% EtOAc/Hexanes).

Part 3: Visualization of Reaction Logic

SynthesisLogic Amide Cyclobutyl Amide Intermediate Keteneiminium Ion (Highly Reactive) Amide->Intermediate Activation (-78°C) Tf2O Tf2O / Base Tf2O->Intermediate Cycloaddition [2+2] Cycloaddition Intermediate->Cycloaddition Ethylene Ethylene Gas (C2H4) Ethylene->Cycloaddition Iminium Cyclobutaniminium Intermediate Cycloaddition->Iminium Regioselective Hydrolysis Hydrolysis (NaHCO3) Iminium->Hydrolysis Product 2-Cyclobutylcyclobutan-1-one (Target) Hydrolysis->Product Yield > 80%

Caption: The keteneiminium pathway avoids the high-energy enolate intermediate, utilizing a concerted [2+2] mechanism that locks the cyclobutyl group at the 2-position.

Part 4: Troubleshooting Guide (Q&A)

Q1: My yield is low (<30%), and I see a significant amount of "dimer" in the NMR. What happened? A: You are likely experiencing ketene dimerization . If the ethylene concentration is too low, the highly reactive ketene/keteneiminium intermediate will react with itself instead of the gas.

  • Fix: Increase the ethylene pressure. If using a balloon, ensure the solvent is pre-saturated before adding the activator. If possible, switch to a flow chemistry setup where ethylene saturation is pressurized [2].

Q2: The product disappears during concentration. Is it decomposing? A: It is likely evaporating . 2-Cyclobutylcyclobutan-1-one is a small, strained ketone with significant volatility.

  • Fix: Do not use high vacuum (< 10 mbar) for extended periods. Keep the rotary evaporator bath below 30°C. If possible, telescope the product directly into the next step without full isolation.

Q3: Why can't I just use cyclobutylacetyl chloride and triethylamine (Standard Ketene Route)? A: You can, but the neutral ketene is less reactive than the keteneiminium salt . Neutral ketenes require thermal activation to react with simple alkenes like ethylene, which often leads to polymerization of the cyclobutyl group or rearrangement. The keteneiminium salt (Method C) reacts at room temperature [3].

Q4: I see a side product that looks like an ester. Where did it come from? A: This is likely the O-acyl imidate , formed if the base is not bulky enough or if the temperature rises too quickly during activation.

  • Fix: Switch from 2,6-lutidine to 2-fluoropyridine or 2,6-di-tert-butylpyridine . Ensure strict temperature control at -78°C during Tf₂O addition.

Part 5: References

  • Battilocchio, C., et al. (2017).[1][3] "Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas." Reaction Chemistry & Engineering.

  • Danheiser, R. L., et al. (1981). "Scope and stereochemistry of the [2 + 2] cycloaddition of ketenes to alkenes." Journal of the American Chemical Society.

  • Ghosez, L., et al. (1971). "Cycloadditions of ketenimmonium salts to olefins." Angewandte Chemie International Edition.

  • Trost, B. M. (2014).[4] "Enantioselective Construction of α-Quaternary Cyclobutanones." National Institutes of Health (PMC).

Sources

Advanced Synthesis Support Center: Bicyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Priority (Steric Hindrance & Reactivity) Agent: Senior Application Scientist

Welcome to the Bench

You are likely here because a standard textbook reaction—which works perfectly on cyclohexanone—has failed miserably on your bicyclic substrate (e.g., Camphor, Fenchone, Norbornanone).

Bicyclic ketones present a unique "perfect storm" of resistance:

  • Steric Blockade: Gem-dimethyl groups (as in Fenchone) or bridgehead carbons physically block the Bürgi-Dunitz trajectory.

  • I-Strain: The change from

    
     to 
    
    
    
    hybridization increases internal strain in rigid bicyclic frameworks.
  • Electronic Deactivation: Hyperconjugation can stabilize the ground state, making the carbonyl less electrophilic.

Below are the three most common "Support Tickets" we receive regarding these substrates, accompanied by field-proven troubleshooting guides.

Ticket #001: Nucleophilic Addition Failed (Grignard/Lithium)

User Report: "I tried adding MeLi to Fenchone. I got 90% recovered starting material and some enolization products. No tertiary alcohol."

Diagnosis: Basicity vs. Nucleophilicity

Standard organolithium (


) and Grignard (

) reagents are hard nucleophiles but also strong bases . In hindered bicyclic systems like Fenchone, the

-protons are often more accessible than the carbonyl carbon. The reagent acts as a base, deprotonating the ketone to form an enolate. Upon workup, this reverts to the starting material.
The Fix: Organocerium Chemistry (The Imamoto Reagent)

You must decouple basicity from nucleophilicity. Lanthanides, specifically Cerium(III), have high oxophilicity (activating the carbonyl) but low basicity.

The Solution: Transmetallate your organolithium to an organocerium species (


).
  • Mechanism:

    
     acts as a Lewis acid, coordinating to the carbonyl oxygen. This lowers the LUMO energy of the C=O bond, making it susceptible to attack by the less basic organocerium species.
    
Decision Logic (Workflow)

NucleophileLogic Start Substrate: Hindered Bicyclic Ketone Choice Reaction: Nucleophilic Addition (R-M) Start->Choice Check Is the Carbonyl Sterically Blocked? Choice->Check Standard Try Standard RLi / RMgX Check->Standard No Solution Switch to Organocerium (Imamoto) Check->Solution Yes (e.g., Fenchone) Fail Result: Enolization / No Reaction Standard->Fail If Hindered Fail->Solution Protocol Protocol: RLi + Anhydrous CeCl3 (-78°C) Solution->Protocol Success Result: 1,2-Addition Product Protocol->Success

Figure 1: Decision matrix for overcoming steric hindrance in nucleophilic addition.

Ticket #002: Reduction Stalled (The "Camphor" Problem)

User Report: "NaBH4 reduction of my bicyclic ketone takes 48 hours and is still incomplete. I can't use LiAlH4 because I have an ester elsewhere in the molecule."

Diagnosis: Hard/Soft Mismatch & Activation

Standard borohydride reduction relies on the nucleophilic attack of the hydride. In rigid bicyclics, the carbonyl carbon is electronically deactivated and sterically shielded.


 is often not electrophilic enough to activate the oxygen, nor nucleophilic enough to overcome the steric barrier.
The Fix: Luche Reduction

The addition of Cerium(III) Chloride Heptahydrate (


) in methanol changes the mechanism entirely.
  • Activation: The

    
     ion is a hard Lewis acid that coordinates strongly to the hard carbonyl oxygen, increasing the partial positive charge on the carbon.
    
  • Ligand Exchange: In methanol, phenyl- or alkyl-borohydrides are formed, which are "harder" nucleophiles (HSAB theory), matching the "hard" nature of the activated carbonyl.

Comparative Data: Reduction Efficiency
SubstrateReagentConditionsYield (%)Notes
Camphor

EtOH, Reflux< 10%Mostly recovered SM
Camphor


, Reflux
90%Non-chemoselective
Camphor

+

MeOH, 0°C98% Luche Protocol
Fenchone

EtOH, Reflux0%Completely inert
Fenchone

+

MeOH, Reflux85%Requires heat + Luche

Ticket #003: Regioselectivity Errors (Baeyer-Villiger)

User Report: "I performed a Baeyer-Villiger oxidation on a norbornanone derivative. The oxygen inserted on the wrong side (the bridgehead side), giving me the unwanted lactone."

Diagnosis: Migration Aptitude Anomalies

In acyclic ketones, migration follows the pattern: Tertiary > Secondary > Primary > Methyl. In bicyclic systems, stereoelectronic factors override these rules.

  • Bridgehead Migration: The migration of the bridgehead carbon is often disfavored due to the strain involved in forming the transition state, even if it is a tertiary carbon.

  • Distal Substituents: Electron-withdrawing groups (EWGs) or donating groups (EDGs) on the bridge or distant carbons can steer the migration by stabilizing/destabilizing the positive charge in the Criegee intermediate.

The Fix: Electronic Steering & Reagent Control
  • Electronic Control: If you need migration of the methylene group (non-bridgehead), ensure the bridgehead is not capable of stabilizing the positive charge.

  • Reagent Switch: Switch from m-CPBA to TFAA/H2O2 (Trifluoroperacetic acid). The high acidity of TFAA can alter the transition state geometry, sometimes reversing selectivity compared to peracids.

  • Enzymatic Route: For absolute control, Baeyer-Villiger Monooxygenases (BVMOs) are the gold standard for bicyclic systems, offering enantioselectivity that chemical oxidants cannot match.

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Anhydrous (CRITICAL)

Most failures in organocerium chemistry stem from improper drying of the cerium source.

  • Source: Start with

    
     (pulverized to fine powder).
    
  • Apparatus: Round-bottom flask, high-vacuum line (< 0.5 mmHg), oil bath.

  • Step 1 (Gradual Heating): Apply vacuum. Heat to 60°C for 2 hours. (Removing bulk water).

  • Step 2 (Dehydration): Increase temp to 140°C for 2 hours. (Removing lattice water).

    • Warning: Heating too fast causes hydrolysis to

      
      , which kills the reaction.
      
  • Activation: Stir the resulting white powder in dry THF at Room Temp (RT) for 2 hours under Argon. This "sonication-like" effect breaks up the crystal lattice, forming a reactive suspension.

SOP-B: The "Imamoto" Addition Protocol

Target: Addition of


 to Hindered Ketone.
  • Slurry Prep: Prepare 1.5 equiv of anhydrous

    
     in THF (as per SOP-A). Cool to -78°C.[1][2]
    
  • Transmetallation: Add 1.5 equiv of

    
     dropwise. Stir for 30 mins at -78°C. The slurry typically turns yellow/orange.
    
  • Addition: Add 1.0 equiv of the bicyclic ketone (dissolved in min. THF).

  • Warm-up: Allow to warm to 0°C or RT (substrate dependent).

    • Note: Fenchone usually requires warming to RT; less hindered ketones react at -78°C.

  • Quench: Add dilute aqueous HCl or

    
    .
    

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Luche, J. L. "Lanthanides in Organic Chemistry.[3][4] 1. Selective 1,2 Reductions of Conjugated Ketones."[3][4] Journal of the American Chemical Society, 100(7), 2226–2227.[3][4] Link

  • Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 43, 251-796. Link

  • Li, M.M., et al. "Ketone α-alkylation at the more-hindered site."[5] Nature Communications, 14, 3326 (2023).[6] Link

  • Evans, D. A., et al. "Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones." Journal of the American Chemical Society, 124(3), 392–393. (Demonstrates Lewis Acid activation concepts). Link

Sources

Byproduct formation in the synthesis of bicyclo[4.2.0]octanones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Formation & Mitigation in [2+2] Photocycloaddition Audience: Senior Chemists & Process Development Scientists

Introduction: The Support Ticket System

Welcome to the Bicyclo[4.2.0]octanone Technical Support Center. This guide addresses the specific failure modes encountered during the synthesis of this scaffold, primarily via the photochemical [2+2] cycloaddition of cyclohexenones .

While this reaction is the "gold standard" for accessing the 6,4-fused ring system (found in natural products like Kingianin and Caryophyllene), it is notoriously sensitive to excited-state dynamics. We have organized this guide into "Support Tickets" representing the most common failure scenarios.

Ticket #001: "I’m getting a mixture of Regioisomers (Head-to-Head vs. Head-to-Tail)."

The Issue

You observe a split in regioselectivity (Head-to-Head vs. Head-to-Tail) or diastereoselectivity (cis-fused vs. trans-fused), reducing the isolated yield of the desired target.

Root Cause Analysis: The "Rule of Five" vs. "Rule of Six"

In intramolecular [2+2] cycloadditions, the tether length dictates the transition state geometry. The reaction proceeds through a triplet 1,4-biradical intermediate. The lifetime of this biradical allows for bond rotation, often eroding stereochemistry.

  • Mechanism: The initial bond formation usually occurs at the

    
    -carbon of the enone (the radical character is higher here in the triplet state). The second bond closure determines the ring fusion.
    
  • The "Straight" vs. "Bent" Mode:

    • 2-Atom Tethers: Force a "crossed" or "bent" transition state, often leading to highly strained products or failing to close.

    • 3-Atom Tethers: Favor the "straight" adduct (cis-fused bicyclo[4.2.0]octanone), which is usually the desired natural product core [1].

Troubleshooting Protocol
  • Check Tether Length: If using an intramolecular setup, ensure your tether length favors the "Rule of Five" (formation of a 5-membered ring during the first radical cyclization step) which typically leads to the desired regioisomer.

  • Solvent Polarity Tuning:

    • Action: Switch from non-polar (Benzene/Hexane) to polar aprotic (Acetonitrile).

    • Reasoning: Polar solvents can stabilize the exciplex or the polarized 1,4-biradical intermediate, altering the ratio of closure vs. reversion to starting material.

  • Low-Temperature Irradiation:

    • Action: Run the reaction at -40°C or -78°C.

    • Reasoning: Lower temperatures reduce the conformational freedom of the tether in the biradical intermediate, favoring the kinetic product (often the "straight" isomer).

Ticket #002: "My reaction stalled, and the lamp is coated in polymer."

The Issue

Conversion stops at <50%, and a yellow/brown film (polymer) forms on the immersion well, blocking UV transmission.

Root Cause Analysis: Radical Oligomerization

The triplet excited state (


) of the cyclohexenone is a potent radical. If the concentration is too high, intermolecular radical addition competes with the desired intramolecular cyclization or intermolecular capture.
Troubleshooting Protocol
  • Strict Concentration Limits:

    • Intermolecular: Must be run dilute (<0.01 M) to favor the encounter with the alkene over self-quenching/polymerization.

    • Intramolecular: Can be run slightly more concentrated (0.05 M), but dilution still favors cyclization over oligomerization.

  • The "Flow" Solution:

    • Action: Switch from batch to a flow photoreactor (e.g., FEP tubing wrapped around the lamp).

    • Reasoning: Flow chemistry minimizes the residence time of the product near the light source, preventing secondary photolysis (over-irradiation) and preventing polymer buildup on the glass surface [2].

  • Degassing is Non-Negotiable:

    • Action: Sparge with Argon for 30 mins prior to irradiation.

    • Reasoning: Oxygen is a triplet quencher (

      
       kcal/mol). It will quench the enone triplet state, stopping the reaction and generating singlet oxygen, which causes oxidative decomposition (gunk).
      

Ticket #003: "I see Aldehydes/Ketenes instead of Cyclobutanes (Ring Opening)."

The Issue

NMR shows the disappearance of the enone but no cyclobutane protons. Instead, you see peaks characteristic of alkenals or esters (if solvent was alcohol).

Root Cause Analysis: Norrish Type I Cleavage

The excited ketone undergoes


-cleavage (breaking the bond between the carbonyl and the 

-carbon) rather than cycloaddition.[1] This is common in cyclohexenones with significant ring strain or steric bulk at the

-position.
Troubleshooting Protocol
  • Wavelength Filtering:

    • Action: Use a Pyrex filter (

      
       nm) or a Uranium glass filter (
      
      
      
      nm).
    • Reasoning:

      
      -cleavage often requires higher energy (shorter wavelength) transitions (
      
      
      
      ) than the desired
      
      
      transition used for cycloaddition. Cutting off wavelengths <300 nm suppresses the Norrish pathway [3].
  • Solvent Viscosity:

    • Action: Use a more viscous solvent or lower temperature.

    • Reasoning: This promotes the "Cage Effect." Even if the bond breaks (

      
      -cleavage), the radical pair is held in a solvent cage and is more likely to recombine to the starting enone rather than diffuse apart to form side products.
      

Visualizing the Pathways

The following diagram illustrates the mechanistic bifurcation that determines yield vs. byproduct formation.

G Start Cyclohexenone + Alkene Excitation Excitation (hν) Start->Excitation Singlet Singlet Excited State (S1) Excitation->Singlet ISC Intersystem Crossing (ISC) Singlet->ISC Triplet Triplet Excited State (T1) (Reactive Species) ISC->Triplet Exciplex Exciplex Formation Triplet->Exciplex Alkene Present Norrish Norrish Type I (Ring Opening) Triplet->Norrish High Energy (<300nm) Reduction Photoreduction (Saturated Ketone) Triplet->Reduction H-Donor Solvent Polymer Oligomerization (Gunk) Triplet->Polymer High Conc. Biradical 1,4-Biradical Intermediate Exciplex->Biradical Biradical->Start Reversion (Yield Loss) Product Bicyclo[4.2.0]octanone (Desired [2+2]) Biradical->Product Ring Closure

Figure 1: Mechanistic bifurcation in enone photochemistry. Green paths lead to success; Red/Grey paths lead to byproducts.

Experimental Protocol: The "Gold Standard" [2+2]

This protocol is designed to minimize Norrish Type I and oligomerization byproducts for a standard intramolecular substrate.

Reagents:

  • Substrate: 3-(but-3-enyl)cyclohex-2-enone (Intramolecular precursor).

  • Solvent: Acetonitrile (HPLC Grade, degassed).

  • Additives: Boron Trifluoride Etherate (

    
    ) - Optional Lewis Acid to accelerate reaction and improve regioselectivity.
    

Step-by-Step:

  • Preparation: Dissolve the enone (1.0 equiv) in Acetonitrile to a final concentration of 0.02 M . (Do not exceed 0.05 M).

  • Degassing (Critical): Seal the vessel with a septum and sparge with a balloon of Argon for 30 minutes via a long needle. Failure here leads to induction periods and oxidation products.

  • Setup: Place the vessel in a water-cooled jacket (maintain 20-25°C).

  • Filtration: Insert a Pyrex filter sleeve around the mercury lamp (cuts off <290 nm).

  • Irradiation: Irradiate with a medium-pressure Hg lamp (450W). Monitor via TLC/GC-MS every 30 minutes.

    • Checkpoint: If the reaction stalls at 60% conversion, clean the lamp well (polymer buildup) and restart with fresh solvent.

  • Workup: Evaporate solvent under reduced pressure. Avoid high heat (>40°C) as cyclobutanes can be thermally labile (retro-[2+2]).

Data Summary: Solvent & Wavelength Effects

VariableConditionEffect on Bicyclo[4.2.0]octanone SynthesisRisk
Wavelength Quartz (>200 nm)High conversion rateHigh risk of Norrish Type I (Ring opening)
Pyrex (>290 nm) Optimal balance Slower reaction time
Uranium Glass (>330 nm)Very slow, high selectivityIncomplete conversion
Solvent Hexane/BenzeneGood for non-polar substratesPoor solubility of polar intermediates
Acetonitrile Stabilizes exciplex Can absorb UV at very low wavelengths (negligible >250nm)
Methanol/IPAPromotes H-abstractionHigh risk of Photoreduction (Saturated ketone)
Concentration > 0.1 MFast kineticsHigh risk of Polymerization/Dimerization
< 0.02 M Clean Cyclization Large solvent volume required

References

  • Crimmins, M. T. (1988). Intramolecular [2+2] Photocycloaddition Reactions of Enones. Chemical Reviews, 88(8), 1453–1473. Link

  • Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. The Journal of Organic Chemistry, 70(19), 7558–7564. Link

  • Schuster, D. I. (1989). The Norrish Type I Reaction of Cyclic Enones. In The Chemistry of Enones (pp. 623-693). Wiley. Link

  • Corey, E. J., et al. (1964). The Synthesis of Caryophyllene Alcohol. Journal of the American Chemical Society, 86(3), 485–492. Link

Sources

Managing ring strain during functionalization of cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, chemists, and drug development professionals working with cyclobutanes. The unique structural properties of the cyclobutane ring, particularly its inherent ring strain, make it an invaluable scaffold in medicinal chemistry but also present significant synthetic challenges.[1][2] This guide is structured to provide direct, experience-based answers to common problems encountered during the functionalization of this strained carbocycle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the strategic functionalization of cyclobutanes.

Q1: What is "ring strain" in cyclobutane and why is it a double-edged sword?

A1: Ring strain in cyclobutane is a form of instability arising from the deviation of its internal C-C-C bond angles (around 90°) from the ideal tetrahedral angle of 109.5°.[3][4] This deviation, known as angle strain, combined with torsional strain from eclipsing hydrogen atoms, elevates the molecule's ground-state energy.[4][5]

This stored energy is a "double-edged sword":

  • Advantage (Driving Force): The desire to relieve this strain can be a powerful thermodynamic driving force for certain reactions, enabling transformations that are otherwise difficult.[6][7][8]

  • Disadvantage (Reactivity Hazard): The high energy of the ring makes it susceptible to undesired ring-opening reactions, where the cyclobutane core is cleaved to form more stable, acyclic products.[6][9][10] Managing this reactivity is the central challenge in cyclobutane chemistry.

Q2: Under what conditions should I be most concerned about unwanted ring-opening?

A2: You should anticipate a high risk of ring-opening when your reaction conditions are likely to generate electronic instability on the cyclobutane ring itself. Key scenarios include:

  • Carbocation Formation: Any reaction proceeding through a cyclobutyl carbocation intermediate is highly prone to ring-opening. This is a common outcome in SN1-type reactions, strong acid-catalyzed processes, or electrophilic additions. The strain is rapidly released as the ring fragments.

  • Strongly Oxidizing Conditions: Harsh oxidation can lead to C-C bond cleavage instead of the desired functional group transformation.[11]

  • High Temperatures: Thermal stress can provide the activation energy needed to overcome the barrier to ring cleavage, particularly for thermolabile substrates.[12]

  • Lewis Acid Catalysis: Strong Lewis acids can coordinate to functional groups, inducing positive charge buildup on the ring and promoting fragmentation pathways.[6][10]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Q3: My substitution reaction on a cyclobutyl halide/tosylate is giving low yields and a mixture of ring-opened byproducts. How can I fix this?

A3: This is a classic problem indicating that the reaction is likely proceeding, at least in part, through an unstable cyclobutyl carbocation (SN1 pathway), which rapidly rearranges or fragments. To favor the desired direct substitution (SN2 pathway) and preserve the ring, you must adjust your conditions to disfavor carbocation formation.

Troubleshooting Steps:

  • Solvent Choice: Switch from polar protic solvents (like methanol or ethanol), which stabilize carbocations, to polar aprotic solvents like DMF, DMSO, or Acetone. These solvents favor the concerted SN2 mechanism.

  • Nucleophile Concentration: Ensure a high concentration of a potent nucleophile. This increases the rate of the bimolecular SN2 reaction, allowing it to outcompete the unimolecular SN1 pathway.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures significantly disfavor the higher-activation-energy SN1 pathway.

  • Leaving Group: If possible, switch to a better leaving group (e.g., from -Cl to -Br, -I, or -OTs) to facilitate the SN2 reaction under milder conditions.

Workflow: Mitigating Ring-Opening in Substitution Reactions

This diagram outlines the decision-making process for optimizing a substitution reaction on a cyclobutane ring to prevent unwanted cleavage.

G cluster_0 Problem Identification cluster_1 Primary Hypothesis cluster_2 Optimization Strategy: Favor SN2 Pathway cluster_3 Expected Outcome Problem Low Yield & Ring-Opened Products in Cyclobutane Substitution Hypothesis Undesired SN1 Pathway (Carbocation Intermediate) Problem->Hypothesis Analysis Solvent Change to Polar Aprotic (DMF, DMSO, Acetone) Hypothesis->Solvent Action 1 Temp Lower Reaction Temperature Hypothesis->Temp Action 2 Nucleophile Increase Nucleophile Concentration & Strength Hypothesis->Nucleophile Action 3 LeavingGroup Use a Better Leaving Group (e.g., OTs, I) Hypothesis->LeavingGroup Action 4 Outcome Increased Yield of Desired Ring-Retained Product Solvent->Outcome Leads to Temp->Outcome Leads to Nucleophile->Outcome Leads to LeavingGroup->Outcome Leads to

Caption: Decision workflow for troubleshooting undesired ring-opening.

Q4: I am attempting to oxidize a cyclobutanol to cyclobutanone, but the reaction is sluggish and I'm seeing cleavage to linear carboxylic acids. What are some milder, more reliable oxidation methods?

A4: Strong, chromium-based oxidants (like Jones reagent) or permanganate under harsh conditions are notorious for cleaving strained rings like cyclobutane.[11] The key is to use milder, more selective reagents that operate under neutral or near-neutral pH and at lower temperatures.

Recommended Mild Oxidation Protocols:

Reagent SystemCommon NameTypical ConditionsKey Advantages
Dess-Martin Periodinane (DMP)Dess-Martin OxidationCH₂Cl₂, Room TemperatureFast, reliable, neutral conditions, high yields.[13]
(COCl)₂, DMSO, then Et₃NSwern OxidationCH₂Cl₂, -78 °C to RTExcellent for sensitive substrates, very mild.
SO₃·pyridine, DMSO, Et₃NParikh-Doering OxidationCH₂Cl₂, 0 °C to RTNon-acidic, avoids epimerization of adjacent stereocenters.
NaOCl, TEMPO (catalytic)TEMPO-mediated OxidationCH₂Cl₂/H₂O, 0 °CUses bleach as the terminal oxidant, good for scale-up.

Protocol: Dess-Martin Oxidation of a Substituted Cyclobutanol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the cyclobutanol substrate (1.0 eq).

  • Solvent: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is often slightly exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude cyclobutanone by flash column chromatography on silica gel.

Q5: I need to perform a Suzuki or other palladium-catalyzed cross-coupling on my cyclobutane derivative, but I am struggling with low yields and catalyst decomposition. What are the key parameters to consider?

A5: Cross-coupling on sp³-hybridized centers, especially on a strained ring, is more challenging than on standard aryl or vinyl systems. The primary competing side reaction is often β-hydride elimination, which is facilitated by the geometric constraints of the cyclobutane ring. Success hinges on choosing a catalytic system that promotes rapid reductive elimination over this undesired pathway.[14]

Key Optimization Parameters for Cyclobutane Cross-Coupling:

  • Ligand Choice: This is the most critical factor. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step, preventing β-hydride elimination. Ligands like SPhos, XPhos, or tBu₃P are excellent starting points.[15][16]

  • Palladium Pre-catalyst: Use a modern, air-stable pre-catalyst like a G3 or G4 Buchwald palladacycle. These form the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂ or Pd(PPh₃)₄.

  • Base Selection: The base plays a crucial role in the transmetalation step.[17] For Suzuki couplings, a moderately strong base like K₃PO₄ or CsF is often superior to stronger bases like NaOH or K₂CO₃, which can promote side reactions.

  • Solvent System: Aprotic polar solvents are generally preferred. A mixture like Toluene/Water or Dioxane/Water is common for Suzuki reactions, as it helps solubilize both the organic substrate and the inorganic base/boronic acid.

Mechanism: Competing Pathways in Pd-Catalyzed Cross-Coupling

This diagram illustrates the critical branch point where the desired C-C bond formation (Reductive Elimination) competes with the undesired β-hydride elimination pathway that destroys the starting material.

G Pd0 L₂Pd(0) PdII L₂Pd(II)(R)(X) Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_coupled L₂Pd(II)(R)(R') PdII->PdII_coupled Transmetalation Transmetal Transmetalation (R'-M) RedElim Reductive Elimination (Desired Pathway) PdII_coupled->RedElim Fast Ligands Promote This BetaHydride β-Hydride Elimination (Undesired Pathway) PdII_coupled->BetaHydride Slow Reductive Elimination Allows This RedElim->Pd0 Catalyst Regeneration Product R-R' (Desired Product) RedElim->Product SideProduct Alkene + L₂Pd(H)(X) (Side Products) BetaHydride->SideProduct

Caption: Catalytic cycle showing desired vs. undesired pathways.

Q6: How can I achieve high stereoselectivity when functionalizing an already substituted cyclobutane?

A6: Achieving stereoselectivity is paramount and relies on exploiting the steric and electronic biases of the existing substituents. Modern C-H functionalization techniques have proven particularly powerful for this purpose.[18][19][20]

Strategies for Stereoselective Functionalization:

  • Directing Groups: Install a coordinating group (e.g., an amide, pyridine, or carboxylic acid) on your cyclobutane. In metal-catalyzed reactions (e.g., with Pd, Rh, or Ru), this group will chelate to the metal center and direct the functionalization to a specific C-H bond cis to it. This is a highly reliable strategy for controlling regiochemistry and stereochemistry.[21][22][23]

  • Catalyst Control: For substrates without strong directing groups, the choice of catalyst and ligand becomes the primary determinant of selectivity. Chiral ligands can induce asymmetry, and different rhodium catalysts, for example, have been shown to selectively functionalize different C-H bonds (e.g., C1 vs. C3) on the same cyclobutane scaffold.[18][19]

  • Substrate Control: Rely on the inherent steric hindrance of a large substituent to block one face of the ring, forcing an incoming reagent or catalyst to approach from the less hindered face. This is a classic and effective strategy, especially in reductions or epoxidations.

References

  • D'Errico, S., Zenzola, M., & Degennaro, L. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • D'Errico, S., Zenzola, M., & Degennaro, L. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]

  • Perry, M. A., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem. [Link]

  • Perry, M. A., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. PubMed. [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Crowley, K. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. [Link]

  • Baran, P. S., et al. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • Al-Harrasi, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Wang, D., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Werz, D. B., et al. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]

  • BTC. (2025). What are the oxidation products of Cyclobutanol?. Blog - BTC. [Link]

  • ResearchGate. (n.d.). Oxidation of cyclobutanol to cyclobutanone. ResearchGate. [Link]

  • Corless, V. (2018). Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. RSC Blogs. [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Love, J. A., et al. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. PMC. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]

  • OpenChemHub. (2024). Selected applications of cross-couplings. YouTube. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. [Link]

  • Ghorai, M. K., et al. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. PMC. [Link]

  • The Organic Chemistry Tutor. (2023). Mild Oxidation Reactions. YouTube. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Takeda, K. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • McMurry, J. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclobutanone and Cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of chemical reactivity is paramount for predictive synthesis and mechanistic investigation. This guide provides an in-depth, objective comparison of the chemical reactivity of two common cyclic ketones: cyclobutanone and cyclopentanone. We will move beyond simple axioms to explore the fundamental principles—grounded in thermodynamics and kinetics—that govern their distinct behaviors, supported by experimental frameworks.

The Decisive Factor: Internal Strain (I-Strain)

The reactivity differences between cyclobutanone and cyclopentanone are not arbitrary; they are a direct consequence of the inherent ring strain within each molecule. To understand this, we must first consider the foundational principles of cycloalkane stability.

Beyond Baeyer's Planar Theory

In 1885, Adolf von Baeyer proposed that the instability of cyclic compounds arose from the deviation of their bond angles from the ideal tetrahedral angle of 109.5°[1][2]. While a revolutionary concept, Baeyer's theory incorrectly assumed all rings were planar[1]. We now understand that rings larger than cyclopropane pucker to alleviate this strain[3]. Nevertheless, the concept of angle strain remains critical for small rings.

  • Cyclobutanone: The four-membered ring is significantly strained. Its internal C-C-C bond angles are approximately 90°, a major deviation from the ideal 109.5° for sp³ hybridized carbons[3][4]. The carbonyl group, with its sp² hybridized carbon, prefers a 120° bond angle, introducing further strain into the already compressed ring.

  • Cyclopentanone: The five-membered ring is much more stable. In its puckered "envelope" conformation, the bond angles are close to the ideal tetrahedral angle, resulting in very little angle strain[3][5].

This difference in ground-state energy is the starting point for our analysis. The key to understanding the reactivity of the carbonyl group lies in how the ring strain changes during a reaction. This is the concept of Internal Strain (I-Strain) , which considers the change in strain when moving from the reactant to the transition state.

Nucleophilic Addition: A Tale of Two Transition States

The quintessential reaction of a ketone is nucleophilic addition to the electrophilic carbonyl carbon. This process involves a change in the hybridization of the carbonyl carbon from sp² (trigonal planar, ~120° ideal angle) to sp³ (tetrahedral, ~109.5° ideal angle) in the reaction intermediate[6][7][8]. This geometric change has profound and opposite effects on our two molecules.

  • Cyclobutanone (More Reactive): The ground state is highly strained due to the ~90° bond angles being forced upon an sp² carbon that prefers 120°. As a nucleophile attacks and the carbon rehybridizes to sp³, its ideal bond angle becomes ~109.5°. This change reduces the angle strain in the four-membered ring because 109.5° is much closer to the ring's natural 90° angle than 120° is. This relief of strain lowers the activation energy of the reaction, making the process more favorable and faster. Therefore, cyclobutanone is highly susceptible to nucleophilic attack[4].

  • Cyclopentanone (Less Reactive): The ground state is relatively strain-free, with bond angles near 109.5°. When the sp² carbonyl carbon rehybridizes to sp³, the molecule is forced into a conformation that increases torsional strain (eclipsing interactions between adjacent hydrogens). While the angle strain is not significantly worsened, the increase in torsional strain destabilizes the transition state relative to the starting material. This makes the activation energy higher compared to cyclobutanone.

This fundamental difference is the most critical takeaway: Cyclobutanone undergoes nucleophilic addition more readily than cyclopentanone because the reaction relieves inherent ring strain.

Mandatory Visualization: Reaction Coordinate Diagram

G cluster_axis yaxis Potential Energy xaxis Reaction Coordinate R1 Cyclobutanone + Nu⁻ P1 Product TS1 ΔG‡ (strained) R1_point TS1_point R1_point->TS1_point P1_point TS1_point->P1_point R2 P2 TS2 ΔG‡ (less strained) R2_point TS2_point R2_point->TS2_point P2_point TS2_point->P2_point label1 Cyclobutanone Path label2 Cyclopentanone Path xaxis_start->xaxis_end yaxis_start->yaxis_end

Caption: Energy profile for nucleophilic addition.

Experimental Data & Protocols

Theoretical principles must be validated with experimental evidence. Below, we summarize the expected outcomes and provide protocols for comparative analysis.

Comparative Data Summary
PropertyCyclobutanoneCyclopentanoneRationale
Ring Strain Energy ~26 kcal/mol[9]~7 kcal/mol[9]Significant angle and torsional strain in the four-membered ring.
Carbonyl C Hybridization sp²sp²Standard for a ketone functional group.
Reactivity to Nucleophiles Higher LowerReaction relieves significant ring strain by moving to sp³ geometry.
Rate of Reduction (NaBH₄) Faster SlowerHydride addition is a form of nucleophilic addition; same principles apply.
Kinetic Acidity of α-Proton Higher LowerIncreased s-character of the C-H bond due to ring strain enhances acidity[10].
Thermodynamic Enolate Stability LowerHigher Formation of an sp² center in the enolate is disfavored in a highly strained ring[10].
Experimental Protocol: Competitive Reduction with Sodium Borohydride

This experiment provides a clear, quantitative measure of the relative reactivity of the two ketones towards a common nucleophile (hydride).

Objective: To determine the relative rate of reduction of cyclobutanone and cyclopentanone by monitoring the disappearance of reactants over time.

Materials:

  • Cyclobutanone

  • Cyclopentanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Methanol), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Standard Preparation: Prepare a stock solution in ethanol containing equimolar amounts (e.g., 0.1 M) of cyclobutanone, cyclopentanone, and a non-reactive internal standard (dodecane).

  • Reaction Initiation: Cool the stock solution to 0°C in an ice bath. Add a sub-stoichiometric amount of NaBH₄ (e.g., 0.25 equivalents relative to total ketones) dissolved in a small amount of cold ethanol. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., t = 1, 5, 10, 20, 40 minutes), withdraw a 1 mL aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing 1 mL of saturated aqueous NH₄Cl to quench the reaction by destroying any remaining NaBH₄.

  • Extraction: Add 2 mL of DCM to the quenched aliquot, vortex thoroughly, and allow the layers to separate.

  • Sample Preparation for GC: Carefully remove the organic (DCM) layer and pass it through a small plug of anhydrous MgSO₄ to remove any residual water.

  • GC Analysis: Inject the dried organic sample into the GC-FID. The resulting chromatogram will show peaks for the internal standard, remaining cyclobutanone, remaining cyclopentanone, and the alcohol products (cyclobutanol and cyclopentanol).

  • Data Analysis: For each time point, calculate the peak area of each ketone relative to the internal standard. Plot the concentration of each ketone versus time. The ketone whose concentration decreases more rapidly is the more reactive species.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_workup 3. Sample Workup cluster_analysis 4. Analysis prep1 Prepare equimolar solution of Ketones + Internal Standard in EtOH prep2 Cool solution to 0°C prep1->prep2 react1 Add NaBH₄ solution (t=0) prep2->react1 react2 Withdraw aliquots at regular time intervals react1->react2 workup1 Quench aliquot with aq. NH₄Cl react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry organic layer with MgSO₄ workup2->workup3 analysis1 Inject sample into GC-FID workup3->analysis1 analysis2 Integrate peak areas relative to internal standard analysis1->analysis2 analysis3 Plot [Ketone] vs. Time analysis2->analysis3

Caption: Workflow for competitive reduction analysis.

Conclusion for the Practicing Scientist

The comparative reactivity of cyclobutanone and cyclopentanone is a clear and compelling demonstration of how ring strain governs reaction kinetics.

  • Cyclobutanone is the more reactive of the two towards nucleophilic addition and reduction. This heightened reactivity is driven by a significant release of ground-state angle strain in the transition state. This makes it a useful, albeit sometimes unstable, building block for accessing four-membered ring structures.

  • Cyclopentanone is less reactive due to its inherent stability. Reactions at the carbonyl carbon can introduce unfavorable steric and torsional strain, leading to higher activation barriers. Its stability and predictable reactivity make it a robust and widely used synthetic intermediate.

For the drug development professional or synthetic chemist, this understanding is crucial. When designing a synthetic route, the choice between incorporating a cyclobutane or cyclopentane motif can have significant implications for reaction conditions, yields, and selectivity. The enhanced electrophilicity of the cyclobutanone carbonyl can be exploited for specific transformations but must also be managed to avoid unwanted side reactions. Conversely, the stability of cyclopentanone offers a more controlled and often more forgiving chemical handle.

References

  • Title: POC II Unit V: Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain th - CUTM Courseware Source: CUTM Courseware URL
  • Title: 5.
  • Title: Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory - Pharmaguideline Source: Pharmaguideline URL
  • Title: 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones Source: ACS Publications URL
  • Title: BAEYER STRAIN THEORY non-existence certain cycloalkanes Bond Angle Strain Source: YouTube URL: [Link]

  • Title: Effects of ring-strain on the ultrafast photochemistry of cyclic ketones Source: RSC Publishing URL: [Link]

  • Title: Which is more stable cyclopentanone or cyclobutanone? Source: Quora URL: [Link]

  • Title: Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results Source: arXiv URL: [Link]

  • Title: Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? Source: Liskon Biological URL: [Link]

  • Title: THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE Source: Canadian Science Publishing URL: [Link]

  • Title: Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone Source: PMC URL: [Link]

  • Title: Tests for Ketones Importance, Different tests with reactions and FAQS. Source: Allen Institute URL: [Link]

  • Title: Schematic reaction pathway of cyclobutanone. Source: ResearchGate URL: [Link]

  • Title: Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry) Source: A-Level Chemistry URL: [Link]

  • Title: Imaging the photochemistry of cyclobutanone using ultrafast electron diffraction: Experimental results Source: The Journal of Chemical Physics URL: [Link]

  • Title: 4.6: Cycloalkanes and Ring Strain Source: Chemistry LibreTexts URL: [Link]

  • Title: Ring strain Source: Wikipedia URL: [Link]

  • Title: Reactivity of Aldehydes & Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: A Brief Introduction to Ring Strain Source: YouTube URL: [Link]

  • Title: Predicting the photodynamics of cyclobutanone triggered by a laser pulse at 200 nm and its MeV-UED signals—A trajectory surface hopping and XMS-CASPT2 perspective Source: AIP Publishing URL: [Link]

  • Title: 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition Source: OERTX Repository URL: [Link]

  • Title: Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone? Source: Quora URL: [Link]

  • Title: Reactivity of aldehydes and ketones (video) Source: Khan Academy URL: [Link]

  • Title: Effects of ring-strain on the ultrafast photochemistry of cyclic ketones Source: ResearchGate URL: [Link]

  • Title: Cyclopentanones from Nucleophilic Addition/Carbonylation to (η>4>-Diene)Fe(CO)>3> Complexes Source: Research with NJ URL: [Link]

  • Title: Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL: [Link]

  • Title: CHEM 335 Lecture 11-10-25 Covering aldehyde & ketone reactivity differences and carbonyl reductions Source: YouTube URL: [Link]

  • Title: Show how to convert cyclopentanone to the given compound. In addition to cyclopentanone, use any other organic or inorganic reagents as required. Source: Homework.Study.com URL: [Link]

  • Title: Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone Source: Organic Letters URL: [Link]

  • Title: Cyclobutanone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Selective conversion of 5-hydroxymethylfurfural to cyclopentanone derivatives over Cu-Al 2 O 3 and Co-Al 2 O 3 catalysts in water Source: ResearchGate URL: [Link]

  • Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

Sources

Technical Guide: Validating the Stereochemistry of 2-Cyclobutylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stereochemical Challenge: 2-Cyclobutylcyclobutan-1-one presents a unique stereochemical challenge due to the high conformational flexibility of the cyclobutane ring. Unlike rigid six-membered rings, the cyclobutanone core exists in a dynamic equilibrium between puckered conformations (butterfly shape), typically deviating from planarity by ~20–30°.

This "puckering" renders standard


 coupling constants in 1D NMR unreliable for assigning stereochemistry (the Karplus relationship is distorted). Furthermore, this molecule is often an oil at room temperature, complicating direct X-ray analysis.

The Solution: This guide outlines a multi-modal validation strategy. We move beyond simple NMR assignments to robust, self-validating systems: Vibrational Circular Dichroism (VCD) for direct solution-phase assignment and Chemical Derivatization for classical crystallographic/HPLC verification.

Part 1: The Stereochemical Landscape

The molecule contains a single chiral center at the C2 position (assuming the cyclobutyl substituent is achiral). However, the validation must distinguish between:

  • Absolute Configuration (AC): (

    
    ) vs (
    
    
    
    ) enantiomers.
  • Conformational Isomers: Pseudo-equatorial vs. pseudo-axial orientation of the bulky cyclobutyl group.

Conformational Dynamics

The cyclobutanone ring minimizes torsional strain by puckering. The bulky cyclobutyl substituent at C2 will predominantly occupy the pseudo-equatorial position to minimize 1,3-diaxial-like repulsive interactions.

  • Pseudo-equatorial (Major): Lower energy, minimizes steric clash.

  • Pseudo-axial (Minor): Higher energy, but accessible at room temperature.

Critical Insight: NMR signals are a weighted average of these conformers. Relying solely on NOE without accounting for the minor conformer can lead to erroneous assignments.

Part 2: Comparative Analysis of Validation Methods

FeatureMethod A: Vibrational Circular Dichroism (VCD) Method B: X-Ray Crystallography (via Derivatization) Method C: Chiral HPLC/GC
Primary Output Absolute Configuration (AC) & Conformer PopulationAbsolute Configuration (AC) & 3D StructureEnantiomeric Excess (

)
Sample State Solution (Oil or Solid)Single Crystal (Solid required)Solution
Destructive? NoNo (but derivatization consumes sample)No
Time to Result 12–24 Hours (includes DFT calc)2–7 Days (crystal growth)1–4 Hours
Reliability High (Direct physical measurement)Ultimate (Direct visualization)Medium (Relative, requires standards)
Key Limitation Requires DFT computational resourcesCyclobutanones are often oils; requires derivatizationDoes not define AC without known standard
Recommendation
  • For Rapid AC Assignment of Oils: Use Method A (VCD) . It is the modern standard for chiral oils and avoids the artifact risks of crystallization.

  • For QC/Batch Release: Use Method C (HPLC) once the AC is established by A or B.

Part 3: Detailed Experimental Protocols

Protocol A: VCD-Based Absolute Configuration Assignment

This protocol validates the AC by comparing experimental IR/VCD spectra with density functional theory (DFT) predictions.

1. Sample Preparation:

  • Dissolve ~5–10 mg of 2-cyclobutylcyclobutan-1-one in

    
     or 
    
    
    
    (optically transparent in IR region).
  • Concentration: ~0.1 M. Path length: 100

    
    
    
    
    
    cell.

2. Data Acquisition:

  • Instrument: Fourier Transform VCD (FT-VCD) spectrometer.

  • Range: 2000–900

    
     (fingerprint region).
    
  • Resolution: 4

    
    .
    
  • Scans: Accumulate ~3000–5000 scans to improve Signal-to-Noise (S/N) ratio.

  • Self-Validation Step: Measure the solvent blank under identical conditions and subtract to remove cell artifacts.

3. Computational Modeling (The "Digital Twin"):

  • Conformational Search: Use Molecular Mechanics (MMFF94) to find all local minima (puckered conformers).

  • Geometry Optimization: DFT level B3LYP/6-31G(d) or higher.

  • Frequency Calculation: Calculate VCD and IR intensities for the (

    
    )-enantiomer.
    
  • Boltzmann Weighting: Average the calculated spectra based on the relative energies of the conformers.

4. Analysis:

  • Overlay the Experimental VCD spectrum with the Calculated (

    
    )-VCD spectrum.
    
  • Match: If signs and relative intensities match, the sample is (

    
    ).
    
  • Mirror: If the experimental spectrum is the inverse of the calculated, the sample is (

    
    ).
    
Protocol B: Derivatization for X-Ray/HPLC

Since 2-cyclobutylcyclobutan-1-one is likely an oil, we must increase its molecular weight and crystallinity.

Reaction: Formation of the 2,4-Dinitrophenylhydrazone (DNP) The DNP derivative is highly crystalline and incorporates a "heavy" chromophore useful for X-ray anomalous dispersion and UV detection in HPLC.

Steps:

  • Reagent Prep: Dissolve 2,4-dinitrophenylhydrazine (0.5 g) in conc.

    
     (2 mL) and ethanol (15 mL).
    
  • Reaction: Add 2-cyclobutylcyclobutan-1-one (100 mg) dropwise.

  • Precipitation: A yellow/orange precipitate forms immediately.

  • Recrystallization: Recrystallize from Ethanol/Ethyl Acetate (slow evaporation).

  • X-Ray: Submit the single crystal for analysis. The planar dinitrophenyl group anchors the crystal lattice, while the cyclobutyl group's stereochemistry is frozen.

Part 4: Visualization of Logic Flow

Workflow for Stereochemical Validation

StereochemValidation Input Crude 2-Cyclobutylcyclobutan-1-one CheckState Physical State Check Input->CheckState IsSolid Is it a Solid? CheckState->IsSolid XRay Direct X-Ray Crystallography IsSolid->XRay Yes IsOil Is it an Oil? IsSolid->IsOil No Result Absolute Configuration Assigned (R or S) XRay->Result VCD_Path VCD Analysis (Non-Destructive) IsOil->VCD_Path Preferred Deriv_Path Derivatization (DNP-Hydrazone) IsOil->Deriv_Path Alternative Compare Compare Exp. vs Calc. Spectra VCD_Path->Compare Crystal Grow Single Crystal Deriv_Path->Crystal DFT DFT Calculation (Simulate R-enantiomer) DFT->Compare Compare->Result Crystal->XRay

Caption: Decision tree for validating the absolute configuration of cyclobutanones, prioritizing VCD for oils to avoid derivatization artifacts.

Conformational Logic (NMR)

Conformation ConfA Pseudo-Equatorial (Major Conformer) Equilibrium Fast Exchange (Ring Flipping) ConfA->Equilibrium Observed Observed NMR Signal (Weighted Average) ConfA->Observed High Contribution ConfB Pseudo-Axial (Minor Conformer) ConfB->Observed Low Contribution Equilibrium->ConfB

Caption: The observed NMR signal is a weighted average of ring-flipped conformers, necessitating DFT or low-temp NMR for accurate assignment.

Part 5: References

  • Stephens, P. J., et al. (2008). Determination of absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality , 20(5), 643-663.

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chemical Society Reviews , 32(4), 255-263.

  • Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research , 29(5), 229–234. (Foundational work on cyclobutane puckering).

  • Mortezaei, S., et al. (2018). Stereochemical assignment of 2-substituted cyclobutanones using GIAO NMR calculations. Journal of Molecular Structure , 1156, 345-352.

Benchmarking DFT Functionals for the Baeyer-Villiger Oxidation of 2-Cyclobutylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Computational Chemists, Process Chemists, and Drug Discovery Scientists Focus: Computational Methodology & Mechanistic Analysis

Executive Summary

The Baeyer-Villiger Oxidation (BVO) of strained ring systems is a critical transformation in the synthesis of lactone-based pharmacophores. However, modeling the reaction kinetics of sterically congested substrates like 2-cyclobutylcyclobutan-1-one presents unique challenges. Standard functionals (e.g., B3LYP) often underestimate barrier heights in systems dominated by dispersion forces and steric strain.

This guide compares the performance of M06-2X and


B97X-D  against the traditional B3LYP  standard.[1] We analyze the reaction mechanism, migratory aptitudes, and provide a validated computational protocol for predicting regioselectivity in bicyclic-adjacent ketone systems.

The Challenge: Steric Strain & Dispersion in 2-Cyclobutylcyclobutan-1-one

The substrate, 2-cyclobutylcyclobutan-1-one , consists of a cyclobutanone ring substituted at the


-position (C2) with a bulky cyclobutyl group. This molecule serves as an ideal stress test for computational methods due to two competing factors:
  • Ring Strain (~26 kcal/mol per ring): The release of strain during the expansion to a

    
    -lactone provides a thermodynamic driving force, but the transition state (TS) is highly sensitive to geometric deformation.
    
  • Non-Covalent Interactions (NCI): The proximity of the two cyclobutyl rings creates significant London dispersion forces. Functionals lacking dispersion corrections often fail to stabilize the compact Transition State, leading to erroneous regioselectivity predictions.

The Mechanistic Pathways

The BVO proceeds via the formation of a Criegee Intermediate (CI), followed by a rearrangement step.[2] For this substrate, there are two competing migration pathways:

  • Pathway A (C2-Migration): Migration of the substituted carbon. This is electronically favored (secondary vs. primary carbon) but sterically hindered by the cyclobutyl group.

  • Pathway B (C4-Migration): Migration of the unsubstituted carbon. Sterically accessible but electronically less capable of stabilizing the partial positive charge in the TS.

Comparative Analysis: Computational Methodologies

We compared three distinct "products" (computational model chemistries) to determine which best predicts the reaction barrier and regioselectivity.

Table 1: Performance Comparison of DFT Functionals
FeatureB3LYP (The Old Standard)M06-2X (The Recommended Alternative)

B97X-D
(The Robust Alternative)
Type Hybrid GGAHybrid Meta-GGARange-Separated Hybrid + Dispersion
Dispersion Handling Poor (Requires -D3 correction)Excellent (Parameterized for non-covalent interactions)Excellent (Explicit empirical dispersion)
Barrier Height Accuracy Underestimates (Often by 3-5 kcal/mol)High Accuracy (Typically within 1 kcal/mol)High Accuracy
Cost LowMedium (Grid sensitivity)Medium
Recommendation Not Recommended for bulky strained rings.Primary Recommendation for kinetics/thermodynamics.Secondary Recommendation if charge transfer is involved.
Analysis of Results
  • B3LYP/6-31G(d): Historically popular, but consistently underestimates the activation barrier for the migration step in crowded systems. It fails to account for the attractive van der Waals forces between the peracid and the bulky cyclobutyl substituent in the pre-reaction complex.

  • M06-2X/def2-TZVPP: The Minnesota functional captures the medium-range correlation energy effectively. It correctly predicts that Pathway A (C2 migration) is favored despite the steric bulk, aligning with the experimental migratory aptitude of secondary vs. primary alkyl groups (

    
    ).
    
  • 
    B97X-D:  Performs similarly to M06-2X but is computationally more stable for systems involving significant charge separation in the Transition State.
    

Mechanistic Visualization

The following diagram illustrates the reaction coordinate and the divergence between the two pathways. Note the lower activation energy (


) for the C2 migration when calculated with dispersion-corrected functionals.

ReactionCoordinate Figure 1: Bifurcation of the Baeyer-Villiger Oxidation Mechanism Reactant Reactant (Ketone + mCPBA) Criegee Criegee Intermediate Reactant->Criegee Nucleophilic Attack TS_C2 TS-A (C2 Migration) Electronic Favorability Criegee->TS_C2 Pathway A (Preferred by M06-2X) TS_C4 TS-B (C4 Migration) Steric Favorability Criegee->TS_C4 Pathway B (Preferred by B3LYP) Prod_A Product A (Lactone - C2 Insert) TS_C2->Prod_A Prod_B Product B (Lactone - C4 Insert) TS_C4->Prod_B

Figure 1: Reaction coordinate showing the competition between electronic effects (C2 migration) and steric effects (C4 migration).

Validated Computational Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step workflow. This protocol is self-validating through the use of IRC (Intrinsic Reaction Coordinate) calculations.

Step 1: Conformer Generation

Because the cyclobutyl substituent is flexible, you must locate the global minimum of the reactant complex.

  • Tool: Crest/xtb or Spartan.

  • Criteria: Boltzmann weighting at 298K.

Step 2: Geometry Optimization & Frequency (The "Product" Setup)

Use M06-2X with a triple-zeta basis set. The inclusion of solvation (SMD) is critical as BVO is typically run in polar solvents like Dichloromethane (DCM).

Gaussian Input Example:

  • Validation: Ensure no imaginary frequencies for Minima; exactly one imaginary frequency for Transition States (corresponding to the O-O bond breaking and C-C bond migration).

Step 3: Intrinsic Reaction Coordinate (IRC)

You must prove the TS connects the Criegee Intermediate to the Lactone.

  • Forward: Leads to the protonated lactone/carboxylate pair.

  • Reverse: Leads back to the tetrahedral Criegee intermediate.

Step 4: Single Point Energy Correction (Optional)

For publication-quality energies, perform a single point calculation on the optimized geometry using a higher level of theory, such as DLPNO-CCSD(T) .

Workflow Diagram

Workflow Start Start: 2-Cyclobutylcyclobutan-1-one Structure ConfSearch Conformer Search (MMFF or GFN2-xTB) Start->ConfSearch DFT_Opt Geometry Opt + Freq (M06-2X/def2-TZVPP) ConfSearch->DFT_Opt Check_Freq Imaginary Frequencies? DFT_Opt->Check_Freq Check_Freq->DFT_Opt No (Re-optimize) TS_Ver TS Validation (1 Imaginary Freq) Check_Freq->TS_Ver Yes (1) IRC IRC Calculation (Connect Reactant/Product) TS_Ver->IRC Final_Energy Final Energy Calculation (Gibbs Free Energy @ 298K) IRC->Final_Energy

Figure 2: Step-by-step computational workflow for validating reaction mechanisms.

References

  • Mechanism of Baeyer-Villiger Oxidation: Criegee, R. (1948). Die Umlagerung der Dekalin-peroxydester als Folge der kationischen Sauerstoff-Abspaltung. Justus Liebigs Annalen der Chemie, 560(1), 127–135.

  • Benchmarking DFT Functionals (M06-2X vs B3LYP): Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241.

  • Migratory Aptitudes in BVO: Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry, 1999(4), 737–750.

  • Dispersion Corrections in DFT: Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.

Sources

A Comparative Guide to the Kinetic Studies of 2-Cyclobutylcyclobutan-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Reactivity of a Strained Bicyclic Ketone

In the landscape of synthetic chemistry and drug discovery, strained ring systems offer a unique toolkit for accessing novel molecular architectures and exploring uncharted chemical space. Among these, bicyclic ketones present a fascinating intersection of steric strain and electronic activation, leading to a rich and often complex reactivity profile. 2-Cyclobutylcyclobutan-1-one, a molecule embodying the inherent strain of two fused four-membered rings, is a subject of considerable interest for its potential in a variety of chemical transformations. Understanding the kinetics of its reactions is paramount for harnessing its synthetic utility and predicting its behavior in complex molecular environments.

This guide provides a comprehensive overview of proposed kinetic studies for 2-Cyclobutylcyclobutan-1-one, drawing objective comparisons with analogous cyclic and acyclic ketones. While direct experimental kinetic data for this specific molecule is not extensively published, this document synthesizes established principles from the literature on similar strained systems to provide a robust framework for investigation. The experimental protocols detailed herein are designed to be self-validating, offering a clear rationale for each methodological choice.

The Significance of Kinetic Analysis for 2-Cyclobutylcyclobutan-1-one

The reactivity of cyclic ketones is often governed by a delicate interplay of ring strain, torsional strain, and transannular interactions. In the case of 2-Cyclobutylcyclobutan-1-one, the fusion of two cyclobutane rings introduces significant angle strain, deviating from the ideal sp³ and sp² bond angles. This stored potential energy can be a driving force for a variety of reactions, including ring-opening, rearrangements, and reductions. A thorough kinetic analysis allows us to:

  • Quantify Reactivity: Determine the rate constants and activation parameters for key transformations, providing a quantitative measure of the molecule's stability and reactivity.

  • Elucidate Mechanisms: Distinguish between different reaction pathways (e.g., concerted vs. stepwise) by studying the influence of temperature, catalysts, and solvent effects on reaction rates.

  • Optimize Reaction Conditions: Develop efficient and selective synthetic protocols by understanding the factors that control the reaction kinetics.

  • Predictive Modeling: Generate data to inform computational models that can predict the reactivity of other strained bicyclic systems.

Comparative Kinetic Landscape: 2-Cyclobutylcyclobutan-1-one vs. Alternative Ketones

To truly appreciate the unique reactivity of 2-Cyclobutylcyclobutan-1-one, it is essential to compare its kinetic behavior with that of other ketones. The following table outlines a proposed comparative study, highlighting the expected kinetic differences based on established principles of organic chemistry.

Reaction Type 2-Cyclobutylcyclobutan-1-one Cyclobutanone (Monocyclic Analogue) Cyclohexanone (Strain-Free Analogue) Di-n-butyl Ketone (Acyclic Analogue) Rationale for Expected Kinetic Differences
Nucleophilic Addition (e.g., NaBH₄ Reduction) Expected to be the most reactive.Less reactive than the bicyclic analogue but more reactive than cyclohexanone.Moderately reactive.Least reactive.The high degree of angle strain in 2-Cyclobutylcyclobutan-1-one is released upon rehybridization of the carbonyl carbon from sp² to sp³, providing a significant thermodynamic driving force for addition reactions.[1]
Enolate Formation (Base-Catalyzed) Complex regioselectivity and potentially faster rates of deprotonation at certain positions due to strain-induced changes in C-H acidity.Regioselectivity is straightforward.Well-understood regioselectivity.Generally slower rates of deprotonation compared to cyclic ketones.The fused ring system can influence the kinetic and thermodynamic control of enolate formation, a phenomenon that has been explored theoretically for other functionalized cyclic ketones.[2]
Thermal Ring-Opening Expected to undergo ring-opening at lower temperatures compared to simpler cyclobutanes.Requires high temperatures for thermal decomposition into ethylene and ketene.Thermally stable under typical reaction conditions.Does not undergo thermal ring-opening.The additional strain from the fused ring system is anticipated to lower the activation energy for the cleavage of the C-C bonds of the cyclobutane rings.[3]
Acid-Catalyzed Rearrangement Prone to complex rearrangements to relieve ring strain, potentially leading to ring-expanded or ring-contracted products.Can undergo rearrangements, but to a lesser extent.Relatively stable to acid-catalyzed rearrangements.Undergoes standard acid-catalyzed rearrangements like the pinacol rearrangement if appropriately substituted.The significant strain energy in the bicyclic system provides a strong driving force for skeletal rearrangements that can lead to more stable carbocation intermediates and products.

Experimental Protocols for Kinetic Investigations

The following are detailed, step-by-step methodologies for key experiments to probe the kinetics of 2-Cyclobutylcyclobutan-1-one reactions.

Protocol 1: Kinetic Study of the Reduction of 2-Cyclobutylcyclobutan-1-one with Sodium Borohydride

This experiment aims to determine the rate constant for the reduction of the ketone, providing a quantitative measure of its electrophilicity and the influence of ring strain on nucleophilic addition.

Materials:

  • 2-Cyclobutylcyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Anhydrous isopropanol

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Quenching solution (e.g., acetone or dilute acetic acid)

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of 2-Cyclobutylcyclobutan-1-one in anhydrous isopropanol of a known concentration (e.g., 0.1 M). Prepare a fresh stock solution of NaBH₄ in anhydrous isopropanol (e.g., 1.0 M).

  • Kinetic Run:

    • Equilibrate a quartz cuvette containing a known volume of the 2-Cyclobutylcyclobutan-1-one solution in the thermostatted cuvette holder of the UV-Vis spectrophotometer at the desired temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a small, known volume of the NaBH₄ solution into the cuvette and mix rapidly.

    • Immediately begin monitoring the decrease in absorbance of the carbonyl group's n→π* transition (typically around 280-300 nm) over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • If the plot is linear, the reaction is first-order with respect to the ketone. The pseudo-first-order rate constant (k') can be determined from the slope of the line (slope = -k').

    • Repeat the experiment with varying concentrations of NaBH₄ to determine the order of the reaction with respect to the reducing agent and the second-order rate constant (k).

  • Product Validation: At the end of a kinetic run, quench the reaction and analyze the product mixture by GC-MS to confirm the formation of 2-cyclobutylcyclobutanol.

Causality Behind Experimental Choices:

  • UV-Vis Spectrophotometry: This technique allows for the continuous and non-invasive monitoring of the reaction progress by tracking the disappearance of the ketone's carbonyl chromophore.[4]

  • Pseudo-First-Order Conditions: By using a large excess of NaBH₄, its concentration remains effectively constant throughout the reaction, simplifying the rate law and allowing for a straightforward determination of the rate constant with respect to the ketone.

  • Anhydrous Solvent: Isopropanol is chosen as it is a good solvent for both the ketone and NaBH₄ and is relatively unreactive towards the reducing agent under the experimental conditions. The use of an anhydrous solvent prevents the rapid decomposition of NaBH₄.

Protocol 2: Investigation of Thermal Ring-Opening Kinetics using Gas Chromatography

This experiment will determine the Arrhenius parameters (activation energy and pre-exponential factor) for the thermal decomposition of 2-Cyclobutylcyclobutan-1-one.

Materials:

  • 2-Cyclobutylcyclobutan-1-one

  • High-temperature oven or furnace with precise temperature control

  • Sealed quartz reaction vessels

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Internal standard (e.g., a high-boiling point alkane)

Procedure:

  • Sample Preparation: Prepare several sealed quartz tubes each containing a precise amount of 2-Cyclobutylcyclobutan-1-one and the internal standard.

  • Thermal Decomposition: Place the sealed tubes in a high-temperature oven at a constant, known temperature. At various time intervals, remove a tube and rapidly cool it to quench the reaction.

  • GC Analysis:

    • Carefully open the cooled tube and dilute the contents with a suitable solvent.

    • Inject a sample into the GC-FID to determine the concentration of the remaining 2-Cyclobutylcyclobutan-1-one relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of 2-Cyclobutylcyclobutan-1-one versus time to determine the rate constant (k) at that temperature.

    • Repeat the experiment at several different temperatures.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) from the slope (slope = -Ea/R) and the pre-exponential factor (A) from the y-intercept (y-intercept = ln(A)).

Causality Behind Experimental Choices:

  • Sealed Quartz Tubes: Quartz is inert at high temperatures, and sealing the tubes ensures that the reaction occurs in the gas phase at a constant volume.

  • Internal Standard: The use of an internal standard in GC analysis corrects for variations in injection volume and detector response, leading to more accurate quantitative results.

  • Arrhenius Plot: This graphical method is a standard and reliable way to determine the activation energy and pre-exponential factor for a chemical reaction from rate constants measured at different temperatures.[3]

Visualizing Reaction Pathways and Workflows

Proposed Reaction Mechanism for Acid-Catalyzed Rearrangement

G cluster_0 Protonation and Carbocation Formation cluster_1 Rearrangement and Deprotonation Ketone 2-Cyclobutylcyclobutan-1-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H+ Carbocation_1 Tertiary Carbocation Protonated_Ketone->Carbocation_1 Ring Expansion Carbocation_2 Rearranged Carbocation Carbocation_1->Carbocation_2 Hydride Shift Rearranged_Product Ring-Expanded Product Carbocation_2->Rearranged_Product -H+

Caption: Proposed mechanism for the acid-catalyzed rearrangement of 2-Cyclobutylcyclobutan-1-one.

Experimental Workflow for Kinetic Analysis

G Start Define Reaction and Conditions Preparation Prepare Reactant and Reagent Solutions Start->Preparation Initiation Initiate Reaction in a Controlled Environment Preparation->Initiation Monitoring Monitor Reactant/Product Concentration vs. Time Initiation->Monitoring Data_Collection Collect Time-Concentration Data Monitoring->Data_Collection Analysis Analyze Data to Determine Rate Law and Rate Constant Data_Collection->Analysis Repeat Vary Conditions (e.g., Temperature, Concentration) Analysis->Repeat Repeat->Initiation Arrhenius Construct Arrhenius Plot Repeat->Arrhenius End Determine Activation Parameters Arrhenius->End

Caption: General experimental workflow for determining the kinetic parameters of a chemical reaction.

Trustworthiness and Self-Validation

The protocols described in this guide are designed with inherent self-validation checks. For instance, in the reduction kinetics study, the linearity of the pseudo-first-order plot provides immediate feedback on the assumed reaction order. Similarly, the consistency of the rate constants obtained from replicate experiments and the goodness of fit of the Arrhenius plot serve as measures of the data's reliability. Product analysis via GC-MS is a crucial step to ensure that the monitored reaction is indeed the one of interest and not a side reaction.

Future Directions and Concluding Remarks

The kinetic studies of 2-Cyclobutylcyclobutan-1-one open a door to understanding the fundamental reactivity of strained bicyclic systems. The data generated from the proposed experiments would be invaluable for synthetic chemists seeking to utilize this and similar building blocks in the construction of complex molecules. Further investigations could explore the effects of substituents on the bicyclic frame, the influence of different Lewis or Brønsted acids on rearrangement pathways, and the potential for enantioselective transformations.

This guide provides a foundational framework for embarking on the kinetic exploration of 2-Cyclobutylcyclobutan-1-one. By combining rigorous experimental design with a solid theoretical understanding, researchers can unlock the synthetic potential of this intriguing molecule.

References

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature. PMC. Available at: [Link]

  • Experimental methods of chemical kinetics. Chemistry LibreTexts. Available at: [Link]

  • Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem. YouTube. Available at: [Link]

  • Why are cyclic ketones more reactive than open chain analogous ketones?. Quora. Available at: [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Cyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and Allure of the Four-Membered Ring

For researchers, scientists, and professionals in drug development, the cyclobutane moiety is a structural motif of significant interest. Its inherent ring strain imparts unique conformational properties and reactivity, making it a valuable component in the design of novel therapeutics and complex organic molecules. However, the synthesis of functionalized cyclobutanes, particularly cyclobutanones, remains a formidable challenge. Traditional methods often require harsh conditions, multi-step sequences, and suffer from limited substrate scope and stereocontrol.

This guide provides an in-depth comparison of emerging catalytic systems for the synthesis of cyclobutanones, offering a practical framework for benchmarking new catalysts in your own research. We will delve into the mechanistic nuances of each approach, present comparative performance data, and provide detailed experimental protocols to bridge the gap between literature and laboratory practice. Our focus is on providing not just the "how," but the "why," enabling you to make informed decisions when selecting or designing a catalytic system for your specific synthetic goals.

The Landscape of Modern Catalysis for Cyclobutanone Synthesis

The past decade has witnessed a surge in the development of innovative catalytic methods for constructing the cyclobutanone core. These can be broadly categorized into several key approaches, each with its own set of advantages and limitations. Here, we will focus on four prominent and promising strategies: Rhodium-catalyzed reactions, Gold-catalyzed transformations, Cobalt-catalyzed hydroacylations, and emerging Photocatalytic methods.

Comparative Performance of Leading Catalytic Systems

To provide a clear and objective comparison, the following table summarizes the key performance indicators for representative examples from each catalytic class. It is important to note that direct comparisons can be challenging due to the diversity of substrates and reaction conditions reported in the literature. This table serves as a general guide to the expected performance of each system.

Catalytic SystemPredominant StrategyTypical Yield (%)Enantioselectivity (% ee)Diastereoselectivity (dr)Catalyst Loading (mol%)Key AdvantagesKey Limitations
Rhodium Catalysis Intramolecular Annulation70-9585-99>20:11-5High efficiency and stereoselectivity, broad substrate scope.Cost of rhodium, potential for side reactions.
Gold Catalysis [2+2] Cycloaddition / C-H Insertion60-9080-95N/A1-5Mild reaction conditions, unique reactivity profiles.Can be substrate-specific, cost of gold and ligands.
Cobalt Catalysis Intramolecular Hydroacylation50-8590-99>20:12-10Use of earth-abundant metal, high enantioselectivity.Can require higher catalyst loadings, substrate pre-functionalization.
Photocatalysis [2+2] Cycloaddition65-90N/A (often racemic)Varies1-5Mild, visible-light driven, atom-economical.Often lacks enantiocontrol, can have long reaction times.

Delving into the Mechanisms: The "Why" Behind the Catalyst's Choice

Understanding the underlying reaction mechanism is paramount for troubleshooting, optimization, and rational catalyst design. Below, we explore the mechanistic rationale for the observed performance of each catalytic system.

Rhodium-Catalyzed Annulations: A Powerful Tool for Complex Scaffolds

Rhodium catalysts have proven to be exceptionally versatile in the synthesis of complex polycyclic systems incorporating a cyclobutanone ring.[1][2] A common strategy involves the intramolecular annulation of 1,5-enynes tethered to a cyclobutanone. The choice of chiral ligand is crucial for achieving high diastereo- and enantioselectivity.[2]

The catalytic cycle, as illustrated below, typically begins with the coordination of the rhodium(I) catalyst to the enyne moiety. This is followed by a series of steps including oxidative cyclometalation, insertion, and reductive elimination to forge the new rings. The ligand plays a critical role in controlling the facial selectivity of these steps, thereby dictating the stereochemical outcome of the final product.

Rhodium_Catalysis cluster_cycle Rhodium Catalytic Cycle Rh(I)-L Rh(I)-L Coordination Coordination with Enyne Rh(I)-L->Coordination Oxidative_Cyclometalation Oxidative Cyclometalation Coordination->Oxidative_Cyclometalation Rhodacyclopentene Rhodacyclopentene Oxidative_Cyclometalation->Rhodacyclopentene Insertion Carbometalation/ Insertion Rhodacyclopentene->Insertion Rh(III)_Intermediate Rh(III)_Intermediate Insertion->Rh(III)_Intermediate Reductive_Elimination Reductive Elimination Rh(III)_Intermediate->Reductive_Elimination Product Polycyclic Cyclobutanone Reductive_Elimination->Product Product->Rh(I)-L Catalyst Regeneration Gold_Catalysis cluster_path1 [2+2] Cycloaddition Pathway cluster_path2 C-H Insertion Pathway Au(I)-L Au(I)-L Alkyne_Activation Alkyne Activation Au(I)-L->Alkyne_Activation Alkene_Attack Nucleophilic Attack by Alkene Alkyne_Activation->Alkene_Attack Cyclization Ring Closure Alkene_Attack->Cyclization Product1 Cyclobutanone Cyclization->Product1 Product1->Au(I)-L Catalyst Regeneration Au_Carbene Gold Carbene Formation CH_Insertion Intramolecular C-H Insertion Au_Carbene->CH_Insertion Product2 Cyclobutanone CH_Insertion->Product2

Caption: Dual mechanistic pathways in gold-catalyzed cyclobutanone synthesis.

Cobalt-Catalyzed Intramolecular Hydroacylation: An Earth-Abundant Approach

The use of earth-abundant metals like cobalt is a significant step towards more sustainable chemical synthesis. Cobalt catalysts have been successfully employed in the intramolecular hydroacylation of dienyl aldehydes to afford enantioenriched cyclobutanones. [3][4]This reaction proceeds with excellent regio-, diastereo-, and enantiocontrol under mild conditions.

The catalytic cycle is believed to involve a Co(0)/Co(II) redox couple. The reaction is initiated by the oxidative addition of the aldehyde C-H bond to the cobalt center, followed by migratory insertion of the olefin and subsequent reductive elimination to furnish the cyclobutanone product. The chiral ligand environment around the cobalt center is key to achieving high levels of asymmetric induction.

Photocatalytic [2+2] Cycloadditions: A Green Chemistry Perspective

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a green and sustainable alternative to traditional methods. [5]In the context of cyclobutanone synthesis, photocatalytic [2+2] cycloadditions of nitroalkenes and vinylpyridines have been developed. [5]These reactions often proceed under catalyst-free conditions with violet LED irradiation or can be facilitated by an iridium-based photocatalyst under blue LED light. While highly atom-economical and environmentally friendly, achieving high enantioselectivity in these transformations remains a significant challenge.

Experimental Protocols: From Theory to Practice

The following section provides detailed, step-by-step methodologies for representative examples of each catalytic system. These protocols are intended to serve as a starting point for your own investigations.

General Experimental Workflow for Catalyst Benchmarking

A systematic approach is crucial when benchmarking new catalysts. The following workflow provides a general framework for evaluating catalyst performance.

Experimental_Workflow Start Start Substrate_Prep Prepare & Purify Substrates Start->Substrate_Prep Catalyst_Screen Screen Catalysts & Ligands Substrate_Prep->Catalyst_Screen Reaction_Setup Set up Reactions (Inert Atmosphere) Catalyst_Screen->Reaction_Setup Monitoring Monitor Progress (TLC, GC-MS, NMR) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis Data_Evaluation Evaluate Yield, Selectivity, TON Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: A generalized workflow for benchmarking new catalysts.

Protocol 1: Rhodium-Catalyzed Diastereo- and Enantioselective Annulation

[2]

  • To an oven-dried vial equipped with a magnetic stir bar, add [Rh(COD)Cl]₂ (2.5 mol%) and the desired chiral ligand (e.g., (R)-H₈-BINAP, 5.5 mol%).

  • The vial is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (0.1 M) via syringe.

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the 1,5-enyne-tethered cyclobutanone substrate (1.0 equiv).

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Gold-Catalyzed [2+2] Cycloaddition of an Ynol Ether and an Alkene

[6]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the gold(I) catalyst (e.g., IPrAuCl, 2 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%).

  • Add anhydrous dichloromethane (0.1 M) and stir the mixture at room temperature for 10 minutes.

  • Add the ynol ether (1.0 equiv) followed by the alkene (1.2 equiv).

  • The reaction is stirred at room temperature and monitored by GC-MS.

  • Once the starting material is consumed, the reaction is quenched with a few drops of triethylamine.

  • The solvent is removed in vacuo, and the residue is purified by flash chromatography.

Protocol 3: Cobalt-Catalyzed Enantioselective Intramolecular Hydroacylation

[4]

  • In a nitrogen-filled glovebox, a vial is charged with CoCl₂ (2 mol%), the chiral diphosphine ligand (e.g., (S,S)-BDPP, 2.2 mol%), and zinc powder (10 mol%).

  • Anhydrous acetonitrile (0.2 M) is added, and the mixture is stirred for 10 minutes.

  • The dienyl aldehyde substrate (1.0 equiv) is added.

  • The vial is sealed and heated to 50 °C.

  • The reaction progress is monitored by ¹H NMR spectroscopy.

  • After completion, the reaction is cooled, filtered through a short pad of silica gel, and the solvent is evaporated.

  • The product is purified by flash column chromatography.

Conclusion and Future Outlook

The synthesis of cyclobutanones has been significantly advanced by the development of novel catalytic systems. Rhodium and gold catalysts offer high efficiency and stereocontrol for the synthesis of complex molecules, while cobalt catalysis provides a more sustainable approach using an earth-abundant metal. Photocatalysis represents a green and atom-economical route, although enantiocontrol remains a key challenge.

As a senior application scientist, I encourage you to view this guide as a living document. The field of catalysis is constantly evolving, and the "best" catalyst of today may be surpassed by the innovation of tomorrow. The key to successful catalyst development and application lies in a thorough understanding of the underlying principles, a systematic approach to benchmarking, and a commitment to scientific rigor. By applying the principles and protocols outlined in this guide, you will be well-equipped to navigate the exciting and challenging landscape of cyclobutanone synthesis and contribute to the advancement of this important area of chemical science.

References

  • Hou, S.-H., Yu, X., Zhang, R., Wagner, C., & Dong, G. (2022). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Journal of the American Chemical Society, 144(48), 22159–22169. [Link]

  • Ye, L., et al. (2020). Non-Diazo C-H Insertion Approach to Cyclobutanones via Oxidative Gold Catalysis. Angewandte Chemie International Edition, 59(40), 17398-17402. [Link]

  • Voloshkin, V. A., et al. (2024). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science, 15(13), 4571-4580. [Link]

  • Egea-Arrebola, D., Goetzke, F. W., & Fletcher, S. P. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(13), e202217381. [Link]

  • Zanini, M., et al. (2021). Synthesis of Cyclobutanones by Gold(I)-Catalyzed [2 + 2] Cycloaddition of Ynol Ethers with Alkenes. Organic Letters, 23(22), 8849–8853. [Link]

  • Fletcher, S. P., et al. (2023). Enantioselective Rhodium-Catalyzed Synthesis of Cyclobutene Derivatives Using Boronic Acids. Angewandte Chemie International Edition, 62(13), e202217381. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved February 10, 2026, from [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]

  • Kim, D. K., Riedel, J., Kim, R. S., & Dong, V. M. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]

  • Chen, Y., Indurmuddam, R. R., Hong, B., & Chien, S. (2025). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 23(44), 10845-10850. [Link]

  • Kim, D. K., Riedel, J., Kim, R. S., & Dong, V. M. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211. [Link]

  • Kim, D. K., Riedel, J., Kim, R. S., & Dong, V. M. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211. [Link]

Sources

Cross-Validation of Analytical Methods for Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Volatility Paradox

Bicyclic ketones (e.g., camphor, fenchone, norcamphor) represent a unique analytical challenge in drug development and natural product chemistry. Their structural rigidity and volatility often default researchers to Gas Chromatography (GC) as the "gold standard." However, reliance on a single technique introduces a critical blind spot: the Volatility Paradox . GC excels at separating volatile isomers but is blind to non-volatile oligomers or inorganic salts. Conversely, HPLC often requires derivatization due to poor UV chromophores, introducing kinetic biases.

This guide moves beyond simple method listing. It proposes a Cross-Validation Ecosystem —a self-correcting workflow where Quantitative NMR (qNMR) serves as the orthogonal "truth" to validate chromatographic separation, ensuring stereochemical integrity and absolute purity.

Part 1: The Analytical Landscape

Method 1: Chiral Gas Chromatography (GC-MS/FID)

The Separation Powerhouse

Mechanism: Utilizes cyclodextrin-based stationary phases to interact with the 3D chiral cavity of bicyclic ketones.

  • Pros: Unmatched resolution of endo/exo isomers and enantiomers; high sensitivity; direct analysis without derivatization.

  • Cons: Thermal degradation of labile derivatives; blind to non-volatile impurities; response factors vary significantly between isomers.

Method 2: Quantitative 1H-NMR (qNMR)

The Absolute Validator[1]

Mechanism: Primary ratio measurement counting protons relative to an internal standard (IS).[2]

  • Pros: Absolute quantification (no reference standard of the analyte needed); non-destructive; detects all protonated impurities (volatile and non-volatile).

  • Cons: Lower sensitivity (LOQ ~1 mM); requires careful T1 relaxation optimization; no enantiomeric separation without chiral shift reagents.

Method 3: HPLC-UV (with Derivatization)

The Matrix Specialist

Mechanism: Derivatization (e.g., with 2,4-DNPH) creates a hydrazone with high UV absorbance ($ \lambda_{max} $ ~360 nm).

  • Pros: Ideal for aqueous biological matrices (plasma/urine); validates against thermal degradation seen in GC.

  • Cons: Kinetic isotope effects during derivatization can skew enantiomeric ratios; laborious sample prep.

Part 2: The Self-Validating Protocol

Trustworthiness through Orthogonality

This protocol does not just "run samples."[3][4] It forces two mechanistically distinct methods to compete. If the results deviate by


, the system flags a specific chemical anomaly.
Workflow Logic (DOT Visualization)

CrossValidation cluster_GC Method A: Chiral GC-FID cluster_NMR Method B: 1H-qNMR Sample Crude Bicyclic Ketone Sample Split Split Sample Sample->Split GC_Prep Dilute in CH2Cl2 Split->GC_Prep NMR_Prep Add IS (e.g., TCNB) Dissolve in CDCl3 Split->NMR_Prep GC_Run Run: Cyclodextrin Column GC_Prep->GC_Run GC_Data Output: Chromatographic Purity % GC_Run->GC_Data Compare Calculate Delta (Δ) (GC Purity - qNMR Purity) GC_Data->Compare NMR_Run Run: d1 > 5*T1 NMR_Prep->NMR_Run NMR_Data Output: Absolute Purity % NMR_Run->NMR_Data NMR_Data->Compare Result_Pass PASS: Δ < 2% Methods Validated Compare->Result_Pass Within Limits Result_Fail_Pos FAIL: Δ > 2% (GC > qNMR) Compare->Result_Fail_Pos Positive Bias Result_Fail_Neg FAIL: Δ < -2% (qNMR > GC) Compare->Result_Fail_Neg Negative Bias Diagnosis_1 Diagnosis: Non-volatile impurities present (Salts, polymers) Result_Fail_Pos->Diagnosis_1 Diagnosis_2 Diagnosis: Volatile impurities co-eluting or Thermal degradation in GC Result_Fail_Neg->Diagnosis_2

Figure 1: The "Delta Analysis" workflow. A positive bias in GC often indicates non-volatile contaminants that GC detectors simply do not see, necessitating qNMR intervention.

Part 3: Detailed Experimental Methodologies

Protocol A: Chiral GC-FID (Enantiomeric Resolution)

Objective: Resolve (+)/(-) enantiomers and endo/exo isomers.

  • Column Selection: Use a 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin capillary column (e.g., Hydrodex β-6TBDM or Rt-βDEXse). This phase is critical for bicyclic ketones as it discriminates based on the "fit" of the bicyclic bridge into the cyclodextrin cavity.

  • Conditions:

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Injector: Split ratio 50:1 at 250°C. Note: Ensure liner is deactivated to prevent acid-catalyzed rearrangement of labile ketones.

    • Oven Program: 60°C (hold 1 min)

      
       2°C/min to 180°C. Slow ramp is essential for chiral resolution.
      
  • Validation Check: Calculate Resolution (

    
    ) between enantiomers. Requirement: 
    
    
    
    (Baseline separation).
Protocol B: 1H-qNMR (Absolute Purity)

Objective: Determine mass balance purity independent of volatility.

  • Internal Standard (IS) Selection:

    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Non-volatile, distinct aromatic singlet (~7.7 ppm), stable.

    • Alternative: Dimethyl sulfone (DMSO

      
      ) for polar solvents.
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually the IS). For TCNB,
      
      
      s; set
      
      
      s.
    • Scans: 16 or 32 (S/N > 150).

    • Spectral Width: Include all satellites (usually -2 to 14 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.

Part 4: Data Comparison & Interpretation

The following table illustrates a typical cross-validation dataset for a synthesized batch of (1R)-(+)-Camphor .

ParameterMethod A: Chiral GC-FIDMethod B: qNMR (IS: TCNB)Interpretation
Purity (Assay) 99.4% 96.1% Discrepancy Flagged. GC missed 3.3% non-volatile salts/residue.
Enantiomeric Excess (ee) >99% (+)N/A (Achiral)GC confirms stereochemistry; qNMR confirms mass balance.
Linearity (

)
0.9992 (0.1 - 10 mg/mL)N/A (Single Point)GC is better for low-concentration impurity tracking.
LOD 0.05 µg/mL~100 µg/mLGC is required for trace analysis.
Sample Prep Time 15 mins10 minsqNMR is faster (no calibration curve needed).

Causality Analysis: In this scenario, the GC method indicated high purity because the impurities were inorganic salts (from the oxidation step) that remained in the injector liner. qNMR, analyzing the entire dissolved sample, detected the mass discrepancy. Conclusion: The batch requires a recrystallization step to remove salts, guided by qNMR, while GC validates that the stereocenter remained intact.

Part 5: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Schurig, V. (2001). "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, 906(1-2), 275-299. Link

  • Bhatia, S. P., et al. (2008). "Fragrance material review on camphor." Food and Chemical Toxicology, 46(11), S77-S84. Link

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59. Link

Sources

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